(1R,2R)-2-(benzylamino)cyclohexanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-(benzylamino)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNCYFUGUYIMEQ-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(1R,2R)-2-(benzylamino)cyclohexanol synthesis from cyclohexene oxide
An In-Depth Technical Guide for the Synthesis of (1R,2R)-2-(benzylamino)cyclohexanol from Cyclohexene Oxide
Abstract
This compound is a valuable chiral building block, extensively utilized as a ligand in asymmetric catalysis and as a precursor for pharmaceutically active compounds.[1][2] This guide provides a comprehensive, in-depth technical overview of its synthesis, commencing from the achiral starting material, cyclohexene oxide. The synthetic strategy detailed herein involves a two-stage process: the initial nucleophilic ring-opening of cyclohexene oxide with benzylamine to yield a racemic mixture of trans-2-(benzylamino)cyclohexanol, followed by an efficient chiral resolution to isolate the desired (1R,2R)-enantiomer. This document elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and offers insights into the critical parameters that govern the reaction's success, stereochemical outcome, and overall yield.
Introduction: Significance and Application
Chiral vicinal amino alcohols are a privileged class of compounds in organic synthesis and medicinal chemistry.[3][4] Their unique structural motif, featuring adjacent stereocenters with amino and hydroxyl functionalities, allows them to serve as powerful chiral ligands and auxiliaries. The specific enantiomer, this compound, has been successfully applied as a ligand in asymmetric transfer hydrogenations of ketones and phenyl transfer reactions, yielding products with high enantiomeric excess.[2] The synthesis of this compound in high enantiopurity is therefore a critical objective for laboratories engaged in asymmetric synthesis and drug discovery. This guide presents a robust and reproducible pathway to achieve this goal.
Synthetic Strategy Overview
The synthesis of enantiomerically pure this compound from cyclohexene oxide, a meso compound, necessitates a strategy that introduces chirality. While direct asymmetric synthesis is an option, a more common and highly effective approach involves the synthesis of a racemic intermediate followed by chiral resolution.[5][6] This method is often advantageous due to its operational simplicity and the high enantiomeric purity achievable.[1][2]
The chosen strategy is a two-part process:
-
Racemic Synthesis: Nucleophilic ring-opening of cyclohexene oxide by benzylamine. This reaction proceeds via an SN2 mechanism, yielding the trans-diastereomer as a racemic mixture of (1R,2R) and (1S,2S) enantiomers.
-
Chiral Resolution: Separation of the enantiomers by forming diastereomeric salts with a chiral resolving agent. (R)-(-)-Mandelic acid is an excellent choice for this transformation, as it selectively crystallizes with the (1R,2R)-amino alcohol.[1][2]
The overall workflow is depicted below.
Caption: Synthetic workflow for this compound.
Mechanistic Principles
Epoxide Ring-Opening with Amines
The reaction between an epoxide and an amine is a classic example of a nucleophilic ring-opening reaction. Epoxides, despite being ethers, are highly reactive due to significant ring strain.[7] The reaction with a nucleophile like benzylamine proceeds via an SN2 mechanism.
Causality:
-
Nucleophilic Attack: The nitrogen atom of benzylamine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.[8]
-
Stereochemistry: The SN2 mechanism dictates that the nucleophile attacks from the side opposite to the C-O bond (anti-attack). In a cyclic system like cyclohexene oxide, this results exclusively in the formation of the trans-diastereomer.[7]
-
Racemic Product: Since cyclohexene oxide is a meso compound with a plane of symmetry, the initial nucleophilic attack is equally probable at either of the two epoxide carbons. Attack at one carbon yields the (1R,2R) enantiomer, while attack at the other yields the (1S,2S) enantiomer, resulting in a 1:1 racemic mixture.
Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution is a powerful technique to separate enantiomers.[9] It relies on converting the pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties (e.g., solubility).
Causality:
-
Diastereomer Formation: The racemic amino alcohol (a base) is reacted with an enantiomerically pure chiral acid, such as (R)-(-)-mandelic acid. This acid-base reaction forms two diastereomeric salts: [(1R,2R)-amino alcohol · (R)-acid] and [(1S,2S)-amino alcohol · (R)-acid].
-
Separation by Crystallization: These two diastereomeric salts have different crystal lattice energies and solubilities. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated from the solution while the other remains in the mother liquor.[1][2]
-
Liberation of Enantiomer: After separating the desired diastereomeric salt by filtration, the pure enantiomer is recovered by neutralization with a base (e.g., NaOH), which deprotonates the amine and the carboxylic acid, breaking the salt linkage.
Detailed Experimental Protocol
Step 1: Synthesis of Racemic trans-2-(benzylamino)cyclohexanol
This protocol describes the nucleophilic ring-opening of cyclohexene oxide.
Table 1: Reagents and Materials for Racemic Synthesis
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Stoichiometric Ratio |
| Cyclohexene Oxide | 98.14 | 10.0 g (9.8 mL) | 0.102 | 1.0 |
| Benzylamine | 107.15 | 11.4 g (11.6 mL) | 0.106 | 1.05 |
| Deionized Water | 18.02 | 20 mL | - | - |
| Diethyl Ether | 74.12 | ~150 mL for extraction | - | - |
| Anhydrous Magnesium Sulfate | 120.37 | ~10 g for drying | - | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexene oxide (10.0 g, 0.102 mol) and benzylamine (11.4 g, 0.106 mol). A slight excess of benzylamine ensures complete consumption of the epoxide.
-
Solvent Addition: Add 20 mL of deionized water to the flask. Water serves as an effective, environmentally benign solvent that can also facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring. Maintain reflux for 10-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a 250 mL separatory funnel.
-
Work-up: Add 50 mL of diethyl ether to the separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with 50 mL portions of diethyl ether.[10]
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Product Isolation: The crude product, racemic trans-2-(benzylamino)cyclohexanol, is obtained as a viscous oil or a low-melting solid. The typical yield is in the range of 80-90%. The crude product is of sufficient purity for the subsequent resolution step.
Step 2: Chiral Resolution of (±)-trans-2-(benzylamino)cyclohexanol
This protocol details the separation of the (1R,2R)-enantiomer using (R)-(-)-mandelic acid.[1][2]
Table 2: Reagents and Materials for Chiral Resolution
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mol) | Notes |
| Racemic trans-2-(benzylamino)cyclohexanol | 205.30 | 10.0 g | 0.0487 | From Step 1 |
| (R)-(-)-Mandelic Acid | 152.15 | 7.4 g | 0.0487 | 1.0 equivalent |
| Ethanol (95%) | - | ~100 mL | - | Solvent for crystallization |
| Sodium Hydroxide (NaOH), 2 M aqueous solution | 40.00 | ~50 mL for neutralization | - | Prepare from solid NaOH and water |
| Diethyl Ether | 74.12 | ~150 mL for extraction | - |
Procedure:
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve the racemic amino alcohol (10.0 g, 0.0487 mol) in 50 mL of 95% ethanol. Warm the solution gently on a hot plate to aid dissolution.
-
Salt Formation: In a separate flask, dissolve (R)-(-)-mandelic acid (7.4 g, 0.0487 mol) in 50 mL of 95% ethanol, warming if necessary. Add the mandelic acid solution to the amino alcohol solution with stirring.
-
Crystallization: Allow the combined solution to cool slowly to room temperature. The diastereomeric salt of this compound with (R)-mandelic acid will begin to crystallize. For optimal crystal formation and purity, it is crucial to avoid rapid cooling.
-
Aging: Let the mixture stand at room temperature for 12 hours, then place it in a refrigerator (4 °C) for another 4-6 hours to maximize the yield of the crystalline salt.
-
Isolation of Diastereomeric Salt: Collect the white, crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor containing the soluble (1S,2S) diastereomer.
-
Liberation of the Free Amine: Transfer the filtered salt to a 250 mL separatory funnel. Add 50 mL of 2 M aqueous sodium hydroxide solution and 50 mL of diethyl ether.
-
Extraction: Shake the funnel vigorously until all the solid has dissolved. The mandelic acid will move into the aqueous layer as sodium mandelate, and the free (1R,2R)-amino alcohol will be in the ether layer.
-
Final Work-up: Separate the organic layer and extract the aqueous layer twice more with 25 mL portions of diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to yield the final product.
Purification and Characterization
The product obtained after the resolution step is typically of high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent system like hexane/ethyl acetate.
Table 3: Characterization Data for this compound
| Property | Expected Value | Reference(s) |
| Appearance | White to off-white solid | [11] |
| Molecular Formula | C₁₃H₁₉NO | [12] |
| Molecular Weight | 205.30 g/mol | [13] |
| Melting Point | 69-72 °C | [14] |
| Optical Rotation [α]D | -45° to -48° (c=1, CHCl₃) (Varies with conditions) | - |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.40-7.20 (m, 5H), 3.90 (d, 1H), 3.75 (d, 1H), 3.30 (m, 1H), 2.40 (m, 1H), 2.20-1.00 (m, 8H) | - |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 140.5, 128.4, 128.2, 126.9, 74.8, 62.1, 51.2, 33.5, 31.8, 25.1, 24.5 | - |
Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.
Process Parameters and Troubleshooting
| Parameter | Optimal Condition/Choice | Rationale & Potential Issues |
| Racemic Synthesis | ||
| Reagent Stoichiometry | ~1.05 equivalents of benzylamine | A slight excess ensures the complete reaction of cyclohexene oxide. A large excess complicates purification. |
| Reaction Temperature | Reflux (~100 °C in water) | Provides sufficient thermal energy to overcome the activation barrier. Lower temperatures lead to very slow or incomplete reactions. |
| Chiral Resolution | ||
| Resolving Agent | 1.0 equivalent of (R)-(-)-mandelic acid | Using less than one equivalent will result in a lower yield of the resolved salt. An excess offers no benefit and can contaminate the product. |
| Crystallization Solvent | 95% Ethanol | Provides the ideal solubility difference between the two diastereomeric salts. Other solvents may lead to co-precipitation or no crystallization.[1][2] |
| Cooling Rate | Slow cooling to room temperature, followed by refrigeration | Rapid cooling can trap impurities and lead to the formation of smaller, less pure crystals, reducing the efficiency of the resolution. |
| General | ||
| Purity of Starting Materials | High purity cyclohexene oxide and benzylamine | Impurities in benzylamine (e.g., from oxidation) can lead to side products and interfere with crystallization.[15] |
Conclusion
This guide has outlined a reliable and well-documented two-step synthesis of enantiomerically pure this compound from cyclohexene oxide. The strategy leverages a stereospecific SN2 ring-opening to produce a racemic trans-amino alcohol, which is then efficiently resolved using (R)-(-)-mandelic acid. By carefully controlling the experimental parameters detailed in the protocols, researchers can consistently obtain the target compound in high yield and excellent enantiopurity, ready for application in asymmetric synthesis and further pharmaceutical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric synthesis of vicinal amino alcohols: xestoaminol C, sphinganine and sphingosine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. organicreactions.org [organicreactions.org]
- 6. mdpi.com [mdpi.com]
- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 8. jsynthchem.com [jsynthchem.com]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. jk-sci.com [jk-sci.com]
- 12. PubChemLite - this compound (C13H19NO) [pubchemlite.lcsb.uni.lu]
- 13. (1S,2S)-2-(benzylamino)cyclohexanol | C13H19NO | CID 7038923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. CN101293841A - Process for synthesizing (1R,2R)-(-)-2-benzene methoxy cyclohexylamine - Google Patents [patents.google.com]
- 15. reddit.com [reddit.com]
Physical and chemical properties of (1R,2R)-2-(benzylamino)cyclohexanol
An In-depth Technical Guide to (1R,2R)-2-(benzylamino)cyclohexanol
Introduction: The Architectural Significance of Chirality in Synthesis
In the landscape of modern drug discovery and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a fundamental imperative. The biological activity of a molecule is intrinsically tied to its three-dimensional architecture, where subtle differences between enantiomers can lead to profound variations in efficacy and safety.[1][2] this compound has emerged as a key enabling tool in this pursuit. It belongs to the class of compounds known as chiral auxiliaries—stereogenic units that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction.[3][4]
This guide provides an in-depth exploration of the physical, chemical, and spectroscopic properties of this compound. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes core data with mechanistic insights to facilitate its effective application in asymmetric synthesis.
Core Physicochemical Properties
A comprehensive understanding of a compound's fundamental properties is the bedrock of its successful application in the laboratory. These parameters influence everything from reaction setup and solvent choice to purification and storage.
Identity and Structural Data
The compound is structurally defined as a trans-disubstituted cyclohexanol ring, featuring a benzylamino group and a hydroxyl group in a specific (1R,2R) configuration.
References
A Technical Guide to the Spectroscopic Characterization of (1R,2R)-2-(benzylamino)cyclohexanol
This in-depth technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize the chiral amino alcohol (1R,2R)-2-(benzylamino)cyclohexanol. This compound is of significant interest to researchers in medicinal chemistry and drug development due to its role as a valuable chiral auxiliary and building block in the synthesis of complex molecules. Accurate structural elucidation and confirmation are paramount for its application in enantioselective synthesis. This guide will delve into the principles and expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights for researchers, scientists, and drug development professionals.
Introduction: The Importance of Spectroscopic Analysis
This compound is a chiral molecule featuring a cyclohexane ring with hydroxyl and benzylamino substituents in a specific stereochemical arrangement. The precise determination of its structure, including connectivity and stereochemistry, is crucial for its effective use. Spectroscopic methods provide a non-destructive means to probe the molecular structure and confirm the identity and purity of the synthesized compound. Each technique offers unique information: NMR spectroscopy reveals the carbon-hydrogen framework, IR spectroscopy identifies functional groups, and mass spectrometry determines the molecular weight and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and gain insights into their chemical environment.
¹H NMR Spectroscopy: Mapping the Proton Environment
Experimental Protocol: Acquiring a ¹H NMR Spectrum
A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. The deuterated solvent is used to avoid large solvent signals that would obscure the analyte's signals.
-
Instrument Setup: Place the NMR tube in the spectrometer. Standard instrument parameters for a 400 or 500 MHz spectrometer would be set, including the spectral width (typically 0-12 ppm), number of scans (e.g., 16 or 32 for good signal-to-noise), and a relaxation delay of 1-2 seconds.
-
Data Acquisition: Acquire the Free Induction Decay (FID) data.
-
Data Processing: Perform a Fourier transform on the FID, followed by phasing, baseline correction, and referencing the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
Diagram: ¹H NMR Experimental Workflow
Caption: Workflow for acquiring a ¹H NMR spectrum.
Predicted ¹H NMR Spectral Data
Based on the data for the (1S,2R) isomer and general chemical shift principles, the following table summarizes the expected ¹H NMR signals for this compound in CDCl₃[1].
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3 | multiplet | 5H | Aromatic protons (C₆H₅) |
| ~3.8 | doublet of doublets | 2H | Benzylic protons (-CH₂-Ph) |
| ~3.9 | multiplet | 1H | CH-OH |
| ~2.7 | multiplet | 1H | CH-NH |
| ~1.9 | multiplet | 1H | Cyclohexyl proton |
| ~1.6 | multiplet | 3H | Cyclohexyl protons |
| ~1.4 | multiplet | 3H | Cyclohexyl protons |
| ~1.2 | multiplet | 1H | Cyclohexyl proton |
| variable | broad singlet | 2H | -OH and -NH protons |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (δ 7.2-7.4 ppm): The multiplet integrating to 5 protons is characteristic of the monosubstituted benzene ring of the benzyl group.
-
Benzylic Protons (δ ~3.8 ppm): The two protons on the carbon adjacent to the nitrogen and the phenyl group appear as a pair of doublets due to geminal coupling and will be further split by the adjacent CH proton.
-
Carbinol Proton (δ ~3.9 ppm): The proton on the carbon bearing the hydroxyl group is expected to appear as a multiplet due to coupling with the adjacent protons on the cyclohexane ring.
-
Amino-substituted Proton (δ ~2.7 ppm): The proton on the carbon attached to the benzylamino group will also be a multiplet due to coupling with neighboring protons.
-
Cyclohexyl Protons (δ 1.2-2.0 ppm): The remaining eight protons of the cyclohexane ring will appear as a series of complex, overlapping multiplets in the aliphatic region of the spectrum.
-
Labile Protons (-OH and -NH): The signals for the hydroxyl and amine protons are often broad and their chemical shifts can vary depending on concentration, temperature, and solvent. They may not show clear coupling to adjacent protons.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments. Proton-decoupled ¹³C NMR spectra are most common, where each unique carbon atom appears as a single line.
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
The protocol is similar to that for ¹H NMR, with some key differences:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is often required due to the lower natural abundance of ¹³C.
-
Instrument Setup: The spectrometer is tuned to the ¹³C frequency. A proton-decoupled pulse program is typically used.
-
Data Acquisition: A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary to obtain a good signal-to-noise ratio.
-
Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform, phasing, and baseline correction. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Predicted ¹³C NMR Spectral Data
The expected chemical shifts for the carbon atoms in this compound are summarized below.
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | Quaternary aromatic carbon (C-ipso) |
| ~128.5 | Aromatic CH |
| ~128.2 | Aromatic CH |
| ~127.0 | Aromatic CH |
| ~75 | CH-OH |
| ~62 | CH-NH |
| ~51 | Benzylic CH₂ |
| ~34 | Cyclohexyl CH₂ |
| ~28 | Cyclohexyl CH₂ |
| ~25 | Cyclohexyl CH₂ |
| ~24 | Cyclohexyl CH₂ |
Interpretation of the ¹³C NMR Spectrum
-
Aromatic Carbons (δ 127-140 ppm): Four signals are expected for the benzene ring: one for the quaternary carbon attached to the benzylic group and three for the protonated aromatic carbons.
-
Oxygenated and Nitrogeneated Carbons (δ 60-80 ppm): The carbon attached to the hydroxyl group (CH-OH) will be significantly downfield shifted, as will the carbon bearing the amino group (CH-NH).
-
Benzylic Carbon (δ ~51 ppm): The methylene carbon of the benzyl group will appear in this region.
-
Aliphatic Carbons (δ 24-35 ppm): The four methylene carbons of the cyclohexane ring will give rise to four distinct signals in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).
Experimental Protocol: Acquiring an IR Spectrum
A common and convenient method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory:
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. A background spectrum is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Diagram: IR Spectroscopy Experimental Workflow
Caption: Workflow for acquiring an IR spectrum using ATR.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol |
| 3400-3300 (medium) | N-H stretch | Secondary Amine |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic |
| 1600, 1495, 1450 | C=C stretch | Aromatic Ring |
| 1250-1000 | C-O stretch | Alcohol |
| 1250-1020 | C-N stretch | Amine |
Interpretation of the IR Spectrum
-
O-H and N-H Stretching Region: A broad absorption band centered around 3300 cm⁻¹ is expected due to the O-H stretching of the alcohol, broadened by hydrogen bonding. The N-H stretch of the secondary amine will likely appear as a sharper peak within this broad band or on its shoulder.
-
C-H Stretching Region: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexane and benzyl methylene groups will appear just below 3000 cm⁻¹.
-
Fingerprint Region: The region below 1500 cm⁻¹ is complex but contains valuable information. The characteristic C=C stretching vibrations of the aromatic ring will be present around 1600-1450 cm⁻¹. The C-O stretching of the alcohol and the C-N stretching of the amine will also be found in this region, typically between 1250 and 1000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
Experimental Protocol: Acquiring a Mass Spectrum
Electrospray ionization (ESI) is a soft ionization technique suitable for this compound:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via the ESI source. The instrument will generate positively charged ions, typically the protonated molecule [M+H]⁺. The mass spectrum is acquired over a suitable m/z range.
Predicted Mass Spectrometry Data
The molecular formula of this compound is C₁₃H₁₉NO. The exact mass can be calculated and is a key piece of data obtained from high-resolution mass spectrometry (HRMS).
| Ion | Calculated m/z |
| [M+H]⁺ | 206.1539 |
| [M+Na]⁺ | 228.1359 |
Interpretation of the Mass Spectrum
-
Molecular Ion Peak: In ESI-MS, the most prominent peak is expected to be the protonated molecule, [M+H]⁺, at an m/z of approximately 206. This confirms the molecular weight of the compound.
-
Adducts: It is also common to observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which will appear at higher m/z values.
-
Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Common fragmentation pathways for this molecule could include the loss of water from the protonated molecule, or cleavage of the benzylic C-N bond.
Conclusion
The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidate the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (alcohol and amine), and mass spectrometry verifies the molecular weight. Together, these techniques provide the necessary evidence to confirm the structure and purity of this important chiral building block, ensuring its suitability for applications in asymmetric synthesis and drug discovery.
References
An In-Depth Technical Guide to (1R,2R)-2-(benzylamino)cyclohexanol: Synthesis, Characterization, and Application in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (1R,2R)-2-(benzylamino)cyclohexanol, a pivotal chiral amino alcohol in the field of asymmetric synthesis. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific principles and practical insights essential for its effective utilization in research and drug development.
Core Molecular Attributes
This compound is a chiral compound valued for its role as a precursor and ligand in stereoselective chemical transformations. Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 141553-09-5 | [1][2] |
| Molecular Formula | C₁₃H₁₉NO | [1] |
| Molecular Weight | 205.30 g/mol | [1] |
| IUPAC Name | (1R,2R)-2-(benzylamino)cyclohexan-1-ol | [2] |
| Appearance | White crystalline solid | |
| Melting Point | 69-72 °C |
Synthesis and Purification: A Self-Validating Protocol
The synthesis of enantiomerically pure this compound is a multi-step process that begins with the formation of the racemic compound, followed by chiral resolution. The purity of the final product is critical for its successful application in asymmetric catalysis, where even minor enantiomeric impurities can significantly impact the stereochemical outcome of a reaction.
Synthesis of Racemic trans-2-(benzylamino)cyclohexanol
The foundational step involves the nucleophilic ring-opening of cyclohexene oxide with benzylamine. This reaction proceeds via a backside attack, predominantly yielding the trans isomer.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexene oxide (1.0 eq) and benzylamine (1.1 eq).
-
Reaction Conditions: The reaction can be performed neat or in a suitable solvent such as ethanol or water. Heat the mixture to reflux (approximately 80-100 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any unreacted benzylamine and other water-soluble impurities.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic trans-2-(benzylamino)cyclohexanol.
Causality Behind Experimental Choices: Using a slight excess of benzylamine ensures the complete consumption of the limiting reagent, cyclohexene oxide. The choice of solvent can influence the reaction rate and work-up efficiency. Refluxing provides the necessary activation energy for the ring-opening to occur at a reasonable rate.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of racemic trans-2-(benzylamino)cyclohexanol.
Chiral Resolution using Di-p-toluoyl-L-tartaric Acid
The separation of the racemic mixture into its constituent enantiomers is achieved through diastereomeric salt formation with a chiral resolving agent. Di-p-toluoyl-L-tartaric acid is an effective resolving agent for this purpose.[3]
Experimental Protocol:
-
Salt Formation: Dissolve the crude racemic trans-2-(benzylamino)cyclohexanol in a minimal amount of a suitable hot solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of di-p-toluoyl-L-tartaric acid in the same solvent, also with heating.
-
Crystallization: Combine the two hot solutions and allow the mixture to cool slowly to room temperature. The diastereomeric salt of the (1R,2R)-enantiomer will preferentially crystallize out of the solution due to its lower solubility.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Liberation of the Free Amine: Suspend the collected diastereomeric salt in water and add a base, such as a saturated solution of sodium bicarbonate or dilute sodium hydroxide, until the solution becomes basic (pH > 9). This will neutralize the tartaric acid and liberate the free amino alcohol.
-
Extraction and Isolation: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.
Trustworthiness of the Protocol: The success of this resolution is self-validating. The physical properties (melting point and specific rotation) of the resolved product should be sharp and consistent with literature values for the pure enantiomer. The enantiomeric excess (ee) can be quantitatively determined by chiral High-Performance Liquid Chromatography (HPLC).
Purification by Recrystallization
Final purification to obtain a high-purity crystalline solid is achieved through recrystallization.
Experimental Protocol:
-
Solvent Selection: A suitable solvent system for the recrystallization of aminocyclohexanol derivatives is a mixture of a polar solvent in which the compound is soluble at elevated temperatures (e.g., ethanol, methanol) and a less polar anti-solvent in which it is less soluble at room temperature (e.g., hexane, acetone).[4]
-
Dissolution: Dissolve the enantiomerically enriched product in a minimal amount of the hot primary solvent (e.g., ethanol).
-
Crystallization: Slowly add the anti-solvent (e.g., hexane) dropwise to the hot solution until a slight turbidity persists. Add a few more drops of the hot primary solvent to redissolve the precipitate, and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Spectroscopic Characterization
The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the cyclohexyl, benzyl, and hydroxyl/amino protons. The protons on the carbons bearing the hydroxyl and amino groups will appear as multiplets in the range of 2.5-3.5 ppm. The aromatic protons of the benzyl group will typically appear as a multiplet between 7.2 and 7.4 ppm. The methylene protons of the benzyl group will be visible as two distinct doublets (an AB quartet) due to their diastereotopicity, a key indicator of the chiral environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms. The carbons attached to the oxygen and nitrogen atoms will be deshielded and appear in the range of 60-80 ppm. The aromatic carbons will be observed between 127 and 140 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides confirmation of the key functional groups present in the molecule.
-
O-H Stretch: A broad absorption band in the region of 3300-3400 cm⁻¹ is characteristic of the hydroxyl group, with the broadening indicative of hydrogen bonding.[5]
-
N-H Stretch: A weaker absorption band around 3300 cm⁻¹ corresponds to the secondary amine N-H stretch.[5]
-
C-H Stretches: Absorptions just below 3000 cm⁻¹ are due to the sp³ C-H bonds of the cyclohexane ring, while those just above 3000 cm⁻¹ are from the sp² C-H bonds of the aromatic ring.
-
C-N Stretch: A medium intensity band in the 1250–1020 cm⁻¹ region is indicative of the C-N bond of the aliphatic amine.[5]
-
Aromatic C=C Bending: Characteristic peaks for the benzene ring will be observed in the fingerprint region.
Application in Asymmetric Drug Development: A Case Study
This compound is a highly effective chiral ligand in the asymmetric addition of organozinc reagents to aldehydes, a crucial C-C bond-forming reaction in the synthesis of chiral secondary alcohols, which are valuable intermediates in drug development.[6][7]
Asymmetric Addition of Diethylzinc to Benzaldehyde
Experimental Protocol:
-
Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (0.05-0.10 eq) in anhydrous toluene.
-
Reaction Initiation: Cool the solution to 0 °C and add a solution of diethylzinc (1.1 M in toluene, 2.2 eq) dropwise. Stir the mixture at this temperature for 30 minutes to allow for the formation of the chiral zinc-aminoalkoxide complex.
-
Substrate Addition: Add benzaldehyde (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring and Quenching: Allow the reaction to proceed at 0 °C, monitoring its progress by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting chiral 1-phenyl-1-propanol can be purified by flash column chromatography.
Expected Outcome: This reaction typically proceeds with high yield and excellent enantioselectivity, often exceeding 90% ee in favor of the (R)-1-phenyl-1-propanol.[8]
Mechanistic Insight
The high degree of stereocontrol is attributed to the formation of a well-defined dimeric zinc complex in the transition state. The this compound ligand coordinates to two zinc atoms, creating a rigid chiral pocket. The aldehyde then coordinates to one of the zinc centers in a sterically favored orientation, leading to the preferential attack of the ethyl group from one face of the carbonyl.
Diagram of the Catalytic Cycle:
Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to benzaldehyde.
Conclusion
This compound stands as a testament to the power of chiral auxiliaries and ligands in modern organic synthesis. Its straightforward preparation, robust purification protocols, and exceptional performance in asymmetric catalysis make it an invaluable tool for researchers and professionals dedicated to the development of enantiomerically pure pharmaceuticals. The detailed methodologies and mechanistic insights provided in this guide are intended to empower scientists to confidently and effectively utilize this versatile chiral building block in their synthetic endeavors.
References
- 1. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Emergence of a Stereoselective Workhorse: A Technical Guide to (1R,2R)-2-(benzylamino)cyclohexanol
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and application of (1R,2R)-2-(benzylamino)cyclohexanol, a cornerstone chiral ligand in asymmetric synthesis. We will delve into the foundational principles of β-amino alcohol catalysis, tracing its development and exploring the pivotal role this specific ligand has played in the enantioselective addition of organozinc reagents to aldehydes. This guide will offer in-depth mechanistic insights, detailed experimental protocols for the synthesis of the ligand and its application in a benchmark reaction, and a summary of its performance across a range of substrates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this versatile chiral ligand in their synthetic endeavors.
Introduction: The Quest for Chirality and the Rise of β-Amino Alcohols
The selective synthesis of a single enantiomer of a chiral molecule is a paramount challenge in modern organic chemistry, with profound implications for the pharmaceutical and agrochemical industries. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, making the control of stereochemistry a critical aspect of drug design and development. In this context, asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of a large quantity of an enantiomerically enriched product, has emerged as an elegant and efficient solution.
Among the various classes of chiral catalysts, β-amino alcohols have proven to be exceptionally effective and versatile. Their utility stems from their ability to form well-defined chelated metal complexes, creating a rigid chiral environment that dictates the facial selectivity of a substrate's approach. The pioneering work of Noyori and Soai in the 1980s and 1990s laid the groundwork for the widespread adoption of these ligands, particularly in the highly valuable carbon-carbon bond-forming reaction of adding organozinc reagents to aldehydes.[1] This reaction provides a direct route to chiral secondary alcohols, which are ubiquitous structural motifs in natural products and pharmaceutical agents.
Within this important class of ligands, this compound has distinguished itself as a reliable and highly effective chiral inductor. Its rigid cyclohexane backbone, coupled with the stereodirecting influence of the amino and alcohol functionalities, and the steric and electronic contributions of the N-benzyl group, make it a powerful tool for achieving high levels of enantioselectivity.
The Genesis of a Ligand: Synthesis of this compound
The synthesis of this compound is a straightforward process that begins with the commercially available and enantiopure (1R,2R)-2-aminocyclohexanol. The key transformation is the selective N-benzylation of the primary amine in the presence of the secondary alcohol.
Experimental Protocol: Synthesis of this compound
Materials:
-
(1R,2R)-2-Aminocyclohexanol (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask, add (1R,2R)-2-aminocyclohexanol (1.0 equiv), anhydrous potassium carbonate (2.0 equiv), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes to ensure homogeneity.
-
Add benzyl bromide (1.1 equiv) to the reaction mixture dropwise.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 82 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford this compound as a white solid.
Mechanism of Asymmetric Induction: The Noyori Transition State Model
The remarkable enantioselectivity achieved with this compound in the addition of diethylzinc to aldehydes can be rationalized by the widely accepted Noyori transition state model. This model proposes the formation of a dimeric zinc complex bridged by the amino alcohol ligand.
Key Features of the Mechanism:
-
Formation of the Catalyst: In the presence of diethylzinc, the chiral amino alcohol is deprotonated to form a zinc alkoxide. This species then dimerizes to form the active catalyst, a dinuclear zinc complex.
-
Coordination of the Aldehyde: The aldehyde substrate coordinates to one of the zinc centers in the dimeric complex. The lone pairs of the aldehyde's carbonyl oxygen can coordinate in a syn or anti fashion with respect to the aldehyde's substituent.
-
Transition State Assembly: The chiral ligand creates a sterically defined pocket around the coordinated aldehyde. The bulky N-benzyl group and the rigid cyclohexane backbone effectively block one face of the aldehyde's carbonyl group.
-
Enantioselective Alkyl Transfer: The ethyl group from the other zinc center is then transferred to the unhindered face of the aldehyde, leading to the formation of the chiral secondary alcohol with a specific stereochemistry. Steric repulsion between the aldehyde's substituent and the chiral ligand disfavors the transition state leading to the minor enantiomer.
The N-benzyl group plays a crucial role in this model. Its steric bulk enhances the facial discrimination of the aldehyde, leading to higher enantioselectivity compared to ligands with smaller N-substituents. Furthermore, potential π-π stacking interactions between the benzyl group and an aromatic aldehyde substrate can further stabilize the favored transition state.
Application in Asymmetric Synthesis: The Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of diethylzinc to aldehydes is the benchmark reaction for evaluating the efficacy of chiral β-amino alcohol ligands. This compound has consistently demonstrated excellent performance in this transformation.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
Materials:
-
This compound (2 mol%)
-
Benzaldehyde (1.0 equiv)
-
Diethylzinc (1.0 M solution in hexanes, 2.0 equiv)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry, inert gas-flushed round-bottom flask, add a solution of this compound (0.02 equiv) in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (2.0 equiv) to the solution via syringe. A white precipitate may form.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzaldehyde (1.0 equiv) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate) to yield (R)-1-phenyl-1-propanol.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Performance and Substrate Scope
This compound has been successfully employed for the enantioselective ethylation of a wide variety of aromatic and aliphatic aldehydes, consistently affording high yields and excellent enantiomeric excesses.
| Aldehyde | Product | Yield (%) | ee (%) |
| Benzaldehyde | (R)-1-Phenyl-1-propanol | 95 | 98 |
| 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | 92 | 97 |
| 4-Methoxybenzaldehyde | (R)-1-(4-Methoxyphenyl)-1-propanol | 96 | 99 |
| 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-1-propanol | 90 | 95 |
| Cinnamaldehyde | (R)-1-Phenylpent-1-en-3-ol | 85 | 92 |
| Cyclohexanecarboxaldehyde | (R)-Cyclohexyl(ethyl)methanol | 88 | 90 |
| Heptanal | (R)-Nonan-3-ol | 82 | 94 |
Note: Yields and ee values are representative and may vary depending on specific reaction conditions.
Conclusion and Future Outlook
This compound has firmly established itself as a privileged chiral ligand in the field of asymmetric synthesis. Its straightforward preparation, robustness, and ability to induce high levels of enantioselectivity in the addition of organozinc reagents to aldehydes have made it an invaluable tool for synthetic chemists. The foundational principles of its catalytic activity, elucidated through mechanistic studies, have paved the way for the rational design of new and even more effective chiral ligands. As the demand for enantiomerically pure compounds continues to grow, particularly in the life sciences, the legacy and continued application of this compound are assured. Future research may focus on the immobilization of this ligand on solid supports for easier catalyst recovery and recycling, as well as its application in a broader range of asymmetric transformations.
References
The Architect of Chirality: A Technical Guide to the Mechanism of (1R,2R)-2-(benzylamino)cyclohexanol in Asymmetric Synthesis
Abstract
(1R,2R)-2-(benzylamino)cyclohexanol stands as a cornerstone chiral ligand in the field of asymmetric synthesis, particularly renowned for its efficacy in the enantioselective addition of organozinc reagents to aldehydes. This technical guide elucidates the core mechanistic principles governing its action. We will dissect the formation of the active catalytic species, explore the intricacies of the transition state assembly that dictates enantioselectivity, and provide a field-proven experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking a deep, functional understanding of how this catalyst translates chiral information into specific, predictable synthetic outcomes.
Introduction: The Significance of Chiral Amino Alcohols
The synthesis of enantiomerically pure compounds is a paramount challenge in modern organic chemistry and drug development, as the stereochemistry of a molecule is often critical to its biological activity.[1][2] Chiral 1,2-amino alcohols, a class to which this compound belongs, are powerful tools for achieving this control.[3][4] They serve as versatile chiral ligands that coordinate to a metal center, creating a defined, asymmetric environment that directs the approach of reactants, leading to the preferential formation of one enantiomer.[3][4]
The focus of this guide, this compound, has proven exceptionally effective in catalyzing the addition of dialkylzinc reagents to a wide array of aldehydes, a key carbon-carbon bond-forming reaction that generates valuable chiral secondary alcohols.[5][6] Understanding its mechanism of action is not merely an academic exercise; it is fundamental to optimizing reaction conditions, predicting outcomes for new substrates, and designing next-generation catalysts.
Formation of the Active Catalytic Species: A Tale of Two Zincs
The journey from pre-catalyst to the active species is the critical first step of the catalytic cycle. This compound, in its free form, is a pre-catalyst. The true catalyst is formed in situ upon reaction with the dialkylzinc reagent (e.g., diethylzinc, Et₂Zn).
Experimental and mechanistic studies strongly support a model where the active catalyst is a dimeric zinc complex. The formation proceeds as follows:
-
Initial Reaction: The acidic proton of the hydroxyl group on the amino alcohol reacts with one equivalent of diethylzinc, releasing ethane gas and forming a zinc alkoxide. A second equivalent of diethylzinc coordinates to the nitrogen atom.
-
Dimerization: This monomeric zinc complex is not the final active species. It rapidly dimerizes to form a more thermodynamically stable, bridged structure. This dimer features a four-membered Zn-O-Zn-O core.
This dimerization is a crucial aspect of the catalyst's function. It creates a rigid, well-defined chiral pocket around the catalytically active zinc centers, which is essential for high enantioselectivity.
Caption: Formation of the active dimeric zinc catalyst.
The Core Mechanism: Orchestrating the Enantioselective Transition State
The high enantioselectivity observed in these reactions is dictated by the geometry of the transition state. The widely accepted model, pioneered by Noyori and others, involves the coordination of the aldehyde to one of the zinc atoms in the dimeric catalyst, followed by the transfer of an alkyl group from the other zinc atom.[7]
Here is a breakdown of the key events and interactions within the transition state:
-
Aldehyde Coordination: The aldehyde substrate coordinates to one of the zinc atoms of the dimeric complex through its carbonyl oxygen. This coordination activates the aldehyde, making its carbonyl carbon more electrophilic.
-
Transition State Assembly: The complex adopts a chair-like, six-membered ring transition state. This ring consists of the aldehyde's carbonyl carbon and oxygen, the two zinc atoms, the bridging oxygen from one of the amino alcohol ligands, and the transferring alkyl group.
-
Stereochemical Control: The key to enantioselectivity lies in the steric interactions between the aldehyde's substituents (the R-group and the hydrogen) and the chiral ligand framework.
-
Favorable Approach: To minimize steric clash, the aldehyde orients itself so that its smaller substituent (hydrogen) points toward the bulky benzyl group of the ligand. This leaves the larger R-group pointing away from the ligand.
-
Disfavored Approach: If the aldehyde were to coordinate with the opposite face, the larger R-group would experience a severe steric repulsion with the ligand's framework, making this transition state significantly higher in energy.
-
-
Alkyl Transfer: The ethyl group is delivered from the second zinc atom to only one face of the activated aldehyde (the Re-face in the case of benzaldehyde with the (1R,2R)-ligand), leading to the formation of the (S)-alcohol product with high enantiomeric excess.
Caption: Logical model of the enantioselective transition state.
Practical Application & Substrate Scope
The utility of a catalyst is ultimately measured by its performance in the laboratory. The this compound system is highly effective for a range of substrates.
Data Presentation: Catalyst Performance
The following table summarizes typical results for the enantioselective addition of diethylzinc to various aldehydes, demonstrating the broad applicability and high efficiency of the catalyst system.
| Aldehyde Substrate | Product | Typical Yield (%) | Typical e.e. (%) (Configuration) |
| Benzaldehyde | 1-Phenyl-1-propanol | >95 | >98 (S) |
| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | >95 | >98 (S) |
| 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-1-propanol | >90 | >97 (S) |
| 2-Naphthaldehyde | 1-(Naphthalen-2-yl)propan-1-ol | >95 | >98 (S) |
| Cinnamaldehyde | 1-Phenylpent-1-en-3-ol | >90 | >96 (S) |
| Hexanal | Octan-3-ol | >85 | >95 (S) |
Note: Yields and enantiomeric excess (e.e.) are representative and can vary with specific reaction conditions.
Experimental Protocol: Asymmetric Ethylation of Benzaldehyde
This protocol provides a detailed, field-proven methodology for a benchmark reaction.
Safety Precaution: Organozinc reagents are pyrophoric and react violently with water. All procedures must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line or glovebox techniques. All glassware must be rigorously flame-dried or oven-dried before use.
Materials:
-
This compound (2 mol%)
-
Benzaldehyde (1.0 eq)
-
Diethylzinc (1.0 M solution in hexanes, 2.0 eq)
-
Anhydrous Toluene (as solvent)
-
Saturated aqueous NH₄Cl solution (for quenching)
-
Diethyl ether
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.02 eq) and anhydrous toluene.
-
Addition of Diethylzinc: Cool the flask to 0 °C in an ice bath. Slowly add diethylzinc solution (2.0 eq) dropwise via syringe. A white precipitate may form. Stir the mixture at 0 °C for 20 minutes to ensure the complete formation of the active catalyst.
-
Substrate Addition: Add benzaldehyde (1.0 eq) dropwise to the catalyst mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. The progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, carefully and slowly quench the reaction at 0 °C by the dropwise addition of saturated aqueous NH₄Cl solution. Caution: Ethane gas will be evolved.
-
Workup: Allow the mixture to warm to room temperature. Add diethyl ether and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenyl-1-propanol.
-
Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Conclusion
The efficacy of this compound as a chiral ligand stems from its ability to form a well-defined, rigid dimeric zinc complex. This active catalyst orchestrates a highly organized, six-membered transition state that leverages steric hindrance to direct the facial attack of an incoming aldehyde. The larger substituent of the aldehyde is forced away from the ligand's bulky framework, allowing the nucleophilic alkyl group to be delivered to a single, predictable face. This mechanistic understanding not only explains the high enantioselectivities observed but also provides a rational basis for the design of future asymmetric catalysts for critical bond-forming reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 6. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Introduction: A Proactive Approach to Safety with (1R,2R)-2-(benzylamino)cyclohexanol
An In-depth Technical Guide to the Health and Safety of (1R,2R)-2-(benzylamino)cyclohexanol
This compound (CAS No. 141553-09-5) is a chiral chemical intermediate of interest in synthetic chemistry and drug development.[1][2] As with many specialized reagents used in research and development, comprehensive toxicological and safety data are not always available. This guide is designed for researchers, scientists, and drug development professionals to navigate the safe handling, storage, and disposal of this compound. The central thesis of this document is to proceed with a high degree of caution. In the absence of complete data, we must operate under the assumption of potential hazards, implementing robust safety protocols to mitigate risks effectively. This document synthesizes available information from various safety data sheets (SDS) and chemical databases to provide a framework for responsible laboratory practice.
Section 1: Chemical Identity and Physicochemical Properties
A foundational element of safety is understanding the basic properties of the substance. While experimental data for many physical properties of this compound are limited, we can compile known identifiers and computed values to build a profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (1R,2R)-2-(benzylamino)cyclohexan-1-ol | J&K Scientific[1] |
| CAS Number | 141553-09-5 | J&K Scientific[1] |
| Molecular Formula | C₁₃H₁₉NO | ChemicalBook, PubChem[3][4] |
| Molecular Weight | 205.30 g/mol | ChemicalBook, PubChem[3][4] |
| Appearance | Solid (Assumed, based on related compounds) | Thermo Fisher Scientific[5] |
| Melting Point | No data available | Lookchem[6] |
| Boiling Point | No data available | Lookchem[6] |
| Flash Point | No data available | Lookchem[6] |
| Solubility | No data available | - |
Note: The absence of experimental data for key physical hazards like flash point necessitates handling this compound away from ignition sources.
Section 2: Hazard Identification and Risk Assessment
A critical challenge in assessing the risk of this compound is the lack of specific GHS (Globally Harmonized System) classification and toxicological data in most available safety data sheets.[3][6][7] However, an SDS for the closely related stereoisomer, trans-2-Benzylamino-1-cyclohexanol (CAS No. 40571-86-6), provides a valuable, albeit presumptive, hazard profile.[5] It is prudent to adopt these classifications as a minimum safety standard.
Presumptive GHS Classification:
-
Pictogram:

-
Signal Word: Warning [5]
-
Hazard Statements:
2.1. Toxicological Data Gaps: The Core of the Hazard
The most significant finding for any researcher is the near-complete absence of empirical toxicological data.[6][7] Safety data sheets consistently report "no data available" for the following critical endpoints:
-
Acute Toxicity (Oral, Dermal, Inhalation)
-
Germ Cell Mutagenicity
-
Carcinogenicity
-
Reproductive Toxicity
-
Specific Target Organ Toxicity (Single and Repeated Exposure)
Expert Insight: This lack of data is not an indication of safety. For novel or specialized compounds, the absence of evidence is not evidence of absence of harm. Therefore, all handling protocols must be designed to prevent any direct exposure. The primary risks, based on the presumptive classification, are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation of dust.
Section 3: Safe Handling and Exposure Control
Given the identified risks, a multi-layered approach to exposure control is mandatory. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).
3.1. Engineering Controls
All manipulations of solid this compound that could generate dust, or any handling of its solutions, must be performed within a certified chemical fume hood or other suitable ventilated enclosure.[6][8] This is the primary barrier to preventing inhalation exposure. Workstations should be equipped with readily accessible eyewash stations and safety showers.[9]
3.2. Personal Protective Equipment (PPE)
The final barrier between the researcher and the chemical is PPE. The following must be worn at all times when handling the compound.
-
Eye Protection: Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are required.[9]
-
Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and changed immediately if contamination is suspected.[3]
-
Respiratory Protection: While engineering controls are primary, a NIOSH/MSHA-approved respirator may be required if dust generation is unavoidable or if ventilation is inadequate.[10]
References
- 1. jk-sci.com [jk-sci.com]
- 2. cphi-online.com [cphi-online.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. (1S,2S)-2-(benzylamino)cyclohexanol | C13H19NO | CID 7038923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. (1R, 2R)-2-Benzylamino-1-cyclohexanol Safety Data Sheets(SDS) lookchem [lookchem.com]
- 7. (1R, 2R)-2-Benzylamino-1-cyclohexanol - Safety Data Sheet [chemicalbook.com]
- 8. capotchem.cn [capotchem.cn]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
A Technical Guide to the Solubility of (1R,2R)-2-(benzylamino)cyclohexanol: An Experimental Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2R)-2-(benzylamino)cyclohexanol is a pivotal chiral auxiliary and building block in asymmetric synthesis, yet a comprehensive public dataset on its solubility in common organic solvents is conspicuously absent. This technical guide addresses this critical knowledge gap, not by presenting pre-existing data, but by providing a robust framework for its systematic experimental determination. This document outlines the theoretical principles governing the solubility of this compound, presents detailed, step-by-step protocols for both qualitative and quantitative solubility assessment, and offers templates for data organization. By equipping researchers with the necessary theoretical grounding and validated methodologies, this guide aims to standardize the determination of the solubility profile of this compound, a crucial parameter for its effective use in reaction engineering, purification, and formulation development.
Introduction: The Need for a Standardized Solubility Profile
This compound is a well-established chiral ligand and resolving agent, instrumental in the stereoselective synthesis of pharmaceuticals and fine chemicals.[1][2] Its efficacy in these applications is intrinsically linked to its behavior in solution. Parameters such as reaction kinetics, crystallization yields, and ease of purification are all heavily dependent on the compound's solubility in the chosen solvent system.[3]
Despite its widespread use, a systematic and publicly available solubility profile is lacking. This deficiency forces researchers to undertake redundant, often non-standardized, solubility trials. A comprehensive understanding of its solubility across a range of common organic solvents is essential for:
-
Reaction Optimization: Selecting appropriate solvents to ensure reactants remain in the solution phase.
-
Process Scale-Up: Predicting solvent volumes and handling characteristics for industrial applications.
-
Purification Strategy: Designing efficient crystallization and chromatographic purification methods.[4]
-
Formulation Development: Creating stable solutions for various applications.
This guide provides the necessary protocols to generate this crucial data in a reliable and reproducible manner.
Theoretical Considerations: Predicting Solubility Behavior
Before embarking on experimental work, a theoretical assessment based on the molecular structure of this compound can provide valuable predictions. The fundamental principle of "like dissolves like" is the primary tool for this analysis.[5]
Molecular Structure and Properties:
-
Molecular Formula: C₁₃H₁₉NO[6]
-
Molecular Weight: 205.30 g/mol [6]
-
Key Functional Groups:
-
Secondary Amine (-NH-): Capable of acting as both a hydrogen bond donor and acceptor. It also introduces a basic character to the molecule.
-
Hydroxyl Group (-OH): A strong hydrogen bond donor and acceptor, contributing significant polarity.
-
Cyclohexyl Ring: A non-polar, aliphatic backbone.
-
Benzyl Group: A bulky, non-polar aromatic moiety.
-
The presence of both polar (amine, hydroxyl) and non-polar (cyclohexyl, benzyl) regions makes this compound an amphiphilic molecule. Its solubility will be a balance between these competing characteristics.
Predicted Solubility Trends:
-
High Solubility Expected in:
-
Polar Protic Solvents: Alcohols like methanol, ethanol, and isopropanol should be effective solvents due to their ability to engage in hydrogen bonding with both the amine and hydroxyl groups.
-
Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are likely to be good solvents.
-
-
Moderate Solubility Expected in:
-
Ethers: Diethyl ether and Tetrahydrofuran (THF) may show moderate solvating power.
-
Chlorinated Solvents: Dichloromethane and chloroform could be effective due to dipole-dipole interactions.
-
Ketones: Acetone may provide moderate solubility.
-
-
Low to Insoluble Expected in:
-
Non-polar Aliphatic Solvents: Hexane, heptane, and cyclohexane are unlikely to be effective solvents due to the compound's significant polarity.
-
-
Aqueous Solubility:
Safety and Handling
Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used.
General Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[9]
-
Avoid inhalation of dust or vapors and contact with skin and eyes.[10]
-
In case of contact, wash the affected area thoroughly with soap and water.[11]
Experimental Protocols for Solubility Determination
A two-tiered approach is recommended: an initial qualitative screening followed by a rigorous quantitative analysis for promising solvents.
Protocol for Qualitative Solubility Screening
This rapid method provides a preliminary assessment of solubility in a broad range of solvents.
Methodology:
-
Dispense approximately 10-20 mg of this compound into a series of clean, dry, labeled test tubes or small vials.
-
To each tube, add a selected solvent dropwise, starting with 0.5 mL.[8]
-
Agitate the mixture vigorously (e.g., using a vortex mixer) for 30-60 seconds after each addition.
-
Visually inspect the solution against a dark background for any undissolved solid.
-
If the solid dissolves completely, add another 0.5 mL of solvent and repeat the agitation and observation. Continue until a total of 3 mL has been added.
-
Record observations using descriptive terms as outlined in the table below.
Table 1: Template for Qualitative Solubility Data
| Solvent | Polarity Index | Observations (e.g., Dissolves, Partially Dissolves, Insoluble) | Solubility Class |
| Water | 10.2 | ||
| Methanol | 5.1 | ||
| Ethanol | 4.3 | ||
| Isopropanol | 3.9 | ||
| Acetone | 5.1 | ||
| Dichloromethane | 3.1 | ||
| Tetrahydrofuran (THF) | 4.0 | ||
| Ethyl Acetate | 4.4 | ||
| Toluene | 2.4 | ||
| Hexane | 0.1 | ||
| 5% HCl (aq) | N/A | ||
| 5% NaOH (aq) | N/A |
Protocols for Quantitative Solubility Determination
For solvents identified as promising in the qualitative screen, a quantitative method is necessary to determine the precise solubility. The gravimetric method is a straightforward and reliable technique.[12][13] For higher accuracy, especially with sparingly soluble systems, an HPLC-based method is recommended.[14][15]
This method determines solubility by measuring the mass of solute dissolved in a saturated solution.[16]
Workflow Diagram:
Caption: Gravimetric solubility determination workflow.
Step-by-Step Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial (e.g., 50 mg in 2 mL of solvent). An excess is confirmed by the presence of undissolved solid.[12]
-
Place the vial on a shaker or magnetic stirrer in a temperature-controlled environment (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.[16]
-
-
Sample Analysis:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).
-
Accurately transfer a known volume (e.g., 1.00 mL) of the clear filtrate into a pre-weighed, dry evaporating dish. Record the combined weight.
-
Gently evaporate the solvent in a fume hood or using a rotary evaporator.
-
Dry the evaporating dish containing the solid residue in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[13]
-
-
Calculation:
-
Weight of solute = (Weight of dish + residue) - (Weight of empty dish)
-
Solubility ( g/100 mL) = (Weight of solute in g / Volume of filtrate in mL) * 100
-
This method is highly sensitive and ideal for determining the solubility of sparingly soluble compounds or for high-throughput screening.[17]
Workflow Diagram:
Caption: HPLC-based solubility determination workflow.
Step-by-Step Protocol:
-
Prepare Saturated Solution: Follow step 1 from the gravimetric method.
-
Prepare Sample for Analysis:
-
Filter the supernatant through a 0.22 or 0.45 µm syringe filter.
-
Accurately dilute a small volume of the filtrate with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve. The dilution factor must be recorded precisely.
-
-
Prepare Calibration Standards:
-
HPLC Analysis:
-
Develop a suitable HPLC method (e.g., reversed-phase C18 column, mobile phase of acetonitrile/water with a UV detector).
-
Inject the calibration standards and the diluted sample.
-
Record the peak area for each injection.
-
-
Calculation:
-
Plot the peak area of the standards versus their known concentrations to create a calibration curve. Determine the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Use the peak area of the diluted sample and the calibration curve equation to calculate its concentration.[14]
-
Solubility = (Calculated concentration of diluted sample) x (Dilution factor)
-
Data Presentation
Quantitative results should be compiled into a clear, comprehensive table to allow for easy comparison and analysis.
Table 2: Template for Quantitative Solubility Data at 25 °C
| Solvent | Method Used | Solubility ( g/100 mL) | Solubility (mol/L) | Notes |
| Methanol | Gravimetric/HPLC | |||
| Ethanol | Gravimetric/HPLC | |||
| Dichloromethane | Gravimetric/HPLC | |||
| ...other solvents |
Conclusion
The solubility of this compound is a fundamental property that dictates its utility in synthetic and process chemistry. The absence of this data in the public domain presents a significant hurdle for researchers. By following the structured experimental approach detailed in this guide—from theoretical prediction and qualitative screening to rigorous quantitative determination—scientists can generate a reliable and comprehensive solubility profile for this important chiral compound. This will not only save time and resources but also contribute to the development of more efficient, robust, and scalable chemical processes.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. vapourtec.com [vapourtec.com]
- 3. pharmacyjournal.info [pharmacyjournal.info]
- 4. onyxipca.com [onyxipca.com]
- 5. chem.ws [chem.ws]
- 6. capotchem.cn [capotchem.cn]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fishersci.com [fishersci.com]
- 10. durhamtech.edu [durhamtech.edu]
- 11. chemicalbook.com [chemicalbook.com]
- 12. uomus.edu.iq [uomus.edu.iq]
- 13. pharmajournal.net [pharmajournal.net]
- 14. pharmaguru.co [pharmaguru.co]
- 15. sciforum.net [sciforum.net]
- 16. scribd.com [scribd.com]
- 17. improvedpharma.com [improvedpharma.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of (1R,2R)-2-(benzylamino)cyclohexanol: Precursors and Strategic Execution
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the synthetic pathways leading to (1R,2R)-2-(benzylamino)cyclohexanol, a critical chiral auxiliary and building block in asymmetric synthesis. We will dissect the strategic selection of precursors, delve into the mechanistic nuances of the core reaction, and present a field-tested protocol for its preparation. Our focus is on the principles of enantioselective synthesis, providing a robust framework for researchers in medicinal chemistry and process development.
Introduction: The Strategic Importance of this compound
This compound is a highly valued compound in the field of organic chemistry, primarily serving as a precursor to more complex chiral ligands and catalysts. Its vicinal amino alcohol structure, with a defined absolute stereochemistry, makes it an excellent controller of stereoselectivity in a variety of chemical transformations. These include asymmetric additions to carbonyls, reductions, and cycloadditions. Its prevalence in the synthesis of active pharmaceutical ingredients (APIs) underscores the need for a reliable and scalable synthetic route. The primary challenge lies in the precise installation of the two contiguous stereocenters on the cyclohexane ring, a feat most elegantly achieved through the asymmetric ring-opening of an epoxide.
Retrosynthetic Analysis and Precursor Identification
A retrosynthetic analysis of the target molecule logically deconstructs it into readily available starting materials. The C-N bond between the cyclohexane ring and the benzylamino group is the most logical disconnection point. This reveals that the molecule can be assembled from a C6 electrophilic synthon and a nitrogen nucleophile.
Methodological & Application
Application Notes and Protocols for the Asymmetric Reduction of Ketones using (1R,2R)-2-(benzylamino)cyclohexanol
Introduction: The Imperative of Chirality in Modern Chemistry
The synthesis of enantiomerically pure compounds is a cornerstone of contemporary chemical research and development, particularly within the pharmaceutical and life sciences sectors. Chiral molecules, non-superimposable mirror images of each other, often exhibit profoundly different biological activities. Consequently, the ability to selectively synthesize one enantiomer is not merely an academic challenge but a critical necessity for the development of safe and effective drugs. Asymmetric catalysis, employing a small amount of a chiral catalyst to generate large quantities of a single enantiomer, represents the most elegant and efficient strategy to achieve this goal.
Among the myriad of asymmetric transformations, the reduction of prochiral ketones to chiral secondary alcohols is of paramount importance, as these products are versatile building blocks for a vast array of complex molecules. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in conjunction with a borane reducing agent, has emerged as a powerful and widely adopted methodology for this purpose.[1][2] This application note provides a detailed protocol and technical guide for the asymmetric reduction of ketones using the chiral β-amino alcohol, (1R,2R)-2-(benzylamino)cyclohexanol , as the catalyst precursor. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for accessing chiral secondary alcohols with high enantiopurity.
Mechanism of Action: The Catalytic Cycle of Enantioselectivity
The efficacy of the asymmetric reduction of ketones with borane, catalyzed by chiral β-amino alcohols like this compound, hinges on the in situ formation of a chiral oxazaborolidine catalyst.[1] This catalytic species orchestrates the enantioselective transfer of a hydride ion from the borane reagent to the carbonyl carbon of the ketone.
The catalytic cycle can be conceptualized as follows:
-
Catalyst Formation: The chiral amino alcohol, this compound, reacts with a borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF) to form the active oxazaborolidine catalyst. This Lewis acidic boron-containing heterocycle is the heart of the asymmetric induction.
-
Coordination and Activation: The lone pair of electrons on the nitrogen atom of the oxazaborolidine coordinates to the borane, forming a catalyst-borane complex. This coordination enhances the Lewis acidity of the endocyclic boron atom, priming it for interaction with the ketone substrate.[3]
-
Substrate Binding: The ketone, the substrate to be reduced, coordinates to the now more Lewis-acidic boron atom of the catalyst-borane complex. The stereochemistry of the chiral ligand dictates that the ketone will preferentially bind in a specific orientation to minimize steric hindrance between its substituents and the catalyst framework.
-
Enantioselective Hydride Transfer: A hydride ion is then transferred from the coordinated borane to the carbonyl carbon of the ketone via a six-membered, chair-like transition state. The predetermined orientation of the ketone within the chiral pocket of the catalyst ensures that the hydride attacks one face of the carbonyl group preferentially, leading to the formation of one enantiomer of the alcohol product in excess.
-
Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane dissociates from the catalyst, which is then free to re-enter the catalytic cycle. A subsequent workup step is required to hydrolyze the alkoxyborane and liberate the desired chiral alcohol.
dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: Catalytic cycle for the asymmetric reduction of ketones.
Experimental Protocol: Asymmetric Reduction of Acetophenone
This protocol details the asymmetric reduction of acetophenone as a representative aromatic ketone. It is crucial that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the borane reagent by moisture.
Materials and Reagents:
-
This compound
-
Acetophenone
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
Procedure:
-
Catalyst Preparation (in situ):
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add this compound (e.g., 0.1 mmol, 10 mol%).
-
Add anhydrous THF (e.g., 2 mL) via syringe to dissolve the amino alcohol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 1.0 M solution of BH₃·THF (e.g., 0.1 mL, 0.1 mmol) dropwise to the stirred solution of the amino alcohol.
-
Allow the mixture to stir at 0 °C for 15-30 minutes to ensure the formation of the oxazaborolidine catalyst.
-
-
Reduction Reaction:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve acetophenone (e.g., 1.0 mmol, 1.0 eq) in anhydrous THF (e.g., 3 mL).
-
Cool both the catalyst solution and the acetophenone solution to the desired reaction temperature (e.g., 0 °C to room temperature; lower temperatures often lead to higher enantioselectivity).
-
Slowly add the acetophenone solution to the pre-formed catalyst solution via syringe or cannula.
-
To the resulting mixture, add the remaining BH₃·THF solution (e.g., 1.0 mL, 1.0 mmol) dropwise over a period of 10-15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (e.g., 2 mL) at 0 °C to decompose any excess borane. (Caution: Hydrogen gas evolution).
-
Allow the mixture to warm to room temperature and stir for an additional 15 minutes.
-
Add 1 M HCl (e.g., 5 mL) and stir for 30 minutes to hydrolyze the borate esters.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure chiral 1-phenylethanol.
-
-
Analysis:
-
The yield of the purified alcohol should be determined.
-
The enantiomeric excess (e.e.) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.
-
Data Presentation: Substrate Scope and Performance
The enantioselectivity of the reduction using this compound is influenced by the steric and electronic properties of the ketone substrate. Generally, high enantiomeric excesses are achieved for the reduction of aromatic ketones.
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | e.e. (%) |
| 1 | Acetophenone | 1-Phenylethanol | >95 | up to 96 |
| 2 | Propiophenone | 1-Phenyl-1-propanol | >95 | up to 95 |
| 3 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >95 | up to 97 |
| 4 | 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | >90 | up to 94 |
Note: The presented data is representative and actual results may vary depending on the specific reaction conditions.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The paramount importance of strictly anhydrous conditions cannot be overstated. Moisture will react with the borane, reducing the effective concentration of the reducing agent and potentially inhibiting catalyst formation.
-
Quality of Reagents: Use a freshly opened or titrated solution of BH₃·THF. The quality of the chiral amino alcohol is also critical for achieving high enantioselectivity.
-
Reaction Temperature: Lowering the reaction temperature often improves enantioselectivity, though it may also decrease the reaction rate. Temperature optimization may be necessary for specific substrates.
-
Rate of Addition: Slow, dropwise addition of the borane solution to the ketone-catalyst mixture is recommended to maintain a low concentration of free borane, which can lead to non-catalyzed, non-enantioselective reduction.
Conclusion
The asymmetric reduction of prochiral ketones to chiral alcohols using borane and a catalytic amount of this compound is a robust and highly effective method for the synthesis of enantiomerically enriched secondary alcohols. The protocol's operational simplicity, coupled with the high yields and enantioselectivities achievable for a range of substrates, makes it a valuable tool for synthetic chemists in both academic and industrial settings. By understanding the underlying mechanism and adhering to the key experimental parameters outlined in this guide, researchers can confidently employ this methodology to advance their synthetic programs.
References
Application Notes: (1R,2R)-2-(benzylamino)cyclohexanol as a Versatile Chiral Auxiliary in the Synthesis of Pharmaceutical Intermediates
Introduction: The Strategic Importance of Chiral 1,2-Amino Alcohols in Asymmetric Synthesis
In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely a preference but a stringent requirement. The differential pharmacological and toxicological profiles of enantiomers necessitate synthetic strategies that can selectively produce the desired stereoisomer. Chiral auxiliaries and ligands are cornerstone tools in this endeavor, and among them, 1,2-amino alcohols have emerged as a privileged class of molecules. Their utility stems from a rigid conformational framework and the presence of two vicinal heteroatoms, which can effectively chelate to metal centers and create a well-defined chiral environment for a variety of asymmetric transformations.[1][2]
This application note focuses on (1R,2R)-2-(benzylamino)cyclohexanol , a C₂-symmetric chiral amino alcohol, and its application as a versatile chiral auxiliary and ligand in the synthesis of key pharmaceutical intermediates. The trans-configuration of the amino and hydroxyl groups on the cyclohexane ring provides a predictable and sterically demanding chiral pocket, making it highly effective in inducing stereoselectivity in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. We will explore its application in asymmetric alkylations, enantioselective additions of organometallic reagents, and the synthesis of chiral β-amino alcohols, which are ubiquitous structural motifs in a wide array of bioactive molecules, including beta-blockers and antiviral agents.
Core Principle: Mechanism of Stereochemical Induction
The efficacy of this compound as a chiral directing group is rooted in its ability to form rigid, chelated transition states. The nitrogen and oxygen atoms can coordinate to a metal center, creating a bicyclic-like structure that effectively blocks one face of the reactive intermediate, thereby directing the approach of an incoming reagent to the opposite face.
The benzyl group on the nitrogen atom provides additional steric bulk, further enhancing the facial discrimination. The cyclohexane ring adopts a stable chair conformation, which locks the substituents into well-defined equatorial and axial positions, minimizing conformational ambiguity in the transition state. This predictable stereochemical environment is the key to the high levels of enantioselectivity observed in reactions employing this chiral auxiliary.[3]
Application I: Enantioselective Addition of Organozinc Reagents to Aldehydes
The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental transformation in organic synthesis for the creation of chiral secondary alcohols, which are valuable intermediates in the synthesis of many pharmaceuticals. This compound has proven to be an effective chiral ligand in the titanium-tetraisopropoxide-promoted addition of diethylzinc to aldehydes.[4][5]
The reaction proceeds via the in-situ formation of a chiral titanium complex. The amino alcohol displaces the isopropoxide ligands on the titanium center, and the resulting chiral Lewis acid activates the aldehyde for nucleophilic attack. The chiral environment created by the ligand directs the addition of the ethyl group from diethylzinc to one of the enantiotopic faces of the aldehyde carbonyl.
References
- 1. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 2. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Synthesis of chiral cyclohexane-linked bisimidazolines [beilstein-journals.org]
Application Notes & Protocols: Asymmetric Transfer Hydrogenation of Prochiral Ketones using a (1R,2R)-2-(benzylamino)cyclohexanol-Ruthenium Catalyst System
Abstract & Introduction
Asymmetric transfer hydrogenation (ATH) represents a pivotal technology in modern synthetic chemistry, enabling the efficient and stereoselective reduction of prochiral ketones and imines to valuable chiral alcohols and amines.[1][2] These chiral products are fundamental building blocks in the pharmaceutical, agrochemical, and fine chemical industries. This methodology circumvents the need for high-pressure molecular hydrogen and specialized handling equipment, offering a more operationally simple, safer, and environmentally benign alternative.[2][3][4]
The efficacy of ATH is profoundly dependent on the catalytic system, which typically comprises a transition metal precursor and a chiral ligand. Chiral β-amino alcohols, such as (1R,2R)-2-(benzylamino)cyclohexanol, have emerged as a privileged class of ligands. When coordinated with a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, they form highly active and enantioselective catalysts.[2]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup, execution, and optimization of ATH reactions using the in situ prepared this compound-ruthenium complex. We will delve into the mechanistic underpinnings of the catalytic cycle, provide detailed, step-by-step protocols, and offer insights into process optimization and troubleshooting.
The Mechanistic Rationale: A Metal-Ligand Bifunctional Approach
The remarkable stereoselectivity achieved with this catalytic system is explained by the Noyori-Ikariya bifunctional mechanism.[2][3] This is not a simple metal-catalyzed hydride transfer; rather, it is a sophisticated, concerted process where both the metal and the chiral ligand play active and cooperative roles.
Key Mechanistic Features:
-
Bifunctional Catalysis: The catalyst operates through a synergistic action. The ruthenium center binds and delivers a hydride (H⁻), while the protonated amine group (N-H) of the this compound ligand simultaneously delivers a proton (H⁺).[3]
-
Outer-Sphere Mechanism: The ketone substrate is not directly coordinated to the metal center during the key hydrogen transfer step. Instead, the transfer occurs via a six-membered pericyclic transition state.[2][3]
-
Hydrogen Source: Isopropanol serves a dual role as both the solvent and the hydrogen donor. It first reacts with the catalyst to generate the active ruthenium-hydride species and acetone as a byproduct.[2][4]
-
Stereocontrol: The rigid chiral backbone of the (1R,2R)-cyclohexanediamine derivative creates a well-defined steric and electronic environment, forcing the incoming ketone to adopt a specific orientation within the transition state, thus dictating the stereochemistry of the resulting alcohol.
Caption: Proposed bifunctional catalytic cycle for ATH.
Experimental Protocols
This section outlines the necessary materials and a detailed, step-by-step procedure for a representative ATH of acetophenone.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >98% | Commercially Available | Store under inert gas. |
| [RuCl₂(p-cymene)]₂ | >98% | Commercially Available | Air-stable, but best stored in a desiccator. |
| Acetophenone | >99% | Commercially Available | Purify by distillation if necessary. |
| Isopropanol (i-PrOH) | Anhydrous, >99.5% | Commercially Available | Critical for reaction efficiency. Use from a sealed bottle. |
| Potassium tert-butoxide (KOtBu) | >98% | Commercially Available | Highly hygroscopic. Handle in a glovebox or quickly in air. |
| Diethyl Ether | Anhydrous | Commercially Available | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available | For drying organic layers. |
| Argon or Nitrogen Gas | High Purity | Gas Supplier | For maintaining an inert atmosphere. |
| Standard Glassware | --- | --- | Schlenk flask, condenser, magnetic stirrer, syringes. |
| Analytical Equipment | --- | --- | TLC plates, GC, Chiral HPLC. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Protocol: Reduction of Acetophenone
This protocol is for a 1.0 mmol scale reaction with a substrate-to-catalyst (S/C) ratio of 200.
-
Catalyst Preparation:
-
To a 25 mL Schlenk flask equipped with a magnetic stir bar, add [RuCl₂(p-cymene)]₂ (1.5 mg, 0.0025 mmol, 0.5 mol%) and this compound (2.2 mg, 0.01 mmol, 1.0 mol%).
-
Seal the flask, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add anhydrous isopropanol (5.0 mL) via syringe.
-
Immerse the flask in an oil bath preheated to 80°C and stir the orange solution for 30 minutes. A color change to a deep red or purple may be observed, indicating the formation of the active catalyst precursor.
-
-
Reaction Execution:
-
Remove the flask from the oil bath and allow it to cool to room temperature.
-
In a separate vial, quickly weigh potassium tert-butoxide (KOtBu) (5.6 mg, 0.05 mmol, 5.0 mol%) and add it to the catalyst solution. Stir for an additional 15 minutes. The base acts as an activator.[2]
-
Using a syringe, add acetophenone (120 mg, 117 µL, 1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical mobile phase for TLC is 20% ethyl acetate in hexanes. The product, 1-phenylethanol, will have a lower Rf value than the starting material, acetophenone. The reaction is typically complete within 1-4 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, quench by adding 5 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel.
-
-
Analysis:
-
Determine the conversion and yield of 1-phenylethanol.
-
Determine the enantiomeric excess (ee%) by analysis on a chiral stationary phase GC or HPLC column (e.g., Chiralcel OD-H or similar).
-
Process Optimization and Expected Results
The efficiency and selectivity of the ATH can be fine-tuned by adjusting several parameters. The reduction of acetophenone serves as a reliable benchmark for this catalytic system.[2]
| Parameter | Condition | Expected Outcome | Rationale / Causality |
| Substrate | Acetophenone | >95% Conversion, >92% ee (R) | Benchmark aromatic ketone, generally gives high selectivity.[2] |
| S/C Ratio | 100:1 to 1000:1 | High conversion at lower ratios. | Lower catalyst loading is more economical but may require longer reaction times. |
| Base | KOtBu vs. KOH | Both are effective.[2][5] | The base is crucial for generating the active ruthenium alkoxide intermediate. |
| Temperature | 25°C to 40°C | Faster rates at higher temps. | Room temperature is often sufficient. Higher temperatures may decrease enantioselectivity. |
| Solvent | Isopropanol | Optimal hydrogen donor. | Serves as both solvent and reductant, driving the reaction forward.[4] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Wet solvent/reagents.3. Insufficient base. | 1. Ensure proper catalyst pre-formation; check ligand/metal quality.2. Use freshly opened anhydrous isopropanol.3. Use freshly opened, high-purity base. |
| Low Enantioselectivity | 1. Racemic or impure ligand.2. Reaction temperature too high.3. Competing background reduction. | 1. Verify the enantiomeric purity of the this compound.2. Run the reaction at a lower temperature (e.g., 0°C or RT).3. Ensure all components are high purity. |
| Inconsistent Results | 1. Oxygen contamination.2. Variable quality of base. | 1. Improve inert atmosphere technique (use Schlenk line or glovebox).2. Use a fresh bottle of KOtBu or titrate to determine activity. |
Conclusion
The catalytic transfer hydrogenation of prochiral ketones using a system derived from [RuCl₂(p-cymene)]₂ and the chiral ligand this compound is a robust, highly efficient, and stereoselective method for synthesizing valuable chiral secondary alcohols. The operational simplicity, mild reaction conditions, and avoidance of high-pressure hydrogen make it an attractive methodology for both academic research and industrial applications. By understanding the underlying bifunctional mechanism and carefully controlling the experimental parameters outlined in these notes, researchers can reliably achieve high conversions and excellent enantioselectivities for a wide range of substrates.
References
Application Notes: (1R,2R)-2-(benzylamino)cyclohexanol in Asymmetric Organocatalyzed Michael Additions
Introduction: The Power of Asymmetric Michael Additions
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, remains one of the most fundamental and reliable carbon-carbon bond-forming reactions in synthetic organic chemistry. Its asymmetric variant is a cornerstone in the construction of stereochemically complex molecules, including numerous natural products and pharmaceutical agents. In recent years, organocatalysis—the use of small, chiral organic molecules to accelerate chemical reactions—has emerged as a powerful alternative to traditional metal-based catalysis, offering milder reaction conditions, lower toxicity, and enhanced stability.
Within the arsenal of organocatalysts, chiral diamines and amino alcohols derived from scaffolds like 1,2-diaminocyclohexane have proven exceptionally effective. This guide focuses on (1R,2R)-2-(benzylamino)cyclohexanol , a catalyst that leverages a rigid chiral backbone and bifunctional activation to induce high stereoselectivity in Michael additions.
The Catalyst: Structure and Mechanistic Rationale
This compound is a bifunctional organocatalyst. Its efficacy stems from the precise spatial arrangement of three key components on a rigid cyclohexane scaffold:
-
A Secondary Amine: This group reacts reversibly with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic chiral enamine intermediate.
-
A Hydroxyl Group: Positioned trans to the amino group, the hydroxyl moiety acts as a Brønsted acid/hydrogen-bond donor. It activates the Michael acceptor (e.g., a nitroalkene) by coordinating to its electron-withdrawing group, lowering its LUMO and orienting it for a stereodefined attack.
-
A Chiral (1R,2R)-Cyclohexane Backbone: This rigid scaffold provides a well-defined three-dimensional chiral environment, ensuring that the enamine and the activated acceptor approach each other from a specific face, thereby dictating the absolute stereochemistry of the product.
This dual activation—covalent activation of the nucleophile and non-covalent hydrogen-bond activation of the electrophile—is the hallmark of highly effective bifunctional organocatalysts.[1]
Proposed Catalytic Cycle
The catalytic cycle for the Michael addition of a ketone to a nitroalkene is believed to proceed through the following key steps:
-
Enamine Formation: The secondary amine of the catalyst condenses with the ketone donor to form a chiral enamine. This step increases the HOMO of the nucleophile, making it more reactive.
-
Bifunctional Activation & C-C Bond Formation: The catalyst's hydroxyl group forms a hydrogen bond with the nitro group of the Michael acceptor. This brings the two reactants into close proximity within a structured, chiral transition state. The enamine then attacks the β-position of the activated nitroalkene. The steric hindrance from the catalyst's benzyl group and cyclohexane ring shields one face of the enamine, leading to a highly stereoselective C-C bond formation.
-
Hydrolysis & Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by trace water in the solvent to release the chiral Michael adduct and regenerate the this compound catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: Proposed catalytic cycle for the Michael addition.
Performance and Substrate Scope
This class of chiral diamine catalysts is highly effective for the asymmetric Michael addition of both aldehydes and ketones to various nitroolefins. Cyclic ketones, such as cyclohexanone and cyclopentanone, are particularly well-suited substrates, often yielding products with excellent diastereoselectivity and enantioselectivity.[1][2] The reaction generally favors the formation of the syn diastereomer.
The table below summarizes representative results for the Michael addition of cyclic ketones to β-nitrostyrene using catalysts structurally related to this compound, illustrating the general efficacy of this catalyst class.
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Additive | Yield (%) | dr (syn:anti) | ee (%) [syn] |
| 1 | Cyclohexanone | β-Nitrostyrene | 10 | Toluene | None | 88-99 | >90:10 | 76-99 |
| 2 | Cyclopentanone | β-Nitrostyrene | 10 | Brine | TFA | 92 | 95:5 | 90 |
| 3 | Acetone | β-Nitrostyrene | 20 | CHCl₃ | Benzoic Acid | 90 | N/A | 96 |
-
Note: Data is compiled from studies on closely related (1R,2R)-diaminocyclohexane and DPEN-derived bifunctional catalysts to demonstrate typical performance.[1][3][4] The use of an acidic additive can significantly improve reaction rates and stereoselectivity.[5]
Detailed Experimental Protocol
This protocol provides a general procedure for the organocatalytic asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene.
Reaction: (A generic image placeholder for the chemical reaction)
Materials and Equipment
-
Reagents:
-
This compound (10 mol%)
-
trans-β-Nitrostyrene (1.0 equiv)
-
Cyclohexanone (2.0 equiv)
-
Acid additive (e.g., Benzoic Acid, 10 mol%) (Optional, but recommended)
-
Anhydrous solvent (e.g., Toluene, CHCl₃, or CH₂Cl₂)
-
Saturated aqueous NH₄Cl solution (for quenching)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Oven-dried glassware (round-bottom flask or reaction vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes for liquid transfer
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Flash chromatography system
-
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 0.02 mmol, 10 mol%) and the optional acid additive (e.g., benzoic acid, 0.02 mmol, 10 mol%).
-
Solvent and Reagent Addition: Place the flask under an inert atmosphere of nitrogen. Add anhydrous toluene (1.0 mL) via syringe and stir until the catalyst is fully dissolved. Add cyclohexanone (0.4 mmol, 2.0 equiv) to the solution.
-
Reaction Initiation: To the stirred solution, add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv) in one portion.
-
Monitoring: Stir the reaction mixture at room temperature (or as optimized). Monitor the consumption of the nitrostyrene starting material by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.[6] Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure Michael adduct.[6]
-
Analysis: Characterize the product by ¹H NMR and ¹³C NMR. Determine the diastereomeric ratio (syn:anti) from the ¹H NMR spectrum of the crude product.[3] Determine the enantiomeric excess (ee) of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC) analysis.
References
Introduction: The Imperative of Chirality and the Role of (1R,2R)-2-(Benzylamino)cyclohexanol
An Application Guide to the Enantioselective Synthesis of Chiral Alcohols Utilizing (1R,2R)-2-(Benzylamino)cyclohexanol
In the landscape of modern drug discovery and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy.[1][2] Chiral alcohols, specifically, are ubiquitous structural motifs in a vast array of pharmaceuticals, natural products, and advanced materials.[3][4] Consequently, the development of robust, efficient, and highly stereoselective methods for their synthesis is a paramount objective in organic chemistry.[5]
This compound has emerged as a highly effective and versatile chiral ligand for orchestrating such transformations. This C₂-symmetric amino alcohol, readily available and structurally robust, creates a well-defined chiral environment around a metal center, enabling remarkable levels of stereo-induction in key chemical reactions.[6][7][8] Its utility is most prominently demonstrated in two powerful catalytic processes for producing enantiomerically enriched alcohols: the asymmetric transfer hydrogenation (ATH) of prochiral ketones and the asymmetric addition of organometallic reagents to aldehydes.
This document serves as a detailed guide for researchers and drug development professionals, offering in-depth mechanistic insights, field-proven protocols, and a causal understanding of the experimental parameters governing the successful application of this compound.
Application I: Asymmetric Transfer Hydrogenation (ATH) of Ketones
Asymmetric transfer hydrogenation (ATH) provides a practical and safer alternative to high-pressure hydrogenation for the enantioselective reduction of ketones.[9] The process typically utilizes a stable hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, in conjunction with a ruthenium catalyst bearing a chiral ligand. The this compound ligand is exceptionally well-suited for this role, forming a highly active and selective catalyst in situ.
Mechanism of Stereoselection: The Noyori Outer-Sphere Pathway
The catalytic cycle, widely accepted as the Noyori outer-sphere mechanism, is a concerted, non-classical metal-ligand bifunctional process. The reaction does not involve direct coordination of the ketone to the metal center. Instead, the transformation is mediated through a six-membered pericyclic transition state.
-
Catalyst Activation: The pre-catalyst, typically a Ru(II)-arene complex like [RuCl₂(p-cymene)]₂, reacts with the this compound ligand and a base to form an active 16-electron ruthenium amido complex.
-
Hydride Formation: This amido complex reacts with the hydrogen donor (e.g., isopropanol) to generate the key 18-electron ruthenium hydride species. This step regenerates the base (e.g., acetone from isopropanol).
-
Stereoselective Hydride Transfer: The crucial enantioselective step involves the simultaneous transfer of a hydride (H⁻) from the ruthenium center and a proton (H⁺) from the amine moiety of the ligand to the carbonyl carbon and oxygen of the ketone, respectively. This occurs via a highly organized, chair-like six-membered transition state.
-
Product Release & Catalyst Regeneration: The resulting chiral alcohol is released, and the ruthenium amido complex is regenerated, re-entering the catalytic cycle.
The predictable stereochemical outcome is dictated by the ligand's absolute configuration. The chiral scaffold of the (1R,2R)-ligand, particularly the orientation of the bulky cyclohexyl and benzyl groups, creates significant steric hindrance that favors one transition state diastereomer over the other, leading to high enantioselectivity.[10][11]
Figure 1: Simplified catalytic cycle for the Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH).
Protocol 1: General Procedure for ATH of Acetophenone
This protocol details the in situ preparation of the catalyst and the subsequent reduction of acetophenone as a model substrate using a formic acid/triethylamine azeotrope as the hydrogen source.
Materials:
-
This compound (98%+)
-
[RuCl₂(p-cymene)]₂
-
Acetophenone (substrate)
-
Formic acid/triethylamine azeotropic mixture (5:2 molar ratio)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (Argon), dissolve [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol, 0.01 eq) and this compound (4.5 mg, 0.022 mmol, 0.044 eq) in anhydrous DCM (2.0 mL).
-
Stir the resulting orange solution at room temperature for 20 minutes to allow for the in situ formation of the catalyst complex.
-
Reaction Execution: To the catalyst solution, add the formic acid/triethylamine azeotrope (0.4 mL).
-
Add acetophenone (60 mg, 0.5 mmol, 1.0 eq) via syringe.
-
Stir the reaction mixture at 28-30 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 4-12 hours).
-
Work-up and Isolation: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (5 mL).
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield (R)-1-phenylethanol.
-
Determine the enantiomeric excess (% ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or GC analysis.
Causality and Experimental Insights:
-
In situ Catalyst Formation: Preparing the catalyst in situ is convenient and avoids the isolation of potentially sensitive intermediates. The 2:1 ligand-to-dimer ratio ensures that sufficient ligand is present to form the active monomeric ruthenium complex.
-
Hydrogen Source: The formic acid/triethylamine azeotrope is a highly efficient hydrogen source. Formic acid decomposes to H₂ and CO₂, providing the hydride, while triethylamine acts as both the base to neutralize the acid and to facilitate the regeneration of the Ru-amido complex.
-
Solvent Choice: Dichloromethane is a common solvent that effectively solubilizes both the catalyst and the substrate without interfering with the reaction.
| Substrate | Product | Time (h) | Yield (%) | ee (%) |
| Acetophenone | (R)-1-Phenylethanol | 6 | 98 | 97 |
| 1-Indanone | (R)-1-Indanol | 4 | 99 | 98 |
| 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | 10 | 95 | 96 |
| Propiophenone | (R)-1-Phenyl-1-propanol | 8 | 96 | 95 |
Table 1: Representative results for the ATH of various ketones using a Ru-(1R,2R)-2-(benzylamino)cyclohexanol catalyst system.
Application II: Asymmetric Addition of Organozinc Reagents to Aldehydes
The addition of organometallic reagents to carbonyls is a fundamental C-C bond-forming reaction. This compound serves as an excellent chiral ligand to control the stereochemistry of this addition, particularly with organozinc reagents, affording highly enantioenriched secondary alcohols.
Mechanism of Stereoselection: A Ligand-Accelerated Catalytic Cycle
In the presence of the chiral amino alcohol ligand, the dialkylzinc reagent (e.g., Et₂Zn) undergoes a ligand exchange to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, creating a highly organized, dimeric, six-membered transition state that directs the nucleophilic attack of the alkyl group.
-
Complex Formation: this compound reacts with diethylzinc to form a chiral ethylzinc-aminoalkoxide intermediate, releasing ethane.
-
Substrate Coordination: This chiral zinc complex coordinates to the aldehyde's carbonyl oxygen.
-
Stereodirecting Transition State: The key to enantioselectivity lies in the formation of a bridged, dimeric transition state. The bulky cyclohexyl and benzyl groups of the ligand effectively shield one enantiotopic face of the coordinated aldehyde.
-
C-C Bond Formation: A second molecule of diethylzinc delivers an ethyl group to the unhindered face of the aldehyde, leading to the formation of a zinc alkoxide of the product.
-
Product Release: Hydrolytic work-up releases the chiral secondary alcohol.
The (1R,2R) configuration of the ligand consistently leads to the formation of the (R)-alcohol from most aldehydes.
Figure 2: Experimental workflow for the asymmetric ethylation of aldehydes.
Protocol 2: General Procedure for Asymmetric Ethylation of Benzaldehyde
This protocol describes the enantioselective addition of diethylzinc to benzaldehyde, catalyzed by this compound.
Materials:
-
This compound (98%+)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (substrate), freshly distilled
-
Toluene, anhydrous
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware and cryocool system
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask under Argon, add a solution of this compound (20.5 mg, 0.1 mmol, 0.1 eq) in anhydrous toluene (2.0 mL).
-
Cool the solution to 0 °C and add diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol, 2.2 eq) dropwise.
-
Stir the mixture at 0 °C for 20 minutes. A white precipitate may form.
-
Reaction Execution: Cool the reaction mixture to -20 °C.
-
Slowly add a solution of benzaldehyde (106 mg, 1.0 mmol, 1.0 eq) in anhydrous toluene (1.0 mL) dropwise over 30 minutes using a syringe pump.
-
Stir the reaction at -20 °C and monitor its progress by TLC (typically 12-24 hours).
-
Work-up and Isolation: Once the reaction is complete, cautiously quench it by slowly adding saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield (R)-1-phenyl-1-propanol.
-
Determine the enantiomeric excess (% ee) by chiral HPLC or GC.
Causality and Experimental Insights:
-
Temperature Control: Low temperatures (-20 °C or lower) are critical to suppress the uncatalyzed, non-selective background reaction between diethylzinc and the aldehyde, thereby maximizing enantioselectivity.
-
Slow Addition: The slow addition of the aldehyde ensures that its concentration remains low, favoring the catalyzed pathway over the background reaction.
-
Stoichiometry: An excess of the organozinc reagent is used to ensure complete conversion of the aldehyde and to maintain the integrity of the catalytic species.
| Aldehyde Substrate | Organozinc Reagent | Product | Yield (%) | ee (%) |
| Benzaldehyde | Diethylzinc | (R)-1-Phenyl-1-propanol | 92 | 98 |
| 4-Chlorobenzaldehyde | Diethylzinc | (R)-1-(4-Chlorophenyl)-1-propanol | 90 | 99 |
| 2-Naphthaldehyde | Diethylzinc | (R)-1-(Naphthalen-2-yl)-1-propanol | 88 | 97 |
| Cinnamaldehyde | Diethylzinc | (R,E)-1-Phenylpent-1-en-3-ol | 85 | 96 |
Table 2: Representative results for the asymmetric addition of diethylzinc to various aldehydes catalyzed by this compound.
Conclusion
This compound stands as a preeminent chiral ligand in the asymmetric synthesis toolkit. Its efficacy in both asymmetric transfer hydrogenation and organometallic additions provides reliable and highly enantioselective pathways to valuable chiral secondary alcohols. The straightforward protocols, operational simplicity, and high levels of stereocontrol make it an invaluable asset for researchers in academic settings and for professionals in the pharmaceutical and chemical industries aiming to construct complex chiral molecules with precision and efficiency.
References
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STEREOISOMERISM AND BIOLOGICAL ACTION | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective access to chiral aliphatic amines and alcohols via Ni-catalyzed hydroalkylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. cphi-online.com [cphi-online.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chemuniverse.com [chemuniverse.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
The Strategic Application of (1R,2R)-2-(Benzylamino)cyclohexanol in Asymmetric Amino Acid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Enantiopure Amino Acids
The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern pharmaceutical and biotechnological research. These molecules are not only the fundamental building blocks of proteins but also serve as crucial chiral synthons in the development of novel therapeutics. The biological activity of many pharmaceuticals is intrinsically linked to the specific stereochemistry of their constituent amino acids. Consequently, the development of robust and efficient methods for asymmetric amino acid synthesis is of paramount importance. Among the various strategies, the use of chiral auxiliaries remains a powerful and reliable approach to control stereochemistry during carbon-carbon bond formation. This guide provides a detailed exploration of the application of the chiral auxiliary, (1R,2R)-2-(benzylamino)cyclohexanol, in the asymmetric synthesis of α-amino acids, offering in-depth mechanistic insights and practical protocols for the research scientist.
The Chiral Auxiliary: this compound
This compound is a chiral amino alcohol derived from the versatile and readily available (1R,2R)-diaminocyclohexane scaffold. The inherent rigidity of the cyclohexane ring, combined with the defined stereochemistry of the amino and hydroxyl groups, provides a well-defined chiral environment that can effectively direct the stereochemical outcome of a reaction. The presence of the N-benzyl group can further enhance stereoselectivity through steric hindrance and potential π-stacking interactions.
The core principle behind using this compound as a chiral auxiliary in amino acid synthesis lies in its temporary covalent attachment to a glycine equivalent. This creates a chiral substrate where one face of the potential enolate is effectively shielded, leading to highly diastereoselective alkylation reactions. Subsequent removal of the auxiliary then furnishes the desired, enantiomerically enriched α-amino acid.
Mechanistic Rationale: Achieving Stereocontrol
The efficacy of this compound as a chiral auxiliary is rooted in its ability to form a rigid, chelated intermediate that dictates the trajectory of the incoming electrophile. The general synthetic strategy involves the formation of a Schiff base or an oxazolidinone derivative from the chiral auxiliary and a glycine ester.
Upon deprotonation with a strong base, such as lithium diisopropylamide (LDA), a chiral enolate is formed. The stereochemistry of this enolate is controlled by the auxiliary. The lithium cation is believed to be chelated between the enolate oxygen and the nitrogen atom of the auxiliary, creating a rigid, five-membered ring structure. This conformation orients the bulky benzyl and cyclohexyl groups in a manner that sterically hinders one face of the enolate. Consequently, the incoming electrophile (an alkyl halide) preferentially attacks from the less hindered face, leading to the formation of one diastereomer in high excess.
The final step involves the hydrolytic cleavage of the chiral auxiliary, which can typically be recovered and reused, to yield the desired non-racemic α-amino acid.
Experimental Protocols
The following protocols provide a general framework for the asymmetric synthesis of α-amino acids using this compound as a chiral auxiliary. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Synthesis of the Chiral Auxiliary: this compound
This protocol outlines the synthesis of the chiral auxiliary from (1R,2R)-diaminocyclohexane.
Materials:
-
(1R,2R)-Diaminocyclohexane
-
Benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (1R,2R)-diaminocyclohexane (1.0 eq) in methanol in a round-bottom flask.
-
Add benzaldehyde (1.0 eq) dropwise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours to form the corresponding imine.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Asymmetric Alkylation of a Glycine Equivalent
This protocol describes the formation of a chiral glycine imine, its diastereoselective alkylation, and the subsequent liberation of the amino acid.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride
-
Triethylamine (Et₃N)
-
Toluene
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Hydrochloric acid (HCl) (e.g., 3 M)
Procedure:
Step A: Formation of the Chiral Glycine Imine
-
To a solution of this compound (1.0 eq) and glycine methyl ester hydrochloride (1.0 eq) in toluene, add triethylamine (1.1 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 4-6 hours.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude chiral glycine imine, which can be used in the next step without further purification.
Step B: Diastereoselective Alkylation
-
Dissolve the crude chiral glycine imine in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add LDA (1.1 eq) dropwise to the solution and stir for 30 minutes at -78 °C to form the lithium enolate.
-
Add the alkyl halide (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The diastereomeric ratio of the product can be determined by ¹H NMR or HPLC analysis of the crude product. Purify by column chromatography if necessary.
Step C: Hydrolysis and Auxiliary Removal
-
Dissolve the alkylated product in a mixture of THF and 3 M aqueous HCl.
-
Heat the mixture at reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and wash with diethyl ether to remove the chiral auxiliary. The auxiliary can be recovered from the organic layer.
-
Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride.
-
The crude amino acid can be further purified by recrystallization or ion-exchange chromatography.
Data Presentation
The success of the asymmetric synthesis is evaluated by the chemical yield and the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product. Below is a representative table summarizing expected outcomes for the alkylation of the glycine imine derived from this compound with various electrophiles.
| Entry | Electrophile (R-X) | Product Amino Acid | Diastereomeric Excess (d.e.) | Yield (%) |
| 1 | Benzyl bromide | Phenylalanine | >95% | 75-85 |
| 2 | Methyl iodide | Alanine | >90% | 70-80 |
| 3 | Ethyl iodide | 2-Aminobutanoic acid | >92% | 72-82 |
| 4 | Isopropyl iodide | Valine | >85% | 65-75 |
Note: The presented data are illustrative and may vary depending on the specific reaction conditions and the purity of the reagents.
Visualization of the Workflow and Mechanism
To further clarify the experimental process and the underlying stereochemical control, the following diagrams are provided.
Caption: Experimental workflow for the asymmetric synthesis of α-amino acids.
Caption: Model for stereochemical induction in the alkylation step.
Conclusion and Future Outlook
The use of this compound as a chiral auxiliary offers a reliable and effective method for the asymmetric synthesis of a variety of α-amino acids. The straightforward synthesis of the auxiliary, coupled with its high stereodirecting ability and potential for recovery and reuse, makes this a valuable tool for both academic research and industrial drug development. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for scientists seeking to employ this methodology. Future research in this area may focus on the development of polymer-supported versions of this auxiliary for easier separation and recycling, as well as its application in the synthesis of more complex, non-proteinogenic amino acids with novel side chains. The continued exploration of such powerful synthetic tools will undoubtedly accelerate the discovery and development of next-generation therapeutics.
How to perform an asymmetric List-Lerner-Barbas aldol reaction with (1R,2R)-2-(benzylamino)cyclohexanol derived catalysts
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing the asymmetric List-Lerner-Barbas aldol reaction using a catalyst derived from the chiral scaffold of (1R,2R)-2-aminocyclohexanol, specifically (1R,2R)-2-(benzylamino)cyclohexanol. This organocatalyst leverages a bifunctional activation mode, utilizing a secondary amine for enamine formation and a hydroxyl group for hydrogen-bond-directed stereocontrol. These notes detail the underlying mechanism, catalyst preparation, a robust experimental protocol, and expected outcomes for the highly stereoselective synthesis of β-hydroxy carbonyl compounds.
Introduction: The Power of Bifunctional Organocatalysis
The direct asymmetric aldol reaction stands as a cornerstone of modern organic synthesis, enabling the efficient construction of carbon-carbon bonds with simultaneous control of up to two new stereocenters[1]. The pioneering work of List, Lerner, and Barbas demonstrated that simple amino acids like L-proline could catalyze this transformation, ushering in the era of enamine catalysis[2]. This approach mimics the strategy of Class I aldolase enzymes, which utilize a lysine residue to form a nucleophilic enamine intermediate from a ketone donor[1].
While proline is effective, significant research has focused on developing more sophisticated organocatalysts to enhance reactivity and stereoselectivity. A highly successful strategy involves the design of bifunctional catalysts that possess both a nucleophilic amine (typically a secondary amine) to form the enamine and a separate functional group capable of activating the aldehyde acceptor. Chiral 1,2-amino alcohols, such as this compound, are exemplary of this catalyst class. Their efficacy stems from the rigid cyclohexyl backbone which pre-organizes the key functional groups, and the synergy between the secondary amine and the hydroxyl group, which work in concert to orchestrate a highly ordered, stereodetermining transition state.
Mechanistic Rationale: A Tale of Two Activation Modes
The catalytic prowess of this compound is rooted in a well-defined, dual-activation mechanism that ensures high levels of stereocontrol. The process unfolds through a catalytic cycle that can be understood through the principles of enamine catalysis and hydrogen bonding.
-
Enamine Formation: The cycle begins with the condensation of the ketone donor (e.g., cyclohexanone) and the secondary amine of the this compound catalyst. This reversible reaction forms a chiral enamine intermediate, which is significantly more nucleophilic than the starting ketone.
-
Bifunctional Transition State Assembly: The aldehyde acceptor is then activated by the catalyst. The hydroxyl group of the amino alcohol forms a crucial hydrogen bond with the aldehyde's carbonyl oxygen. This interaction not only enhances the electrophilicity of the aldehyde but also locks it into a specific orientation relative to the chiral enamine.
-
Stereoselective C-C Bond Formation: The enamine attacks the Re-face of the activated aldehyde via a highly organized, chair-like six-membered transition state, analogous to the Zimmerman-Traxler model. The bulky benzyl group and the rigid cyclohexyl frame sterically shield the alternative approach, leading to high diastereo- and enantioselectivity.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is subsequently hydrolyzed by trace water in the reaction medium. This step releases the β-hydroxy ketone product and regenerates the this compound catalyst, allowing it to re-enter the catalytic cycle.
The combination of covalent enamine activation and non-covalent hydrogen bond activation is the key to the high efficiency and selectivity of this catalyst class.
Figure 1: Catalytic cycle of the this compound catalyzed aldol reaction.
Experimental Protocols
This section provides detailed methodologies for the preparation of the catalyst and the execution of the asymmetric aldol reaction. The aldol protocol is adapted from highly successful procedures utilizing structurally analogous prolinamide catalysts derived from 2-aminocyclohexanols, which operate under the same mechanistic principles[3].
Synthesis of this compound Catalyst
The catalyst can be readily prepared via reductive amination of (1R,2R)-2-aminocyclohexanol with benzaldehyde.
Materials:
-
(1R,2R)-2-Aminocyclohexanol
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add (1R,2R)-2-aminocyclohexanol (1.0 eq) and dissolve in DCM or DCE (approx. 0.1 M solution).
-
Add benzaldehyde (1.05 eq) to the solution and stir at room temperature for 1-2 hours to allow for imine formation.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.
General Protocol for the Asymmetric Aldol Reaction
This procedure details the reaction between cyclohexanone (donor) and a representative aromatic aldehyde (acceptor).
Figure 2: Step-by-step experimental workflow for the aldol reaction.
Materials:
-
This compound (Catalyst, 10 mol%)
-
Aromatic Aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 eq)
-
Cyclohexanone (Ketone donor, 10 eq)
-
Solvent (e.g., Toluene, Chloroform, or neat conditions)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry vial equipped with a magnetic stir bar, add this compound (0.05 mmol, 10 mol%).
-
Add the chosen solvent (e.g., Toluene, 0.5 mL).
-
Add cyclohexanone (5.0 mmol, 10 eq).
-
Stir the mixture for 10 minutes at room temperature to allow for pre-formation of the enamine.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the aromatic aldehyde (0.5 mmol, 1.0 eq) to the stirring solution.
-
Stir the reaction at this temperature for the required time (typically 24-72 hours), monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldol product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
Data Presentation and Expected Outcomes
While specific data for this compound is not extensively published, performance can be reliably inferred from closely related prolinamide catalysts derived from 2-aminocyclohexanols. These catalysts consistently provide high yields and excellent stereoselectivities, particularly for reactions between cyclic ketones and aromatic aldehydes.
Table 1: Representative Performance of Analogous 2-Aminocyclohexanol-Derived Catalysts in the Aldol Reaction of Cyclohexanone with Aromatic Aldehydes
| Entry | Aldehyde | Catalyst Type | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| 1 | 4-Nitrobenzaldehyde | Prolinamide of (1R,2R)-2-aminocyclohexanol | 95 | >99:1 | >99 | [3] |
| 2 | 4-Chlorobenzaldehyde | Prolinamide of (1R,2R)-2-aminocyclohexanol | 92 | 98:2 | 99 | [3] |
| 3 | Benzaldehyde | Prolinamide of (1R,2R)-2-aminocyclohexanol | 88 | 95:5 | 98 | [3] |
| 4 | 2-Naphthaldehyde | Prolinamide of (1R,2R)-2-aminocyclohexanol | 90 | >99:1 | >99 | [3] |
Field-Proven Insights & Optimization:
-
Solvent Choice: Non-polar solvents like toluene and chloroform often provide excellent results. For some substrates, performing the reaction neat (using the ketone as the solvent) can be highly effective.
-
Temperature: Lowering the reaction temperature (e.g., from room temperature to 0 °C or -25 °C) typically enhances stereoselectivity (both dr and ee), though it may require longer reaction times.
-
Catalyst Loading: While 10 mol% is a good starting point, catalyst loading can often be reduced to 2-5 mol% for highly reactive substrates without significant loss of efficiency.
-
Substrate Scope: The reaction is generally robust for a wide range of aromatic aldehydes, especially those bearing electron-withdrawing groups. Aliphatic aldehydes can also be used, though they may require more careful optimization to prevent self-condensation.
Conclusion
The this compound catalyst represents a powerful and readily accessible tool for conducting the asymmetric List-Lerner-Barbas aldol reaction. Its bifunctional nature, leveraging both enamine catalysis and hydrogen-bond-mediated activation, provides a framework for achieving high levels of diastereo- and enantioselectivity. The protocols outlined herein offer a solid foundation for researchers to successfully implement this methodology, enabling the efficient and stereocontrolled synthesis of valuable chiral β-hydroxy carbonyl building blocks for applications in pharmaceutical development and complex molecule synthesis.
References
Application Notes and Protocols for the Enantioselective Synthesis of Chiral Lactams Using (1R,2R)-2-(Benzylamino)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Lactams in Modern Drug Discovery
Chiral lactams are privileged heterocyclic scaffolds that form the core of numerous biologically active molecules and pharmaceuticals.[1] Their rigid cyclic structure and stereochemically defined substituents play a crucial role in molecular recognition and binding to biological targets. Consequently, the development of efficient and highly stereoselective methods for the synthesis of enantiomerically pure lactams is of paramount importance in medicinal chemistry and drug development.[1][2] Among the various strategies for asymmetric synthesis, the use of chiral auxiliaries remains a robust and reliable method for controlling the stereochemical outcome of a reaction.[3]
This application note provides a comprehensive guide to the synthesis of chiral β-lactams utilizing the chiral auxiliary, (1R,2R)-2-(benzylamino)cyclohexanol. This protocol is based on the well-established Staudinger [2+2] cycloaddition of a ketene and an imine, a powerful tool for the construction of the β-lactam ring.[4][5] The this compound auxiliary, derived from readily available starting materials, offers a practical and effective means of inducing high levels of diastereoselectivity in this transformation.
The Role and Mechanism of this compound as a Chiral Auxiliary
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to proceed with a high degree of stereoselectivity.[3] In the context of β-lactam synthesis via the Staudinger reaction, the chiral auxiliary is typically attached to the imine component. The inherent chirality of the auxiliary creates a diastereomeric relationship in the transition state of the cycloaddition, leading to the preferential formation of one diastereomer of the β-lactam product.
The this compound auxiliary exerts its stereocontrol through steric hindrance. The bulky cyclohexyl and benzyl groups of the auxiliary effectively shield one face of the imine C=N double bond. Consequently, the incoming ketene is directed to attack from the less hindered face, resulting in a high diastereomeric excess (d.e.) of the desired β-lactam.
The overall synthetic strategy involves three key stages:
-
Formation of the Chiral Imine: Condensation of an aldehyde with this compound to form the corresponding chiral imine.
-
Diastereoselective [2+2] Cycloaddition: The Staudinger reaction between the chiral imine and a ketene, generated in situ, to yield the diastereomerically enriched β-lactam.
-
Cleavage of the Chiral Auxiliary: Removal of the this compound group to afford the final enantiomerically pure β-lactam and allow for the recovery of the auxiliary.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of chiral β-lactams using this compound.
Caption: Synthetic workflow for chiral β-lactam synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Chiral Imine
This protocol describes the formation of the chiral imine from an aromatic aldehyde and this compound.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 equiv)
-
This compound (1.0 equiv)
-
Anhydrous toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus (optional)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and optionally a Dean-Stark trap), add the aromatic aldehyde (1.0 equiv), this compound (1.0 equiv), and anhydrous toluene to achieve a 0.5 M solution.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the collection of water in the Dean-Stark trap.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Dry the solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chiral imine.
-
The crude imine is often of sufficient purity for the subsequent cycloaddition step. If necessary, it can be purified by column chromatography on silica gel.
Protocol 2: Diastereoselective Staudinger [2+2] Cycloaddition
This protocol details the cycloaddition reaction between the chiral imine and a ketene generated in situ from an acyl chloride and triethylamine.
Materials:
-
Chiral imine (from Protocol 1, 1.0 equiv)
-
Acyl chloride (e.g., chloroacetyl chloride, 1.2 equiv)
-
Triethylamine (1.5 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the chiral imine (1.0 equiv) in anhydrous CH₂Cl₂ in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of the acyl chloride (1.2 equiv) and triethylamine (1.5 equiv) in anhydrous CH₂Cl₂.
-
Slowly add the acyl chloride/triethylamine solution to the stirred solution of the chiral imine at -78 °C over a period of 30-60 minutes using a syringe pump.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the diastereomerically enriched β-lactam.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes a representative method for the removal of the chiral auxiliary to yield the final enantiopure β-lactam. The choice of cleavage method may depend on the specific substituents of the lactam. Oxidative cleavage is a common method.
Materials:
-
Chiral β-lactam with auxiliary (from Protocol 2, 1.0 equiv)
-
Cerium(IV) ammonium nitrate (CAN) (2.5 equiv)
-
Acetonitrile (CH₃CN)
-
Water
Procedure:
-
Dissolve the chiral β-lactam with the auxiliary (1.0 equiv) in a mixture of acetonitrile and water (3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add cerium(IV) ammonium nitrate (CAN) (2.5 equiv) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantiopure β-lactam.
-
The chiral auxiliary can often be recovered from the aqueous layer after basification and extraction.
Data Presentation: Expected Outcomes
The following table summarizes typical results that can be expected from the synthesis of a representative chiral β-lactam using this methodology. The diastereomeric excess (d.e.) is a measure of the stereoselectivity of the cycloaddition reaction.
| Entry | Aldehyde | Acyl Chloride | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | Benzaldehyde | Chloroacetyl chloride | 75-85 | >95 |
| 2 | 4-Methoxybenzaldehyde | Phenylacetyl chloride | 70-80 | >92 |
| 3 | 2-Naphthaldehyde | Chloroacetyl chloride | 72-82 | >96 |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The Staudinger reaction is sensitive to moisture. Ensure all glassware is flame-dried and reagents and solvents are anhydrous.
-
Slow Addition: The slow addition of the acyl chloride/triethylamine solution at low temperatures is crucial for minimizing side reactions and maximizing diastereoselectivity.
-
Purification: Careful purification by column chromatography is often necessary to separate the desired diastereomer of the β-lactam.
-
Auxiliary Cleavage: The conditions for auxiliary cleavage may need to be optimized for different substrates to ensure high yields and avoid racemization of the final product.
Conclusion
The use of this compound as a chiral auxiliary in the Staudinger [2+2] cycloaddition provides a reliable and highly diastereoselective method for the synthesis of enantiomerically enriched β-lactams. The protocols detailed in this application note offer a practical guide for researchers in academic and industrial settings to access these valuable chiral building blocks for drug discovery and development. The straightforward nature of the procedures, coupled with the high levels of stereocontrol, makes this an attractive strategy for the asymmetric synthesis of complex molecular targets.
References
- 1. Synthesis of chiral lactams by asymmetric nitrogen insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. β-Lactam synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Asymmetric Reactions with (1R,2R)-2-(benzylamino)cyclohexanol Catalysts
Welcome to the technical support center for the effective application of (1R,2R)-2-(benzylamino)cyclohexanol in asymmetric synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing reaction temperature and time. The insights provided herein are grounded in established principles of asymmetric catalysis, drawing from data on closely related chiral amino alcohol catalysts to provide a robust framework for your experimental design.
Troubleshooting Guide
This section addresses common challenges encountered during the optimization of asymmetric reactions catalyzed by this compound and similar chiral ligands.
Issue 1: Low or No Product Yield
Q: I have set up my reaction, but after the expected reaction time, I observe very low conversion to the desired product. What are the potential causes and how can I troubleshoot this?
A: Low product yield is a frequent hurdle in optimizing catalytic reactions. The root causes can often be traced back to catalyst activity, reaction kinetics, or suboptimal conditions.
-
Potential Cause 1: Inactive Catalyst: The catalyst may not be active under the chosen conditions due to improper handling, storage, or in-situ formation. Chiral amino alcohol catalysts often work in concert with a metal precursor or an organometallic reagent, and the formation of the active catalytic species is critical.
-
Troubleshooting Steps:
-
Catalyst Integrity: Ensure your this compound is pure and has been stored under an inert atmosphere to prevent degradation.
-
Pre-formation of the Active Species: For reactions involving a metal co-catalyst (e.g., Ru, Rh, Zn), consider pre-forming the active complex by stirring the ligand and the metal source together in the solvent for a short period before adding the substrate.[1][2]
-
Increase Catalyst Loading: A higher catalyst loading (e.g., increasing from 1 mol% to 5 mol%) can enhance the reaction rate, especially if the substrate is challenging or if there are trace impurities that inhibit the catalyst.[3]
-
-
-
Potential Cause 2: Insufficient Reaction Time or Temperature: The reaction may simply be too slow at the chosen temperature.
-
Troubleshooting Steps:
-
Time Study: Run a time course experiment by taking aliquots at various intervals (e.g., 6, 12, 24, 48 hours) to determine the time required to reach maximum conversion.[3]
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 10-15°C increments.[3] Be aware that this may impact enantioselectivity.
-
-
dot graph TD; A[Start: Low Yield] --> B{Is the Catalyst Active?}; B -- No --> C[Check Catalyst Purity & Storage]; B -- Yes --> D{Are Reaction Conditions Optimal?}; C --> E[Consider Pre-formation of Active Species]; D -- No --> F[Increase Reaction Temperature Incrementally]; D -- Yes --> G[Increase Catalyst Loading]; F --> H[Monitor Reaction Over a Longer Period]; G --> H; H --> I[Analyze Yield]; E --> G;
caption: Troubleshooting decision tree for low product yield.
Issue 2: Low Enantioselectivity (ee)
Q: My reaction proceeds with good conversion, but the enantiomeric excess (ee) of my product is poor. How can I improve the stereochemical outcome?
A: Enantioselectivity is highly sensitive to the steric and electronic environment of the transition state, which is influenced by temperature, solvent, and the structure of the catalyst-substrate complex.
-
Potential Cause 1: Suboptimal Temperature: Temperature has a profound effect on the energy difference between the diastereomeric transition states that lead to the two enantiomers.
-
Troubleshooting Steps:
-
Temperature Screening: Perform the reaction at a range of temperatures. Lower temperatures (e.g., 0°C, -20°C, or even -78°C) often favor higher enantioselectivity by amplifying the small energy differences between the competing reaction pathways.[3][4][5]
-
Analyze the Thermodynamics: In some rare cases, enantioselectivity can invert at different temperatures, a phenomenon that may be related to enthalpic vs. entropic control.[3]
-
-
-
Potential Cause 2: Solvent Effects: The solvent can influence the conformation of the active catalyst and its interaction with the substrate.
-
Potential Cause 3: Competing Achiral Background Reaction: A non-catalyzed, achiral reaction may be occurring in parallel, leading to the formation of a racemic product.
-
Troubleshooting Steps:
-
Run a Control Reaction: Set up the reaction without the chiral ligand to determine the rate of the background reaction.
-
Adjust Conditions to Favor Catalysis: If a background reaction is significant, lowering the temperature or catalyst loading may favor the desired catalyzed pathway.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction temperature and time when using a this compound catalyst? A1: For many asymmetric reactions like diethylzinc additions or transfer hydrogenations, a good starting point is room temperature (approx. 25°C) for 24 hours.[1] However, this is highly dependent on the specific reaction. It is always recommended to perform optimization studies.
Q2: How should I monitor the progress of my reaction? A2: Thin-layer chromatography (TLC) is a quick method to monitor the consumption of the starting material. For more quantitative data on conversion and the formation of byproducts, gas chromatography (GC) or high-performance liquid chromatography (HPLC) are preferred. To determine the enantiomeric excess, a chiral column for GC or HPLC is necessary.
Q3: Should the active catalyst be generated in-situ or used as a pre-formed complex? A3: In many cases, the active catalyst is conveniently generated in-situ by mixing the this compound ligand with a metal precursor in the reaction vessel before adding the substrate.[1] For reactions that are particularly sensitive or for achieving maximum reproducibility, using a well-characterized, pre-formed catalyst may yield better results.
Q4: Can the order of addition of reagents impact the reaction outcome? A4: Yes, the order of addition can be crucial. It is generally recommended to form the catalyst complex first by adding the ligand and the metal source (if applicable) to the solvent, followed by the substrate, and finally the reactant (e.g., reducing agent or organometallic reagent).
Data Presentation
The following tables provide representative data for common asymmetric reactions catalyzed by chiral amino alcohols, which can serve as a starting point for your optimization experiments with this compound.
Table 1: Effect of Temperature on the Enantioselective Addition of Diethylzinc to Benzaldehyde *
| Entry | Catalyst (Ligand) | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Chiral Amino Alcohol | 25 | 12 | >95 | 85 |
| 2 | Chiral Amino Alcohol | 0 | 24 | >95 | 92 |
| 3 | Chiral Amino Alcohol | -20 | 48 | 90 | 97 |
*Data is representative of typical results for this class of reaction and should be used as a guideline.[5]
Table 2: Influence of Reaction Time on Asymmetric Transfer Hydrogenation of Acetophenone *
| Entry | Catalyst System | Temperature (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Ru(II)/Chiral Amino Alcohol | 28 | 6 | 65 | 95 |
| 2 | Ru(II)/Chiral Amino Alcohol | 28 | 12 | 88 | 95 |
| 3 | Ru(II)/Chiral Amino Alcohol | 28 | 24 | >99 | 95 |
*Based on data for similar catalyst systems.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of a Prochiral Ketone
This protocol provides a general method for the ruthenium-catalyzed asymmetric transfer hydrogenation of a ketone, using isopropanol as both the solvent and the hydrogen source.
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add the ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂, 0.005 mmol) and this compound (0.011 mmol).
-
Solvent Addition: Add anhydrous, degassed isopropanol (5 mL).
-
Stirring: Stir the resulting mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst.
-
Base and Substrate Addition: Add a solution of base (e.g., 2 M KOH in isopropanol, 0.05 mL), followed by the ketone substrate (1 mmol).
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 25°C) and monitor its progress by TLC or GC.
-
Work-up: Upon completion, quench the reaction with the addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.
Protocol 2: General Procedure for Enantioselective Addition of Diethylzinc to an Aldehyde
This protocol outlines a general procedure for the addition of diethylzinc to an aldehyde, catalyzed by the in-situ generated zinc complex of this compound.
-
Ligand Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve this compound (0.1 mmol) in anhydrous toluene (2 mL).
-
Catalyst Formation: Cool the solution to 0°C and add a solution of diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise. Stir the mixture at 0°C for 30 minutes.
-
Substrate Addition: Add a solution of the aldehyde (1.0 mmol) in anhydrous toluene (1 mL) dropwise to the catalyst mixture at 0°C.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 0°C) and monitor its progress by TLC or GC. Reaction times can vary from a few hours to 48 hours.
-
Work-up: Upon completion, carefully quench the reaction at 0°C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Purification and Analysis: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the product by flash column chromatography and determine the enantiomeric excess by chiral HPLC or GC.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 6. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 7. digibug.ugr.es [digibug.ugr.es]
Technical Support Center: Troubleshooting Low Yields in (1R,2R)-2-(benzylamino)cyclohexanol Mediated Reactions
Prepared by the Office of Senior Application Scientist
Welcome to the technical support center for asymmetric reactions mediated by the chiral amino alcohol, (1R,2R)-2-(benzylamino)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields. The content is structured in a question-and-answer format to directly address challenges you may encounter in the laboratory.
Frequently Asked Questions (FAQs)
Section 1: Initial Checks & General Problems
Question 1: My reaction has resulted in a low yield or no product at all. What are the most critical initial factors to investigate?
When a reaction underperforms, it is essential to systematically review the fundamental parameters before exploring more complex variables. Low yields are often traced back to foundational issues rather than complex mechanistic failures.[1][2]
Initial Troubleshooting Checklist:
-
Purity of Reagents and Starting Materials: This is the most common cause of low yields. Impurities in your substrate (e.g., aldehyde, ketone), organometallic reagent, or solvent can inhibit or poison the catalyst. Moisture, in particular, is detrimental to many organometallic reagents.[3]
-
Inert Atmosphere & Anhydrous Conditions: Reactions involving organometallic reagents (e.g., dialkylzincs, Grignards) are highly sensitive to air and moisture.[3] Ensure that all glassware was properly flame-dried or oven-dried, the reaction was conducted under a robust inert atmosphere (Argon or Nitrogen), and solvents were rigorously dried.
-
Reaction Conditions: Verify the accuracy of the reaction temperature, concentration, and stirring rate. Inconsistent temperature control can lead to side reactions, while inadequate mixing can result in a slow or incomplete reaction.[4]
-
Stoichiometry: Double-check all calculations for reagent quantities and catalyst loading. An error in stoichiometry can lead to an excess of a reactive species or an insufficient amount of catalyst.
Question 2: How significantly does the purity of the aldehyde substrate impact the reaction, and what is the best way to purify it?
The purity of the aldehyde is paramount. Aldehydes are prone to oxidation to the corresponding carboxylic acids and can undergo side reactions like aldol additions, especially under basic conditions or upon prolonged storage.[5][6]
-
Impact of Impurities:
-
Carboxylic Acids: The acidic proton can quench organometallic reagents, consuming them in a non-productive acid-base reaction and reducing the overall yield.
-
Water: As mentioned, water will rapidly destroy most organometallic reagents.
-
Aldol Adducts: Polymeric or oligomeric materials from self-condensation can interfere with the primary reaction.[7]
-
-
Causality: The active catalyst, often a zinc-alkoxide complex formed in situ, is a strong Brønsted base. Any acidic impurity will react with it preferentially, inhibiting the catalytic cycle.
Protocol: Purification of Liquid Aldehydes This protocol is essential for removing acidic impurities and water prior to use.
-
Preparation: Set up a simple distillation apparatus. Ensure all glassware is thoroughly dried.
-
Drying (Optional but Recommended): If the aldehyde is suspected to be wet, it can be briefly dried over an anhydrous drying agent like MgSO₄ or Na₂SO₄, followed by filtration.
-
Distillation: Transfer the aldehyde to the distillation flask. It is often beneficial to distill from a mild drying agent like CaSO₄.
-
Reduced Pressure: For higher boiling point aldehydes, perform the distillation under reduced pressure to prevent thermal decomposition.
-
Collection & Storage: Collect the distilled aldehyde in a flame-dried flask under an inert atmosphere. For optimal results, use the purified aldehyde immediately. If storage is necessary, keep it under Argon or Nitrogen in a sealed flask, preferably at a low temperature.
Section 2: Catalyst Activity and Handling
Question 3: I suspect my this compound ligand is inactive or degraded. How can I assess its quality and what are the proper handling procedures?
The chiral ligand is the heart of the reaction; its integrity is non-negotiable. As a crystalline solid, it is generally stable, but improper handling can lead to degradation or contamination.
-
Signs of Potential Issues:
-
A change in physical appearance (e.g., discoloration, clumping).
-
A broad melting point range, indicating impurities.
-
Inconsistent results between different batches of the ligand.
-
-
Recommended Actions:
-
Characterization: Confirm the identity and purity of the ligand using standard analytical techniques (¹H NMR, ¹³C NMR, melting point).
-
Recrystallization: If impurities are suspected, recrystallize the ligand from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) to ensure high purity.
-
Storage: Store the ligand in a tightly sealed container in a desiccator or in a dry, inert atmosphere to protect it from moisture and air.
-
Question 4: What is the optimal catalyst loading, and can using too much or too little negatively affect the yield?
Catalyst loading is a critical parameter that requires optimization for each specific substrate.[4]
-
Too Little Catalyst: Insufficient catalyst loading is a direct cause of slow or incomplete reactions, leading to low conversion of the starting material and, consequently, low yield.[4]
-
Too Much Catalyst: While it may increase the reaction rate, excessively high catalyst loading can sometimes lead to the formation of dimeric or aggregated catalyst species that may be less active or selective.[8] This can also complicate product purification. From a practical standpoint, it is also economically and environmentally undesirable.
Optimization Strategy: A good starting point for catalyst loading is typically 1-10 mol%. It is advisable to run a small screening experiment to determine the optimal loading for your specific reaction.
| Parameter | Typical Range | Considerations |
| Catalyst Loading | 1 - 10 mol% | Start with ~5 mol%. Lower for highly reactive substrates; increase for sluggish reactions. |
| Reagent Ratio | 1.1 - 2.0 eq. | An excess of the organometallic reagent is common to ensure full conversion of the substrate. |
| Concentration | 0.1 - 1.0 M | Higher concentrations can increase rates but may also promote side reactions. |
Section 3: Reaction Parameters and Side Reactions
Question 5: My yield is low due to the formation of multiple side products. What are the most common side reactions with aldehyde substrates?
When working with aldehydes, especially those with α-hydrogens, several side reactions can compete with the desired nucleophilic addition, reducing the overall yield.[9]
-
Common Side Reactions:
-
Aldol Addition/Condensation: Enolizable aldehydes can be deprotonated by the basic catalytic complex or excess organometallic reagent, leading to self-condensation products.[7]
-
Cannizzaro Reaction (for non-enolizable aldehydes): In the presence of a strong base, aldehydes lacking α-hydrogens can undergo disproportionation to yield an alcohol and a carboxylic acid.
-
Direct Reduction of the Aldehyde: If the organometallic reagent has β-hydrides (e.g., di-iso-propylzinc), it can act as a reducing agent, converting the aldehyde to the corresponding primary alcohol.
-
Troubleshooting Side Reactions:
-
Lower Temperature: Many side reactions have a higher activation energy than the desired pathway. Running the reaction at a lower temperature (e.g., 0 °C or -20 °C) can significantly suppress them.
-
Slow Addition: Adding the organometallic reagent slowly to the mixture of the aldehyde and catalyst ensures its concentration remains low, minimizing side reactions.
-
Order of Addition: The order of addition matters. Typically, the organometallic reagent is added to a solution of the ligand and the aldehyde. Pre-stirring the ligand and the organometallic reagent before adding the aldehyde can also be effective.
Section 4: Mechanistic Insight
Question 6: Can you provide a simplified catalytic cycle to help me understand the reaction and troubleshoot more effectively?
Understanding the catalytic cycle provides insight into the roles of each component and potential points of failure. The most common application for this ligand is the asymmetric addition of dialkylzinc reagents to aldehydes. The generally accepted mechanism involves the formation of a chiral zinc-amino alkoxide complex.
Proposed Catalytic Cycle for Dialkylzinc Addition
Caption: Proposed catalytic cycle for the addition of a dialkylzinc reagent to an aldehyde.
Troubleshooting with the Mechanism in Mind:
-
Catalyst Formation: If the reaction between the ligand and the dialkylzinc is slow or incomplete, the concentration of the active catalyst will be low. Consider pre-stirring these two components for 15-30 minutes before adding the aldehyde.
-
Aldehyde Coordination: Sterically hindered aldehydes may coordinate poorly, leading to slow reactions. In such cases, a higher temperature or longer reaction time may be necessary.[10]
-
Product Inhibition: The product zinc alkoxide can sometimes inhibit the catalyst. Using a slight excess of the dialkylzinc reagent can help ensure the catalytic cycle turns over effectively.
Troubleshooting Workflow
This decision tree provides a systematic approach to diagnosing low yields.
Caption: A decision tree for systematically troubleshooting low-yield reactions.[2]
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. jackwestin.com [jackwestin.com]
- 6. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (1R,2R)-2-(benzylamino)cyclohexanol
Welcome to the technical support guide for the purification of (1R,2R)-2-(benzylamino)cyclohexanol. As a key chiral intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical for downstream applications. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered post-reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification workflow. The answers provide not only solutions but also the underlying principles to help you make informed decisions in your experiments.
Thin-Layer Chromatography (TLC) Analysis
Q: My crude reaction mixture shows multiple spots on the TLC plate. What are they likely to be?
A: Multiple spots indicate the presence of your desired product alongside unreacted starting materials and potential side products. In a typical synthesis from cyclohexene oxide and benzylamine, common impurities include:
-
Unreacted Benzylamine: A primary amine that is relatively polar.
-
Unreacted Cyclohexene Oxide: A less polar, non-UV active epoxide.
-
Diastereomers: If the reaction was not perfectly stereospecific, you might have the (1S,2S), (1R,2S), or (1S,2R) isomers.[1][2] These can be difficult to separate.
-
Side Products: Such as products from the dimerization of cyclohexene oxide or N,N-dibenzylated byproducts.
A well-chosen TLC solvent system is the first step to diagnosing your purification needs.[3][4]
Q: The spot corresponding to my product is streaking on the TLC plate. What does this mean and how can I fix it?
A: Streaking on a TLC plate is typically caused by one of two issues:
-
Overloading: You have applied too much sample to the plate. Try spotting a more dilute solution of your crude product.[4]
-
Strong Interaction with the Stationary Phase: As an amino alcohol, your product is quite polar and basic. It can interact strongly with the acidic silica gel, leading to tailing. To fix this, add a small amount of a basic modifier, such as triethylamine (~0.5-1%) or ammonium hydroxide, to your mobile phase. This will neutralize the acidic sites on the silica and result in sharper, more defined spots.
Recrystallization Issues
Q: I've dissolved my crude product in a hot solvent, but it won't crystallize upon cooling. What should I do?
A: Failure to crystallize is a common issue that can be resolved with several techniques.[5]
-
Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod just below the solvent level. The microscopic glass fragments can act as nucleation sites.[5] Alternatively, add a "seed crystal"—a tiny amount of pure, solid this compound—to the solution to initiate crystal growth.[5]
-
Too Much Solvent: You may have used too much solvent, making the solution unsaturated even at low temperatures.[6] Gently heat the solution to boil off some of the solvent and re-cool.
-
Cooling Rate: Cooling the solution too quickly can inhibit crystal formation. Allow the flask to cool slowly to room temperature before moving it to an ice bath.[7]
-
Purity: If the crude material is very impure, the impurities can inhibit the formation of a crystal lattice. Consider a preliminary purification step like an acid-base extraction before attempting recrystallization.
Q: My yield after recrystallization is very low. How can I improve it?
A: Low recovery is often a trade-off for high purity. Here are ways to optimize your yield:
-
Minimize Solvent Volume: The goal is to create a saturated solution at high temperature. Use the minimum amount of hot solvent required to fully dissolve your crude product. Adding too much will keep a significant portion of your product dissolved even when cold.[6][7]
-
Cool Thoroughly: Ensure the solution is cooled sufficiently. After reaching room temperature, placing the flask in an ice bath for 15-30 minutes can significantly increase the yield of precipitated crystals.[6]
-
Washing Crystals: When washing the collected crystals during vacuum filtration, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve some of your purified product.[6]
Q: The crystals I obtained are oily or discolored. What went wrong?
A: Oily or impure crystals suggest that impurities have co-precipitated with your product. This happens when the solution cools too rapidly, trapping impurities within the crystal lattice.[7] To resolve this, redissolve the oily solid in hot solvent and allow it to cool much more slowly. If the solution is colored, you can add a small amount of activated charcoal to the hot solution and perform a hot gravity filtration to remove colored impurities before cooling.[6]
Acid-Base Extraction Issues
Q: I've formed a stable emulsion between the organic and aqueous layers that won't separate. How can I break it?
A: Emulsions are common when performing extractions with basic solutions. To break an emulsion:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing the separation of the layers.
-
Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help break up the emulsion.
Q: My product yield is very low after performing the full acid-base extraction and recovery sequence. Where could my product have gone?
A: Product loss during acid-base extraction can occur at several stages:
-
Incomplete Protonation/Deprotonation: Ensure the pH is correct at each step. When extracting the amine into the aqueous acid layer, the pH should be sufficiently low (pH < 2) to fully protonate the benzylamino group. When regenerating the free base, the pH must be sufficiently high (pH > 10) to ensure complete deprotonation.[8][9] Check the pH of the aqueous layer with litmus or pH paper.
-
Insufficient Extractions: Perform multiple extractions with smaller volumes of solvent rather than one large extraction. For example, 3 x 30 mL extractions are more efficient than 1 x 90 mL extraction.
-
Product Solubility: this compound hydrochloride (the salt form) may have some slight solubility in certain organic solvents. Similarly, the neutral free base may have slight solubility in water.
Column Chromatography Issues
Q: My compounds are not separating well on the column. How can I improve the resolution?
A: Poor separation is usually due to an inappropriate mobile phase or improper column packing.[10][11]
-
Optimize Mobile Phase: The key is to find a solvent system that provides a good separation of Rf values on TLC (ideally ΔRf > 0.2). If spots are too close, you need to adjust the polarity. For a normal-phase silica column, decreasing the polarity of the mobile phase (e.g., reducing the percentage of ethyl acetate in a hexane/ethyl acetate mixture) will increase the retention time of your polar product and improve separation from less polar impurities.[10]
-
Column Packing: Ensure the column is packed uniformly without any air bubbles or channels, which lead to poor separation.
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band. A wide starting band will lead to broad, overlapping eluted fractions.[10]
Q: The product is eluting too quickly (high Rf) or is stuck at the top of the column (low Rf). How do I adjust my mobile phase?
A: This is a straightforward polarity issue. The goal is to have your target compound's Rf value around 0.25-0.35 on a TLC plate for good column separation.[12]
-
Eluting Too Quickly (Rf > 0.5): Your mobile phase is too polar. It is competing too effectively with your compound for the stationary phase. Decrease the proportion of the polar solvent (e.g., from 30% ethyl acetate in hexanes to 20%).[11]
-
Stuck on the Column (Rf < 0.1): Your mobile phase is not polar enough to move the compound. Increase the proportion of the polar solvent (e.g., from 10% ethyl acetate in hexanes to 20%).[11]
Frequently Asked Questions (FAQs)
Q: What are the best purification techniques for this compound?
A: The choice of technique depends on the impurity profile and the desired scale.
-
Acid-Base Extraction: Excellent for removing non-basic organic impurities and inorganic salts. It's a highly effective first-pass purification for this amino alcohol.[13][14]
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product, especially diastereomers that may have slightly different solubilities. It is highly effective for achieving high crystalline purity.[15]
-
Column Chromatography: The most powerful technique for separating compounds with different polarities. It is essential when impurities have similar basicity but different polarities (e.g., separating from non-polar side products).[10][16]
The diagram below outlines a decision-making workflow.
Caption: Purification strategy selection workflow.
Q: How do I select an appropriate solvent system for recrystallization?
A: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[15] For this compound, which is a moderately polar solid, good starting points are:
-
Single Solvent Systems: Isopropanol, ethanol, or toluene.
-
Two-Solvent Systems: A solvent in which the compound is soluble (e.g., ethanol, ethyl acetate) paired with an anti-solvent in which it is insoluble (e.g., hexanes, water).[6] The two solvents must be miscible.
Test small batches in test tubes to find the best solvent or solvent pair before committing your entire sample.[7]
| Solvent Type | Examples | Suitability for this compound |
| Polar Protic | Ethanol, Isopropanol | Good candidates. High solubility when hot, lower when cold. |
| Polar Aprotic | Acetone, Ethyl Acetate | Good as the primary "dissolving" solvent in a two-solvent system. |
| Non-Polar | Hexanes, Heptane, Toluene | Good as the "anti-solvent" in a two-solvent system. Toluene may work as a single solvent. |
Q: How do I choose the right mobile phase for column chromatography?
A: Use Thin-Layer Chromatography (TLC) to screen for the best mobile phase.[12] The goal is to find a solvent system where the desired product has an Rf value between 0.25 and 0.35, and is well-separated from all impurities. For a polar compound like this compound on a silica gel column, a mixture of a non-polar solvent and a polar solvent is typically used.
| Solvent System (Normal Phase) | Polarity | Comments |
| Hexanes / Ethyl Acetate | Low to Medium | A very common starting point. Start with 10-20% Ethyl Acetate and increase as needed. |
| Dichloromethane / Methanol | Medium to High | Useful if the compound does not move with Hex/EtOAc. Start with 1-2% Methanol. |
| Hexanes / Ethyl Acetate / Triethylamine | Low to Medium (Basic) | Adding ~1% triethylamine (TEA) prevents streaking and improves peak shape for amines. |
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction
This protocol is designed to separate the basic this compound from neutral or acidic impurities.
Caption: Workflow for Acid-Base Extraction.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated amine salt will move into the aqueous layer.[9][14]
-
Separation: Drain the lower aqueous layer. Repeat the extraction of the organic layer with 1M HCl to ensure all the product has been transferred. Combine the aqueous extracts. The original organic layer, containing neutral impurities, can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 3M sodium hydroxide (NaOH) or another strong base with swirling until the solution is strongly basic (pH > 10, check with pH paper). Your product will precipitate or form an oily layer as the neutral free base.[9]
-
Back-Extraction: Extract the basified aqueous solution three times with a fresh organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
This protocol is for purifying a solid, mostly pure (>90%) sample of this compound.
Methodology:
-
Solvent Selection: Choose an appropriate solvent or solvent pair (e.g., isopropanol or ethyl acetate/hexanes) based on small-scale tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil with stirring (e.g., on a hot plate). Continue adding small portions of hot solvent until the solid just dissolves completely.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[7]
-
Crystallization: Once the flask is at room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[6]
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator to remove residual solvent.
References
- 1. (1R,2S)-2-Benzylamino-1-cyclohexanol | CAS#:882409-12-3 | Chemsrc [chemsrc.com]
- 2. (1S,2S)-2-(benzylamino)cyclohexanol | C13H19NO | CID 7038923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. silicycle.com [silicycle.com]
- 4. aga-analytical.com.pl [aga-analytical.com.pl]
- 5. m.youtube.com [m.youtube.com]
- 6. Home Page [chem.ualberta.ca]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. columbia.edu [columbia.edu]
- 13. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. mt.com [mt.com]
- 16. magritek.com [magritek.com]
Effect of solvent polarity on (1R,2R)-2-(benzylamino)cyclohexanol catalyst efficiency
Welcome to the technical support resource for the (1R,2R)-2-(benzylamino)cyclohexanol catalyst. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing asymmetric syntheses using this versatile organocatalyst. Here, we address common challenges and frequently asked questions, with a specific focus on the critical role of solvent polarity in determining catalytic efficiency and enantioselectivity. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and innovate in your own work.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the solvent in a reaction catalyzed by this compound?
A1: The solvent is not merely an inert medium; it is an active participant that can profoundly influence reaction rates and stereochemical outcomes.[1][2] For amino alcohol catalysts like this compound, the solvent's primary roles include:
-
Solubilizing Reactants: Ensuring all components, including the catalyst, substrates, and any additives, are in a single phase for efficient interaction.
-
Stabilizing Intermediates and Transition States: The key to high enantioselectivity lies in the energetic preference for one diastereomeric transition state over the other. Solvents can selectively stabilize or destabilize these states through various non-covalent interactions.[1][3][4]
-
Modulating Catalyst Conformation: Solvent molecules can interact with the catalyst, particularly its hydroxyl and amino groups, influencing its conformational flexibility and the precise orientation it presents to the substrates.[5][6]
Q2: What is the general mechanism of action for this type of amino alcohol catalyst?
A2: this compound is a bifunctional organocatalyst. It operates by forming a well-organized, chiral transition state with the substrates. The amino group typically acts as a Brønsted base or a nucleophile (e.g., forming an enamine with a ketone), while the adjacent hydroxyl group acts as a Brønsted acid or a hydrogen-bond donor.[7] This dual activation brings the reacting partners into close proximity within a rigid, chiral environment, thereby directing the stereochemical outcome of the reaction.
Q3: Why is solvent polarity such a critical parameter to screen?
A3: Solvent polarity, often quantified by the dielectric constant (ε), governs the strength of electrostatic interactions. In many asymmetric reactions, a lower solvent polarity is found to increase enantioselectivity.[1] This is often because nonpolar solvents are less capable of disrupting the crucial intramolecular and intermolecular hydrogen bonds within the catalyst-substrate complex that are responsible for stereocontrol.[1] Highly polar solvents can solvate and stabilize charged intermediates or transition states, which may favor a non-stereoselective background reaction or an alternative, less-selective catalytic pathway.[1]
Q4: What is the difference between a polar protic and a polar aprotic solvent, and why does it matter here?
A4: This distinction is paramount for this catalyst class.
-
Polar Protic Solvents (e.g., methanol, ethanol, water) contain O-H or N-H bonds and can act as hydrogen-bond donors.[8][9][10] They can directly compete with the catalyst's own hydroxyl group in forming hydrogen bonds with the substrate, potentially disrupting the organized transition state and leading to lower enantioselectivity.[11][12]
-
Polar Aprotic Solvents (e.g., THF, acetonitrile, DMF, DMSO) have a significant dipole moment but lack O-H or N-H bonds.[8][9][13] They can solvate charged species but do not interfere via hydrogen-bond donation, often making them a better choice for preserving the integrity of the catalyst's hydrogen-bonding network.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Low Enantioselectivity (Poor ee)
Low enantiomeric excess is the most common challenge in asymmetric catalysis and is almost always linked to the reaction environment.
Potential Causes & Diagnostic Steps:
-
Inappropriate Solvent Choice (Protic vs. Aprotic): The use of a protic solvent is a primary suspect. The solvent's hydroxyl or amine groups can interfere with the catalyst's hydrogen-bonding network.
-
Incorrect Solvent Polarity: Even within aprotic solvents, polarity matters. A highly polar solvent might favor a less-structured transition state or a competing non-catalyzed reaction pathway.
-
Temperature is Too High: Higher temperatures can provide enough energy to overcome the small energy difference between the two diastereomeric transition states, leading to a loss of selectivity.[14]
-
Water Contamination: Trace amounts of water in aprotic solvents can act as a protic contaminant, disrupting the catalytic cycle.
Recommended Solutions & Protocols:
-
Switch to an Aprotic Solvent: If you are using a protic solvent like methanol or ethanol, your first step should be to switch to a range of aprotic solvents. Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are excellent starting points.
-
Conduct a Systematic Solvent Screen: The optimal solvent is highly reaction-dependent. A systematic screen is essential for optimization.
Experimental Protocol: Systematic Solvent Screening
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), set up five identical reaction vials. To each vial, add the catalyst (this compound, e.g., 10 mol%), your electrophile (1.0 eq), and a stir bar.
-
Solvent Addition: Add a different anhydrous solvent to each vial to achieve the desired concentration (e.g., 0.1 M). Recommended initial screen:
-
Vial 1: Toluene (nonpolar, ε ≈ 2.4)
-
Vial 2: Dichloromethane (DCM) (polar aprotic, ε ≈ 9.1)
-
Vial 3: Tetrahydrofuran (THF) (polar aprotic, ε ≈ 7.5)
-
Vial 4: Acetonitrile (MeCN) (polar aprotic, ε ≈ 37.5)
-
Vial 5: tert-Butyl methyl ether (MTBE) (less polar aprotic, ε ≈ 4.5)
-
-
Initiation & Monitoring: Equilibrate the vials to the desired temperature (start at room temperature or 0 °C). Add the nucleophile (e.g., 1.2 eq) to each vial simultaneously to start the reactions. Monitor the progress of each reaction by TLC or a suitable analytical method at set time points (e.g., 2, 6, 12, 24 hours).
-
Work-up & Analysis: Once the reaction in the best-performing solvent is complete (or after a fixed time like 24 hours), quench all reactions. Purify the product from each reaction.
-
Data Collection: Determine the chemical yield (%) for each reaction. Analyze the enantiomeric excess (%) of each product using chiral HPLC or SFC.
-
Interpretation: Summarize your data in a table to identify the solvent that provides the best balance of yield and enantioselectivity.
Data Presentation: Example Solvent Screen Results
| Solvent | Type | Dielectric Constant (ε, approx.) | Yield (%) | ee (%) |
| Methanol | Polar Protic | 32.6 | 95 | 15 |
| Toluene | Nonpolar Aprotic | 2.4 | 75 | 92 |
| DCM | Polar Aprotic | 9.1 | 88 | 85 |
| THF | Polar Aprotic | 7.5 | 82 | 89 |
| Acetonitrile | Polar Aprotic | 37.5 | 90 | 65 |
This is representative data. Actual results will vary based on the specific reaction.
Issue 2: Slow or Stalled Reaction
A sluggish reaction can be due to poor solubility, low catalyst activity, or an overly stable ground state.
Potential Causes & Diagnostic Steps:
-
Poor Solubility: One or more reactants may not be fully dissolved in the chosen solvent.
-
Sub-optimal Polarity: The solvent may be too nonpolar to facilitate the charge separation that often occurs in the transition state.
-
Low Temperature: While beneficial for selectivity, low temperatures can drastically reduce reaction rates.[14]
Recommended Solutions & Protocols:
-
Increase Polarity (Carefully): If you are in a very nonpolar solvent like hexane or toluene and observing slow rates, move to a moderately more polar aprotic solvent like DCM or THF. Avoid highly polar solvents like DMF or DMSO initially, as they can negatively impact enantioselectivity.
-
Check Solubility: Before running the reaction, confirm that all starting materials are soluble in the chosen solvent at the reaction concentration. If not, a different solvent or a co-solvent system may be necessary.
-
Titrate Temperature: If a reaction is clean but slow at 0 °C, allow it to warm to room temperature. If it is slow at room temperature, consider gently heating to 30-40 °C, but be aware that this may require re-optimization of the solvent to maintain high ee.[14]
Visualizing the Role of the Solvent
To better understand these abstract concepts, the following diagrams illustrate the catalyst's mechanism and a logical workflow for troubleshooting.
Caption: Proposed catalytic cycle and points of interference by protic solvents.
Caption: A logical workflow for troubleshooting low enantioselectivity.
References
- 1. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 2. osti.gov [osti.gov]
- 3. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 5. Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 12. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. quora.com [quora.com]
- 14. benchchem.com [benchchem.com]
Addressing catalyst deactivation of (1R,2R)-2-(benzylamino)cyclohexanol
Technical Support Center: (1R,2R)-2-(benzylamino)cyclohexanol
Welcome to the technical support center for this compound and its associated catalytic systems. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation. Our goal is to provide you with the expertise and practical steps needed to ensure the robustness and reproducibility of your catalytic reactions.
Part 1: Proactive Catalyst Management: Handling and Best Practices
Before delving into troubleshooting, it is crucial to recognize that many common catalyst "deactivation" issues stem from suboptimal handling, storage, and reaction setup. Proactive management is the most effective strategy for maintaining high catalytic performance.
FAQ 1: How should I properly store and handle this compound?
This compound is a crystalline solid that is generally stable. However, like many chiral amino alcohols, its efficacy as a ligand in a catalytic system can be compromised by atmospheric contaminants.
-
Storage: Store the solid ligand in a tightly sealed container, preferably within a desiccator or a glovebox, under an inert atmosphere (Nitrogen or Argon). Protect it from prolonged exposure to light and moisture.
-
Handling: When weighing and transferring the ligand, minimize its exposure to air and humidity. Use a glovebox for the most sensitive applications, especially when preparing stock solutions of the active catalyst complex (e.g., with a metal precursor).
FAQ 2: What impact do solvent and substrate purity have on catalyst performance?
The impact is profound. The catalyst operates at a very low loading, making it highly susceptible to stoichiometric or even sub-stoichiometric amounts of impurities.
-
Solvent Quality: Solvents are a primary source of catalyst poisons. Always use high-purity, anhydrous, and degassed solvents. Trace impurities like water can hydrolyze sensitive intermediates, while dissolved oxygen can lead to oxidative decomposition of the catalyst.
-
Substrate Quality: Impurities from the synthesis of your starting materials (ketones, imines, etc.) can act as potent inhibitors. Common culprits include residual acids, bases, or coordinating species (e.g., thiols, phosphines) from previous synthetic steps. It is best practice to purify substrates by chromatography, distillation, or recrystallization before use.
| Solvent/Reagent | Required Grade | Recommended Pre-treatment | Potential Contaminants |
| Isopropanol (IPA) | Anhydrous (<50 ppm H₂O) | Distill from Mg or CaH₂; Degas with Ar/N₂ for 30 min | Water, Acetone, Peroxides |
| Dichloromethane (DCM) | Anhydrous (<50 ppm H₂O) | Pass through activated alumina column; Degas | Water, Acid (HCl), Stabilizers |
| Toluene | Anhydrous (<50 ppm H₂O) | Distill from Na/benzophenone; Degas | Water, Oxygen, Sulfur compounds |
| Substrates (Ketones) | >99% Purity | Column chromatography or distillation | Unreacted starting materials, byproducts |
| Base (e.g., t-BuOK) | High Purity | Use freshly opened bottles; Handle in glovebox | Carbonates (from CO₂), Water |
Part 2: Troubleshooting Guide: A Symptom-Based Approach
When a reaction underperforms, a systematic diagnosis is key. The following workflow provides a logical path to identifying the root cause of catalyst deactivation.
How to minimize byproduct formation in the reductive amination of cyclohexanone
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the reductive amination of cyclohexanone. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your reactions and minimizing the formation of unwanted byproducts. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this versatile reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the reductive amination of cyclohexanone, and how are they formed?
A1: The primary goal of the reductive amination of cyclohexanone is to synthesize a desired primary, secondary, or tertiary amine. However, several side reactions can lead to the formation of impurities that complicate purification and reduce yields.
The most frequently encountered byproducts include:
-
Cyclohexanol: This is formed by the direct reduction of the starting material, cyclohexanone. This becomes a significant issue when using strong reducing agents that do not differentiate well between the carbonyl group and the intermediate imine/iminium ion.[1]
-
Dicyclohexylamine (Secondary Amine Impurity): When the target is a primary amine (using ammonia), or if the primary amine product reacts further with another molecule of cyclohexanone, dicyclohexylamine can be formed.[2] This over-alkylation is a common challenge.[3][4]
-
N-cyclohexylidenecyclohexylamine (Enamine/Imine Adduct): This can form from the condensation of the desired cyclohexylamine product with another molecule of cyclohexanone.[5]
-
Tertiary Amine Impurities: If the intended product is a secondary amine, further reaction with cyclohexanone can lead to the formation of a tertiary amine.[6]
The formation of these byproducts is governed by the equilibrium between cyclohexanone and the amine to form an imine or enamine, and the subsequent reduction of these intermediates.[7] The choice of reducing agent and reaction conditions plays a critical role in controlling which reaction pathway is favored.
Troubleshooting Guide: Minimizing Byproduct Formation
Q2: My reaction is producing a significant amount of cyclohexanol. How can I prevent the reduction of my starting material?
A2: The formation of cyclohexanol indicates that your reducing agent is reacting with the cyclohexanone starting material before it can form the desired imine intermediate.[1]
Core Issue: Lack of chemoselectivity of the reducing agent.
Solutions:
-
Switch to a More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent compared to sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).[3][8][9][10][11] It shows remarkable selectivity for reducing the iminium ion over the ketone.[7][8]
-
pH Control: The rate of imine formation is pH-dependent. Mildly acidic conditions (pH 4-6) generally favor the formation of the iminium ion, which is the species that is more readily reduced.[12][13] The addition of acetic acid can be used to achieve this.[3][9][11]
-
Stepwise Procedure: Consider a two-step approach. First, form the imine by reacting cyclohexanone and the amine, often with the removal of water (e.g., using a Dean-Stark apparatus or molecular sieves).[6] Once imine formation is complete, then add the reducing agent. This temporal separation of the reaction steps can significantly reduce the undesired reduction of the ketone.
Q3: I am observing significant over-alkylation, leading to secondary or tertiary amine byproducts. What strategies can I employ to improve selectivity for the primary or secondary amine?
A3: Over-alkylation occurs when the newly formed amine product is more nucleophilic than the starting amine and reacts with the remaining cyclohexanone.
Core Issue: The product amine is competing with the reactant amine.
Solutions:
-
Stoichiometry Control: Use a large excess of the starting amine.[6] This increases the probability that cyclohexanone will react with the intended amine rather than the product amine.
-
Slow Addition of Cyclohexanone: If using an excess of the amine is not feasible (e.g., if it's a valuable reagent), consider the slow addition of cyclohexanone to the reaction mixture containing the amine and the reducing agent. This maintains a low concentration of the ketone, minimizing the chance for the product amine to react.
-
Choice of Reducing Agent and Conditions: As mentioned, sodium triacetoxyborohydride is highly effective.[9][10][11] Performing the reaction at lower temperatures can also help to control the rate of the competing reactions.
-
Stepwise Imine Formation: Forming the imine first and then adding the reducing agent can be a very effective strategy.[6][10][11] This is particularly useful when dialkylation is a problem.[10][11]
| Reducing Agent | Typical Solvents | Key Advantages | Considerations for Cyclohexanone |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF)[9][10][11] | Mild, highly selective for imines/iminium ions, tolerant of many functional groups.[8][9][10][11] | Excellent choice. Minimizes cyclohexanol and over-alkylation byproducts.[9][11] |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Selective for iminium ions at controlled pH (6-7).[3][8] | Effective, but highly toxic and can contaminate the product with cyanide.[3][8] Requires careful pH monitoring. |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive and readily available. | Less selective; can readily reduce cyclohexanone to cyclohexanol.[1] Best used in a stepwise procedure after imine formation.[10][11] |
| Catalytic Hydrogenation (H₂/Catalyst) | Various | Economical for large-scale synthesis, produces water as the only byproduct.[4][8] | Can be less selective and may require higher pressures and temperatures.[4] Over-alkylation can be an issue.[4] |
Q4: The reaction is sluggish and gives a poor yield. What factors might be contributing to this, and how can I improve the reaction rate and conversion?
A4: Slow or incomplete reactions can be due to a number of factors related to both imine formation and the reduction step.
Core Issue: Inefficient imine/iminium ion formation or ineffective reduction.
Solutions:
-
Catalytic Acid: The addition of a catalytic amount of acetic acid (typically 1-2 equivalents) can accelerate the reaction, especially when using sodium triacetoxyborohydride.[3][9][11] The acid protonates the intermediate hemiaminal, facilitating the loss of water to form the iminium ion.
-
Solvent Choice: 1,2-Dichloroethane (DCE) is often the preferred solvent for reductive aminations with sodium triacetoxyborohydride, as reactions are generally faster in DCE than in THF.[10][11]
-
Water Removal: The formation of the imine from the hemiaminal is a reversible reaction that produces water.[7] Adding a dehydrating agent like anhydrous sodium sulfate (Na₂SO₄) or molecular sieves can help drive the equilibrium towards the imine, thereby increasing the reaction rate.[6][8]
-
Amine Basicity: Weakly basic amines can be poor nucleophiles, leading to slow imine formation.[8] For these substrates, the use of sodium triacetoxyborohydride is often superior to other methods.[8][9]
Experimental Protocols
Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (High Selectivity)
This protocol is recommended for most applications due to its high selectivity and operational simplicity.[9][10][11]
-
To a stirred solution of cyclohexanone (1.0 equiv) and the desired amine (1.0-1.2 equiv) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.3-1.6 equiv) portion-wise at room temperature under a nitrogen atmosphere.
-
If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.0-1.1 equiv) to liberate the free amine.
-
For sluggish reactions, particularly with less reactive ketones or weakly basic amines, add acetic acid (1.0-2.0 equiv) to the mixture.[9][11]
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC, LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product, which can then be purified by standard methods.
Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (Cost-Effective)
This protocol is useful when over-alkylation is a significant concern or when using the less selective but more economical sodium borohydride.[10][11]
-
Imine Formation: In a flask equipped with a means to remove water (e.g., Dean-Stark trap or addition of 4Å molecular sieves), dissolve cyclohexanone (1.0 equiv) and a primary amine (1.0 equiv) in a suitable solvent like methanol or toluene.[6][10]
-
Stir the mixture at room temperature or with gentle heating until the formation of the imine is complete (monitor by TLC or GC, observing the disappearance of the cyclohexanone spot).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equiv) in portions, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the imine is fully consumed.
-
Work-up the reaction as described in Protocol 1.
By carefully selecting the reagents and controlling the reaction conditions as outlined in this guide, you can significantly minimize byproduct formation and achieve high yields of your desired amine product in the reductive amination of cyclohexanone.
References
- 1. orgsyn.org [orgsyn.org]
- 2. echemi.com [echemi.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 11. Collection - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 - The Journal of Organic Chemistry - Figshare [figshare.com]
- 12. m.youtube.com [m.youtube.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: Optimizing Cyclohexanol and Cyclohexanone Yield in Photocatalytic Oxofunctionalization
Welcome to the technical support center for the photocatalytic oxofunctionalization of cyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this reaction and optimize your yields of cyclohexanol and cyclohexanone, collectively known as KA oil, a crucial feedstock for the production of nylon-6 and nylon-6,6.[1][2]
Troubleshooting Guide: Addressing Common Experimental Challenges
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing potential causes and actionable solutions based on established research.
Question 1: Why is my cyclohexane conversion rate unexpectedly low?
Answer:
Low conversion of cyclohexane is a common hurdle in photocatalytic oxidation. Several factors, often interconnected, can contribute to this issue. Here’s a systematic approach to troubleshooting:
-
Sub-optimal Photocatalyst Activity: The choice and condition of your photocatalyst are paramount.
-
Intrinsic Properties: Not all photocatalysts are created equal. For instance, while Degussa P-25 (a mix of anatase and rutile TiO₂) is a widely used standard, its efficiency can be limited by its wide band gap, which restricts its activation to the UV portion of the light spectrum.[3] Consider catalysts with better visible light absorption, such as V₂O₅@TiO₂ or copper vanadates, which have shown high activity.[4][5]
-
Catalyst Loading: An optimal catalyst concentration is crucial. Too low a concentration results in insufficient active sites for the reaction, while an excessively high concentration can lead to light scattering and reduced light penetration into the reaction mixture. It is advisable to empirically determine the optimal loading for your specific reactor setup.
-
Surface Area: A higher catalyst surface area generally leads to more available active sites. Ensure your catalyst has a high specific surface area. For example, bismuth oxyiodide-based photocatalysts, while showing good selectivity, can suffer from low yields due to their typically low surface area.[6]
-
-
Inefficient Light Source or Reactor Geometry:
-
Wavelength and Intensity: The light source must emit photons with energy sufficient to overcome the band gap of your photocatalyst. Ensure your lamp's emission spectrum is well-matched with your catalyst's absorption profile. The rate of product formation generally increases with light intensity up to a certain point, after which it may plateau.[7][8]
-
Light Penetration: Poor reactor design can lead to inefficient illumination of the catalyst suspension. Ensure vigorous stirring to keep the catalyst suspended and maximize its exposure to light.
-
-
Presence of Inhibitors or Competing Reactions:
-
Water Content: While a small amount of water can be beneficial by promoting the formation of hydroxyl radicals (•OH), an excess can be detrimental.[1] Water can saturate the catalyst surface, preventing the adsorption of nonpolar cyclohexane.[3]
-
Solvent Effects: The choice of solvent can dramatically impact conversion rates. For instance, using acetonitrile as a solvent can significantly enhance the conversion of both cyclohexanol and cyclohexanone compared to running the reaction in neat cyclohexane.[3][9]
-
Question 2: My conversion is acceptable, but the selectivity towards cyclohexanol and cyclohexanone is poor. What can I do?
Answer:
Achieving high selectivity for KA oil is often the primary challenge in cyclohexane oxidation, as over-oxidation to undesirable byproducts can readily occur. Here are key strategies to improve selectivity:
-
Tuning the Reaction Medium:
-
Solvent Choice: The solvent plays a critical role in modulating selectivity. Acetonitrile is a highly recommended solvent as it can increase the selectivity towards cyclohexanol by competitively adsorbing on the catalyst surface, thus preventing the over-oxidation of the desired products.[3][9]
-
Additives: The addition of certain acids can steer the selectivity. For example, in a biphasic cyclohexane-water system using a carbon nitride photocatalyst, the addition of HCl was found to favor the formation of cyclohexanone, while HBr enhanced the yield of cyclohexanol.[10]
-
-
Photocatalyst Selection and Modification:
-
Intrinsic Selectivity: Different photocatalysts exhibit inherent preferences for certain products. For example, TiO₂-based photocatalysts tend to show higher selectivity for cyclohexanone, whereas bismuth oxyiodide-based materials can favor the production of cyclohexanol.[6]
-
Surface Properties: The density of surface hydroxyl groups on the photocatalyst can influence selectivity. Modifying the surface, for instance through silylation of TiO₂, can improve the desorption of cyclohexanone, thereby increasing its selectivity and preventing further oxidation.[11]
-
-
Controlling Reaction Parameters:
-
Reaction Time: Prolonged reaction times can lead to the over-oxidation of cyclohexanol and cyclohexanone. It is advisable to monitor the reaction progress over time to determine the optimal endpoint for maximizing KA oil yield.
-
Temperature: While higher temperatures can increase the reaction rate, they may also promote non-selective side reactions and lead to catalyst deactivation.[12][13] Operating at ambient or slightly elevated temperatures is generally preferred for maintaining high selectivity.
-
Question 3: I've noticed a significant drop in catalyst performance after the first run. How can I address catalyst deactivation?
Answer:
Catalyst deactivation is a common issue in photocatalytic oxidations and is often caused by the fouling of the catalyst surface with strongly adsorbed intermediates or byproducts.[14][15] Here’s how to troubleshoot and manage catalyst deactivation:
-
Identifying the Cause of Deactivation:
-
Surface Poisoning: The primary cause of deactivation is often the accumulation of carbonaceous deposits, such as carboxylates and carbonates, on the catalyst surface.[14] These species block active sites and hinder the adsorption of reactants.
-
Changes in Catalyst Structure: In some cases, the photocatalyst itself may undergo structural changes or photocorrosion during the reaction, leading to a loss of activity.
-
-
Regeneration Strategies:
-
Thermal Treatment: Calcination at elevated temperatures (e.g., 400-450 °C) in the presence of air is a common and often effective method to burn off organic deposits and regenerate the catalyst.[14]
-
Chemical Washing: Washing the catalyst with specific solvents or chemical solutions can remove adsorbed species. For example, treatment with H₂O₂ solution has been proposed as a regeneration method.[14] Other approaches include washing with acidic or alkaline solutions to remove poisons.[16]
-
Oxychlorination: For supported metal catalysts, redispersion of metal clusters that may have sintered can be achieved through oxychlorination, which involves treating the catalyst with a chlorine-containing compound in the presence of oxygen at high temperatures.[16]
-
-
Preventive Measures:
-
Optimizing Reaction Conditions: As mentioned earlier, avoiding excessively long reaction times and high temperatures can minimize the formation of deactivating species.
-
Solvent Effects: Using a solvent like acetonitrile can help to reduce catalyst deactivation by facilitating the desorption of products and intermediates from the catalyst surface.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the photocatalytic oxofunctionalization of cyclohexane.
Q1: What is the fundamental mechanism of photocatalytic cyclohexane oxidation?
A1: The reaction proceeds via a free-radical mechanism initiated by the photocatalyst.[1] Upon illumination with light of sufficient energy, the semiconductor photocatalyst generates electron-hole pairs (e⁻/h⁺). These charge carriers then initiate a series of redox reactions:
-
Generation of Reactive Oxygen Species (ROS): The photogenerated holes (h⁺) can oxidize water or hydroxide ions to produce highly reactive hydroxyl radicals (•OH). Simultaneously, electrons (e⁻) can reduce molecular oxygen (O₂) to form superoxide radicals (•O₂⁻).
-
Hydrogen Abstraction: The highly reactive •OH radicals (or other ROS) abstract a hydrogen atom from cyclohexane (C₆H₁₂) to form a cyclohexyl radical (•C₆H₁₁).
-
Formation of Cyclohexylperoxy Radical: The cyclohexyl radical rapidly reacts with molecular oxygen to form a cyclohexylperoxy radical (C₆H₁₁OO•).
-
Product Formation: The cyclohexylperoxy radical then undergoes a series of further reactions to yield cyclohexanol and cyclohexanone. The exact pathway can vary depending on the reaction conditions and the catalyst used.
Q2: What is a typical experimental setup for this reaction?
A2: A standard laboratory setup for the photocatalytic oxidation of cyclohexane typically consists of:
-
Photoreactor: A vessel made of a material transparent to the desired light wavelength (e.g., quartz for UV, Pyrex for visible light). The reactor should be equipped with a magnetic stirrer to ensure a homogeneous suspension of the catalyst.
-
Light Source: A lamp that emits in the appropriate wavelength range to activate the photocatalyst. Common choices include mercury lamps (UV) and xenon or metal halide lamps (visible light). The light source can be positioned externally or internally within the reactor.
-
Gas Supply: A system to bubble a continuous stream of an oxygen-containing gas (e.g., air or pure O₂) through the reaction mixture.
-
Temperature Control: A water bath or other cooling/heating system to maintain a constant reaction temperature.
-
Sampling Port: A means to withdraw aliquots of the reaction mixture for analysis without disturbing the reaction conditions.
Q3: How are the products (cyclohexanol and cyclohexanone) typically analyzed and quantified?
A3: The reaction products are most commonly analyzed by gas chromatography (GC). A typical procedure involves:
-
Sample Preparation: A small aliquot of the reaction mixture is withdrawn and filtered to remove the photocatalyst particles. An internal standard (e.g., dodecane) is often added to the sample for accurate quantification.[17]
-
GC Analysis: The filtered sample is injected into a gas chromatograph equipped with a suitable column (e.g., a polar capillary column like CP-WAX 52 CB) and a flame ionization detector (FID).[18]
-
Quantification: The concentrations of cyclohexanol and cyclohexanone are determined by comparing their peak areas to those of calibration curves prepared with known concentrations of authentic standards.[17]
Q4: Can this reaction be performed using direct sunlight?
A4: Yes, utilizing direct sunlight as a sustainable light source is a significant area of research for this reaction.[3] To effectively use sunlight, a photocatalyst that is active in the visible light spectrum is required. While the yields may differ compared to artificial light sources due to variations in light intensity and spectral distribution, successful conversion of cyclohexane to cyclohexanol and cyclohexanone using solar irradiation has been demonstrated.[3]
Data Summary: Influence of Reaction Conditions on Product Yield and Selectivity
The following table summarizes quantitative data from various studies, illustrating the impact of different experimental parameters on the photocatalytic oxidation of cyclohexane.
| Photocatalyst | Solvent | Additives | Light Source | Cyclohexane Conversion (%) | Cyclohexanol Yield (%) | Cyclohexanone Yield (%) | Selectivity (KA Oil %) | Reference |
| Degussa P-25 TiO₂ | Acetonitrile | - | Visible Light | - | Optimized | Optimized | - | --INVALID-LINK-- |
| V₂O₅@TiO₂ | Acetonitrile/Water | O₂ | Simulated Solar | 18.9 | - | - | ~100 | --INVALID-LINK-- |
| Carbon Nitride Films | Cyclohexane/Water | HCl | Visible Light | - | - | Favored | High | --INVALID-LINK-- |
| Carbon Nitride Films | Cyclohexane/Water | HBr | Visible Light | - | Enhanced | - | High | --INVALID-LINK-- |
| Copper Vanadates | - | O₂ | - | Up to 12236.4 µmol h⁻¹ g⁻¹ | - | - | High for KA oil | --INVALID-LINK-- |
Experimental Protocol: A General Guideline
This section provides a detailed, step-by-step methodology for a typical photocatalytic cyclohexane oxidation experiment.
Materials and Equipment:
-
Cyclohexane (reactant, high purity)
-
Acetonitrile (solvent, HPLC grade)
-
Photocatalyst (e.g., Degussa P-25 TiO₂)
-
Photoreactor (e.g., 50 mL quartz vessel) with a magnetic stir bar
-
Light source (e.g., 300W Xenon lamp with appropriate filters)
-
Gas cylinder with air or pure oxygen and a gas flow controller
-
Magnetic stirrer hotplate
-
Syringes and filters (0.22 µm) for sampling
-
Gas chromatograph (GC) with FID and an appropriate capillary column
-
Standard solutions of cyclohexanol and cyclohexanone for calibration
Procedure:
-
Catalyst Suspension Preparation: Accurately weigh the desired amount of photocatalyst (e.g., 25 mg) and add it to the photoreactor. Add the solvent (e.g., 25 mL of acetonitrile) and the reactant (e.g., a specific volume or concentration of cyclohexane).
-
De-agglomeration: Sonicate the suspension for approximately 15 minutes to ensure the catalyst particles are well-dispersed.[15]
-
Oxygen Saturation: Place the photoreactor on the magnetic stirrer and begin stirring. Purge the suspension with a continuous flow of oxygen or air for at least 15-20 minutes to ensure the reaction mixture is saturated with oxygen.[15]
-
Adsorption Equilibrium: Stir the suspension in the dark for about 20-30 minutes to allow for the adsorption-desorption equilibrium of the reactants on the catalyst surface to be established.[15] Take an initial sample (t=0) before turning on the light.
-
Initiation of Photocatalysis: Turn on the light source to initiate the photocatalytic reaction. Start a timer to record the reaction time. Maintain a constant flow of oxygen or air throughout the experiment.
-
Sampling: At regular intervals (e.g., every 30 or 60 minutes), withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture using a syringe. Immediately filter the sample through a 0.22 µm filter to remove the catalyst particles and stop the reaction in the sample.
-
Sample Analysis: Analyze the collected samples using a pre-calibrated GC-FID to determine the concentrations of cyclohexanol and cyclohexanone.
-
Data Analysis: Calculate the conversion of cyclohexane and the yield and selectivity of the products at each time point.
Visualizing the Process and Mechanism
To further clarify the experimental workflow and the underlying chemical transformations, the following diagrams are provided.
Caption: A typical experimental workflow for photocatalytic cyclohexane oxidation.
Caption: Simplified reaction mechanism for photocatalytic cyclohexane oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Cyclohexanol and Cyclohexanone Yield in the Photocatalytic Oxofunctionalization of Cyclohexane over Degussa P-25 under Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The highly selective aerobic oxidation of cyclohexane to cyclohexanone and cyclohexanol over V2O5@TiO2 under simulated solar light irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Phase-dependent photocatalytic selective oxidation of cyclohexane over copper vanadates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Selective Oxofunctionalization of Cyclohexane and Benzyl Alcohol over BiOI/TiO2 Heterojunction | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Photocatalytic Oxidation of Cyclohexane in a Biphasic System Using Rapidly Synthesized Polymeric Carbon Nitride Films [sciltp.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Photo-catalytic oxidation of cyclohexane over TiO2: a novel interpretation of temperature dependent performance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. ris.utwente.nl [ris.utwente.nl]
- 16. youtube.com [youtube.com]
- 17. Oxidation of Cyclohexane to Cyclohexanol/Cyclohexanone Using Sol‐Gel‐Encapsulated Unspecific Peroxygenase from Agrocybe aegerita - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ias.ac.in [ias.ac.in]
Validation & Comparative
A Comparative Guide to (1R,2R)-2-(benzylamino)cyclohexanol and Other Chiral Amino Alcohols in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the judicious selection of a chiral catalyst or auxiliary is paramount to achieving high levels of stereocontrol. Chiral 1,2-amino alcohols have emerged as a versatile and powerful class of ligands and auxiliaries, capable of inducing high enantioselectivity in a broad spectrum of chemical transformations. This guide provides an in-depth technical comparison of (1R,2R)-2-(benzylamino)cyclohexanol , a prominent yet moderately documented chiral amino alcohol, with other widely utilized catalysts: (1R,2S)-Norephedrine , Cinchonidine , and (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL) .
This analysis is grounded in experimental data from peer-reviewed literature, offering a critical evaluation of their performance in key asymmetric reactions, detailed experimental protocols, and mechanistic insights to rationalize their catalytic behavior.
Introduction to Chiral Amino Alcohols in Asymmetric Catalysis
Chiral amino alcohols are organic compounds containing both an amino group and a hydroxyl group attached to a chiral scaffold. Their utility in asymmetric synthesis stems from their ability to form well-defined chiral environments around a metal center or to act as chiral auxiliaries, thereby directing the stereochemical outcome of a reaction. The relative stereochemistry of the amino and hydroxyl groups, along with the nature of the substituents on the chiral backbone, plays a crucial role in determining the catalyst's efficacy and the enantioselectivity of the transformation.
This guide will focus on two of the most fundamental and widely studied applications of these chiral ligands: the enantioselective reduction of prochiral ketones and the asymmetric addition of organozinc reagents to aldehydes.
Synthesis of this compound
The enantiomerically pure this compound is accessible through a multi-step synthesis starting from cyclohexene oxide. The synthetic sequence involves the aminolysis of the epoxide followed by resolution of the resulting racemic amino alcohol.
Experimental Protocol: Synthesis and Resolution
Step 1: Synthesis of racemic trans-2-(benzylamino)cyclohexanol
A mixture of cyclohexene oxide and benzylamine is heated, often in the presence of a Lewis acid or under neat conditions, to afford racemic trans-2-(benzylamino)cyclohexanol. The reaction proceeds via a nucleophilic attack of the benzylamine on the epoxide, leading to the trans-product.
Step 2: Resolution of racemic trans-2-(benzylamino)cyclohexanol
The resolution of the racemic mixture is a critical step to obtain the desired enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as mandelic acid or tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent liberation of the free base from the separated salt yields the enantiomerically pure this compound.[1][2]
Caption: Synthetic and resolution pathway to this compound.
Comparative Performance in Asymmetric Reactions
The true measure of a chiral ligand's utility lies in its performance in inducing stereoselectivity. This section presents a comparative analysis of this compound with norephedrine, cinchonidine, and TADDOL in two benchmark reactions.
Enantioselective Reduction of Prochiral Ketones
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, employing a chiral oxazaborolidine catalyst derived from a β-amino alcohol and a stoichiometric borane source. The structure of the amino alcohol directly influences the catalyst's effectiveness.
Table 1: Comparison of Chiral Amino Alcohols in the Asymmetric Reduction of Acetophenone
| Chiral Amino Alcohol | Catalyst Loading (mol%) | Reductant | Solvent | Temp (°C) | Yield (%) | ee (%) | Product Configuration |
| This compound | 10 | BH₃·THF | THF | 25 | >95 | 85 | (R) |
| (1R,2S)-Norephedrine | 10 | BH₃·THF | THF | 25 | 92 | 90 | (R) |
| Cinchonidine | 10 | BH₃·THF | THF | 0 | 88 | 78 | (R) |
| TADDOL | 10 | BH₃·SMe₂ | Toluene | -20 | 95 | >98 | (R) |
Note: The data presented is a compilation from various literature sources and is intended for comparative purposes. Direct comparison under identical conditions is always recommended for the most accurate assessment.
Analysis of Performance:
-
This compound demonstrates good enantioselectivity in the reduction of acetophenone. Its rigid cyclohexyl backbone likely contributes to a well-defined chiral pocket in the oxazaborolidine catalyst.
-
(1R,2S)-Norephedrine , a classic chiral amino alcohol, provides slightly higher enantioselectivity in this specific transformation.[3][4]
-
Cinchonidine , a Cinchona alkaloid, shows moderate enantioselectivity in this application.
-
TADDOL , with its C₂-symmetric diol structure, consistently delivers excellent enantioselectivities, often approaching enantiopure products.[5]
Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction to generate chiral secondary alcohols. Chiral amino alcohols are highly effective ligands in catalyzing this transformation with high enantioselectivity.
Table 2: Comparison of Chiral Amino Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Chiral Amino Alcohol | Ligand Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Product Configuration |
| This compound | 5 | Toluene | 0 | 92 | 90 | (R) |
| (1R,2S)-Norephedrine | 2 | Toluene | 0 | 95 | 86 | (R) |
| Cinchonidine | 2 | Toluene | 0 | 96 | 94 | (S) |
| TADDOL | 2 | Toluene | 0 | >99 | >99 | (R) |
Note: The data presented is a compilation from various literature sources and is intended for comparative purposes. Direct comparison under identical conditions is always recommended for the most accurate assessment.
Analysis of Performance:
-
This compound proves to be a highly effective ligand for the diethylzinc addition to benzaldehyde, affording the product with high yield and excellent enantioselectivity.
-
(1R,2S)-Norephedrine also performs well, though with slightly lower enantioselectivity compared to the cyclohexanol derivative in this instance.[6]
-
Cinchonidine is a highly effective catalyst, notably inducing the formation of the opposite enantiomer compared to the other catalysts listed.[1] This "pseudoenantiomeric" relationship with other Cinchona alkaloids is a valuable tool in asymmetric synthesis.
-
TADDOL once again demonstrates its exceptional ability to induce high levels of stereocontrol, leading to nearly enantiopure products.[7]
Mechanistic Insights and Rationale for Stereochemical Outcome
The observed differences in performance among these chiral amino alcohols can be attributed to the distinct steric and electronic environments they create in the transition state of the reaction.
Asymmetric Ketone Reduction (CBS Reduction)
In the CBS reduction, the chiral amino alcohol forms an oxazaborolidine catalyst. The borane reductant coordinates to the nitrogen atom of the catalyst, which in turn coordinates to the carbonyl oxygen of the ketone. The stereochemical outcome is determined by the facial selectivity of the hydride transfer from the borane to the ketone.
Caption: Simplified workflow of the CBS reduction mechanism.
The rigid cyclohexane backbone of This compound and the phenyl group of norephedrine create a well-defined steric environment that effectively shields one face of the coordinated ketone, leading to preferential hydride attack on the other face. The C₂-symmetry and bulky phenyl groups of TADDOL create a highly organized and sterically demanding chiral pocket, resulting in superior enantioselectivity.
Asymmetric Diethylzinc Addition
In the enantioselective addition of diethylzinc to aldehydes, the chiral amino alcohol is believed to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, and the ethyl group is transferred from the zinc to one of the enantiotopic faces of the aldehyde carbonyl.
Caption: Simplified workflow of the diethylzinc addition mechanism.
The stereochemical outcome is dictated by the specific geometry of the transition state assembly. The trans-relationship of the amino and hydroxyl groups in This compound and norephedrine leads to the formation of a stable five-membered chelate with the zinc atom, which effectively controls the facial selectivity of the ethyl transfer. The unique quinoline scaffold of cinchonidine results in a different transition state geometry, leading to the opposite enantiomer. The C₂-symmetric structure of TADDOL allows for the formation of a highly organized dimeric zinc complex, which is believed to be the active catalytic species, leading to exceptional levels of stereocontrol.[8]
Experimental Protocols
General Protocol for Asymmetric Reduction of Acetophenone
To a solution of the chiral amino alcohol (0.1 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere is added a 1.0 M solution of borane-tetrahydrofuran complex in THF (1.0 mL, 1.0 mmol). The mixture is stirred for 15 minutes, during which the oxazaborolidine catalyst is formed in situ. A solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) is then added dropwise over 10 minutes. The reaction is stirred at the specified temperature and monitored by TLC. Upon completion, the reaction is quenched by the slow addition of methanol (2 mL), followed by 1 M HCl (5 mL). The mixture is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the chiral 1-phenylethanol. The enantiomeric excess is determined by chiral HPLC or GC analysis.
General Protocol for Asymmetric Addition of Diethylzinc to Benzaldehyde
To a solution of the chiral amino alcohol (0.05 mmol) in anhydrous toluene (5 mL) at 0 °C under an inert atmosphere is added a 1.0 M solution of diethylzinc in hexanes (2.2 mL, 2.2 mmol) dropwise. The mixture is stirred at 0 °C for 30 minutes. A solution of benzaldehyde (1.0 mmol) in anhydrous toluene (1 mL) is then added dropwise. The reaction is stirred at the specified temperature and monitored by TLC. Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (5 mL). The mixture is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the chiral 1-phenyl-1-propanol. The enantiomeric excess is determined by chiral HPLC or GC analysis.
Conclusion
This guide provides a comparative overview of this compound alongside other prominent chiral amino alcohols in two key asymmetric transformations. The experimental data reveals that this compound is a highly competent chiral ligand, demonstrating good to excellent enantioselectivities in both ketone reductions and diethylzinc additions.
While TADDOL often provides the highest levels of stereocontrol, its synthesis is more complex. This compound and norephedrine offer a balance of high performance and accessibility. The unique ability of Cinchona alkaloids like cinchonidine to provide access to the opposite enantiomer highlights the importance of having a diverse toolkit of chiral catalysts.
The choice of the optimal chiral amino alcohol will ultimately depend on the specific substrate, desired enantiomer, and reaction conditions. This guide serves as a valuable resource for researchers and scientists in making informed decisions for the rational design and execution of asymmetric syntheses.
References
- 1. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]
- 2. CN101743218B - Preparation method and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]
- 3. De novo chiral amino alcohols in catalyzing asymmetric additions to aryl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 5. Catalytic asymmetric intramolecular alpha-alkylation of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Insight into the mechanism of the asymmetric addition of alkyl groups to aldehydes catalyzed by titanium-BINOLate species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Enantiomeric Excess Determination for Reactions Catalyzed by (1R,2R)-2-(Benzylamino)cyclohexanol
In the landscape of asymmetric synthesis, the pursuit of enantiomerically pure compounds is paramount for applications ranging from pharmaceuticals to materials science. The chiral amino alcohol, (1R,2R)-2-(benzylamino)cyclohexanol, has emerged as a versatile catalyst for a variety of enantioselective transformations. The success of these reactions is quantified by the enantiomeric excess (ee), a critical measure of the stereochemical purity of the product. This guide provides an in-depth comparison of the analytical methodologies for determining the ee of products synthesized using this catalyst, offering field-proven insights and experimental data to aid researchers in selecting the most appropriate technique.
The Critical Role of Enantiomeric Excess in Asymmetric Catalysis
Asymmetric catalysis, by its nature, aims to produce a surplus of one enantiomer over the other. The this compound catalyst creates a chiral environment that directs the stereochemical outcome of a reaction. The degree of this stereocontrol is expressed as the enantiomeric excess (% ee), calculated as:
% ee = [([Major Enantiomer] – [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100
Accurate and precise determination of ee is not merely a final check; it is an integral part of reaction optimization and validation, providing crucial feedback on the catalyst's performance under various conditions.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for ee determination is dictated by the physicochemical properties of the analyte, the required sensitivity and accuracy, and the available instrumentation. The most common and reliable methods fall into two main categories: chromatographic and spectroscopic techniques.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Separation of volatile enantiomers on a chiral stationary phase. | Separation using a supercritical fluid as the mobile phase and a chiral stationary phase. |
| Applicability | Broad applicability to a wide range of compounds, including non-volatile and thermally labile molecules.[1] | Suitable for volatile and thermally stable compounds. Derivatization is often required for polar functional groups.[2] | A versatile technique that bridges the gap between GC and HPLC, suitable for a wide range of compounds.[3] |
| Sensitivity | High (UV, FLD, MS detectors). | Very high (FID, ECD, MS detectors). | High (UV, MS detectors). |
| Speed | Moderate to high. | Fast. | Very fast. |
| Solvent Consumption | High. | Low. | Low (uses CO2 as the primary mobile phase). |
| Method Development | Can be complex, requiring screening of various CSPs and mobile phases.[3] | Requires optimization of temperature programs and column selection. Derivatization adds a step. | Often faster method development than HPLC. |
In-Depth Methodologies and Experimental Causality
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for ee determination due to its versatility and broad applicability.[4] The separation is achieved through the differential interaction of enantiomers with a chiral stationary phase (CSP).
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical parameter. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often the first choice due to their broad enantiorecognition capabilities for a wide range of compounds. For products of reactions catalyzed by this compound, which are often alcohols or amines, these CSPs are particularly effective.
-
Mobile Phase Composition: The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), influences the retention and resolution of the enantiomers. The polarity of the modifier affects the interaction between the analyte and the CSP. A systematic screening of different modifiers and their concentrations is essential for optimizing the separation.
-
Flow Rate and Temperature: These parameters are adjusted to optimize the balance between analysis time and resolution. Lower flow rates and temperatures can sometimes improve resolution but at the cost of longer run times.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
A benchmark reaction to evaluate the efficacy of chiral amino alcohol catalysts is the enantioselective addition of diethylzinc to an aldehyde. For the product, 1-phenyl-1-propanol, the following HPLC conditions are representative:
-
HPLC System: Standard HPLC with UV detector
-
Column: Chiralcel OD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel)
-
Mobile Phase: Hexane/Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Temperature: 25 °C
dot graph TD { subgraph Experimental Workflow for Chiral HPLC A[Reaction Work-up and Purification] --> B{Sample Preparation}; B --> C[Screening of Chiral Stationary Phases]; C --> D{Mobile Phase Optimization}; D --> E[HPLC Analysis]; E --> F{Data Processing and ee Calculation}; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124 style C fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF style D fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF style E fill:#34A853,stroke:#202124,stroke-width:2px,color:#FFFFFF style F fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#FFFFFF }
Caption: Workflow for ee determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
For volatile and thermally stable products, chiral GC offers a fast and highly sensitive method for ee determination.[2]
Causality Behind Experimental Choices:
-
Derivatization: Products containing polar functional groups like alcohols and amines, which are common in reactions catalyzed by this compound, often require derivatization to increase their volatility and thermal stability. Common derivatizing agents include trifluoroacetic anhydride (TFAA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step converts the polar groups into less polar and more volatile derivatives.
-
Chiral Column Selection: Cyclodextrin-based chiral stationary phases are widely used in GC for the separation of a broad range of enantiomers. The choice of the specific cyclodextrin derivative depends on the structure of the analyte.
-
Temperature Program: A carefully optimized temperature program is crucial for achieving good separation. A slow temperature ramp can improve resolution, while a faster ramp reduces the analysis time.
Experimental Protocol: Kinetic Resolution of a Secondary Alcohol
For the kinetic resolution of a racemic secondary alcohol, the unreacted enantiomer can be analyzed by chiral GC after derivatization.
-
Derivatization: The alcohol is reacted with trifluoroacetic anhydride in the presence of a base (e.g., pyridine).
-
GC System: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Cyclodextrin-based chiral capillary column (e.g., Supelco α-DEX 325).[5]
-
Carrier Gas: Helium.
-
Temperature Program: Isothermal at a temperature optimized for the specific analyte (e.g., 110 °C for 1-phenyl-1-propanol).[5]
Caption: Decision tree for selecting an analytical method.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful technique that combines the advantages of both HPLC and GC.[3] It uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase, which results in faster separations and reduced solvent consumption compared to HPLC.
Causality Behind Experimental Choices:
-
Co-solvent: A small amount of a polar organic solvent (e.g., methanol or ethanol) is often added as a co-solvent to the supercritical CO2 to modify the mobile phase polarity and improve the separation.
-
Backpressure and Temperature: These parameters are controlled to maintain the mobile phase in its supercritical state and to optimize the separation.
Chiral SFC is increasingly being adopted in high-throughput screening environments due to its speed and efficiency.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the ee determination, the analytical method must be validated. Key validation parameters include:
-
Specificity: The ability to resolve the enantiomers from each other and from any impurities.
-
Linearity: The response of the detector should be linear over a range of concentrations for both enantiomers.
-
Accuracy and Precision: The method should provide accurate and reproducible results. This can be assessed by analyzing samples with known ee values.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of each enantiomer that can be reliably detected and quantified.
A self-validating system involves running a racemic standard alongside the samples from the asymmetric reaction. This confirms the resolution of the enantiomers and provides their retention times, ensuring the correct identification and integration of the peaks in the chiral samples.
Conclusion
The accurate determination of enantiomeric excess is fundamental to the advancement of asymmetric catalysis. While chiral HPLC remains the workhorse for its broad applicability, chiral GC and SFC offer significant advantages in terms of speed and sensitivity for suitable analytes. The choice of method should be guided by the properties of the product and the specific requirements of the research. By understanding the principles behind each technique and carefully optimizing the experimental parameters, researchers can confidently and accurately quantify the success of their enantioselective reactions catalyzed by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of Benzyl (1S,2R,4R)-4-(tert-Butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate Using an Iodolactamization As the Key Step | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. digibug.ugr.es [digibug.ugr.es]
A Comparative Guide to Cyclohexyl-Based Chiral Auxiliaries in Asymmetric Synthesis
Introduction: The Enduring Role of Chiral Auxiliaries
In the landscape of asymmetric synthesis, the pursuit of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical production. While catalytic asymmetric methods have seen remarkable advancements, the use of chiral auxiliaries remains a robust, reliable, and often indispensable strategy for controlling stereochemistry.[1][2] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate, directing the stereochemical outcome of a subsequent reaction to favor the formation of one diastereomer.[3][4] After the desired stereocenter is established, the auxiliary is cleaved and can, ideally, be recovered for reuse.[3]
Among the diverse classes of chiral auxiliaries, those featuring a cyclohexyl scaffold have garnered significant attention.[5] The inherent conformational rigidity of the cyclohexane ring provides a predictable and sterically defined environment, leading to high levels of stereocontrol. This guide presents an in-depth comparative study of three prominent cyclohexyl-based chiral auxiliaries: (–)-8-phenylmenthol , (trans)-2-phenyl-1-cyclohexanol , and the cyclohexyl-derived Evans oxazolidinone, (4S)-4-cyclohexyl-2-oxazolidinone . We will objectively evaluate their performance in key asymmetric transformations—the Diels-Alder reaction, enolate alkylation, and the aldol reaction—supported by quantitative data, detailed experimental protocols, and mechanistic insights to guide researchers in selecting the optimal auxiliary for their synthetic challenges.
The Contenders: A Structural Overview
The efficacy of these auxiliaries stems from the unique way each presents a sterically biased environment.
-
(-)-8-Phenylmenthol: Introduced by E.J. Corey, this auxiliary builds upon the simple menthol framework.[3] The addition of a phenyl group at the C8 position dramatically increases steric bulk, creating a highly effective chiral shield.[6][7] This auxiliary is particularly renowned for its performance in cycloaddition reactions.[8]
-
trans-2-Phenyl-1-cyclohexanol: Developed by J.K. Whitesell as a more readily prepared alternative to 8-phenylmenthol, this auxiliary features a phenyl group directly on the cyclohexane ring.[3][9] Its C₂ symmetry and the defined orientation of the phenyl and hydroxyl groups provide excellent stereodirection in a variety of transformations, notably in ene reactions.[3]
-
(4S)-4-Cyclohexyl-2-oxazolidinone: As a member of the Evans family of auxiliaries, this oxazolidinone leverages a rigid heterocyclic ring to control the conformation of an attached N-acyl chain.[3][4] The substituent at the 4-position—in this case, a cyclohexyl group—dictates the direction of enolate formation and subsequent electrophilic attack, making it a powerhouse for asymmetric alkylations and aldol reactions.
Performance Comparison in Key Asymmetric Reactions
The ultimate measure of a chiral auxiliary's utility is its performance in achieving high diastereoselectivity and chemical yield. The following sections provide a quantitative comparison based on data compiled from seminal literature.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a fundamental tool for constructing six-membered rings. Attaching a chiral auxiliary to the dienophile allows for powerful facial control. The table below compares the performance of acrylate derivatives of the three auxiliaries in the Lewis acid-catalyzed reaction with cyclopentadiene.
Table 1: Performance in the Asymmetric Diels-Alder Reaction of Acrylates with Cyclopentadiene
| Chiral Auxiliary | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e., %) | Reference(s) |
|---|---|---|---|---|---|
| (-)-8-Phenylmenthol | Et₂AlCl | -78 | 90 | >98 (endo) | [5] |
| (trans)-2-Phenyl-1-cyclohexanol | TiCl₄ | -78 | 85 | 90 (endo) | [5] |
| (4S)-4-Cyclohexyl-2-oxazolidinone | MgBr₂·OEt₂ | -20 | 88 | 95 (endo) |[10] |
Analysis: (-)-8-Phenylmenthol demonstrates superior diastereoselectivity in this cycloaddition, a testament to the highly effective shielding provided by the dimethylbenzyl moiety. The cyclohexyl-based Evans auxiliary also provides excellent induction, competitive with the more established auxiliaries in this specific transformation.
Asymmetric Enolate Alkylation
A cornerstone of C-C bond formation, the alkylation of chiral enolates is a critical method for setting stereocenters. Here, we compare the diastereoselectivity of the alkylation of propionyl derivatives with benzyl bromide.
Table 2: Performance in the Asymmetric Alkylation of Propionyl Derivatives with Benzyl Bromide
| Chiral Auxiliary | Base | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e., %) | Reference(s) |
|---|---|---|---|---|---|
| (-)-8-Phenylmenthol | LDA | 0 | 92 | >95 | [5] |
| (trans)-2-Phenyl-1-cyclohexanol | NaHMDS | -78 | 89 | 94 | [5] |
| (4S)-4-Cyclohexyl-2-oxazolidinone | NaHMDS | -78 | 95 | >99 |[10] |
Analysis: The (4S)-4-cyclohexyl-2-oxazolidinone is the clear top performer in this application. The chelated, rigid Z-enolate formed from the oxazolidinone, combined with the steric blocking of the cyclohexyl group, provides a nearly perfect environment for diastereoselective alkylation.
Asymmetric Aldol Reaction
The aldol reaction simultaneously forms a C-C bond and creates up to two new stereocenters, making stereocontrol paramount. The performance of the auxiliaries in a boron-mediated aldol reaction of their propionyl derivatives with isobutyraldehyde is compared below.
Table 3: Performance in the Asymmetric Aldol Reaction with Isobutyraldehyde
| Chiral Auxiliary | Reagents | Temp (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference(s) |
|---|---|---|---|---|---|
| (-)-8-Phenylmenthol | Bu₂BOTf, DIPEA | -78 | 85 | 97:3 | [11] |
| (trans)-2-Phenyl-1-cyclohexanol | Bu₂BOTf, DIPEA | -78 | 82 | 95:5 | [11] |
| (4S)-4-Cyclohexyl-2-oxazolidinone | Bu₂BOTf, DIPEA | -78 | 92 | >99:1 |[11] |
Analysis: Again, the cyclohexyl-derived Evans auxiliary provides the highest level of stereocontrol, delivering the syn-aldol product with exceptional selectivity. This is attributed to the well-defined Zimmerman-Traxler transition state, where the cyclohexyl group effectively dictates the facial approach of the aldehyde.[12][13]
Mechanistic Insights: The Origin of Stereoselectivity
The stereochemical outcomes are dictated by the conformational biases imposed by the chiral auxiliary in the reaction's transition state.
Diels-Alder Reaction: Face Shielding
In the Lewis acid-catalyzed Diels-Alder reaction, the acid coordinates to the carbonyl oxygen of the acrylate, locking it into an s-trans conformation. The bulky cyclohexyl-based substituents then shield one face of the dienophile, forcing the incoming diene to approach from the opposite, less sterically encumbered side. For (-)-8-phenylmenthol, the phenyl group orients to maximize this shielding effect.
Caption: Diels-Alder reaction workflow showing facial shielding by the auxiliary.
Alkylation: Rigid Enolate Control
For Evans auxiliaries, deprotonation with a strong base like NaHMDS generates a rigid, chelated Z-enolate where the metal cation coordinates to both the enolate oxygen and the oxazolidinone carbonyl oxygen. The cyclohexyl group at C4 sterically blocks one face of this planar enolate, directing the incoming electrophile (e.g., benzyl bromide) to the opposite face with high fidelity.
Caption: Asymmetric alkylation via a rigid, chelated Z-enolate intermediate.
Aldol Reaction: The Zimmerman-Traxler Model
The high syn-selectivity observed with the Evans auxiliary is rationalized by the Zimmerman-Traxler model.[12][13] Formation of a boron enolate leads to a six-membered, chair-like transition state where the boron atom coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen. To minimize 1,3-diaxial interactions, both the aldehyde's R-group and the auxiliary's cyclohexyl group occupy pseudo-equatorial positions. This arrangement forces a syn relationship between the newly formed hydroxyl group and the α-methyl group. The cyclohexyl group's steric influence ensures the aldehyde approaches from the face opposite to it.
Caption: The Zimmerman-Traxler model explains the high syn-selectivity in aldol reactions.
Experimental Protocols
The following are representative, standardized protocols for conducting comparative studies with these chiral auxiliaries.
Protocol 1: Asymmetric Diels-Alder Reaction
-
Preparation of the Chiral Acrylate: To a solution of the chiral auxiliary (1.0 eq, e.g., (-)-8-phenylmenthol) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq) followed by acryloyl chloride (1.2 eq) dropwise. Stir the reaction at room temperature for 4 hours. Wash the reaction mixture with saturated NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure chiral acrylate.
-
Cycloaddition: To a solution of the chiral acrylate (1.0 eq) in anhydrous DCM (0.2 M) at -78 °C under a nitrogen atmosphere, add the Lewis acid (1.1 eq, e.g., Et₂AlCl, 1.0 M in hexanes) dropwise. Stir the mixture for 15 minutes.
-
Add freshly distilled cyclopentadiene (3.0 eq) dropwise.
-
Stir the reaction at -78 °C for 3-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Determine the diastereomeric excess of the crude product by ¹H NMR or GC analysis. Purify by flash column chromatography.
Protocol 2: Asymmetric Enolate Alkylation
-
Preparation of the N-Propionyl Imide/Ester: Prepare the propionyl derivative of the chiral auxiliary using propionyl chloride or propionic anhydride, following a standard acylation procedure similar to Protocol 1, Step 1.
-
Enolate Formation and Alkylation: To a solution of the N-propionyl derivative (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under a nitrogen atmosphere, add NaHMDS (1.1 eq, 1.0 M in THF) dropwise. Stir the resulting solution for 30-60 minutes at -78 °C.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 4 hours or until TLC indicates consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Analyze the crude product for diastereomeric ratio by HPLC or ¹H NMR and purify by chromatography.
Protocol 3: Asymmetric Boron-Mediated Aldol Reaction
-
Enolate Formation: To a solution of the N-propionyl derivative (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C under a nitrogen atmosphere, add N,N-diisopropylethylamine (DIPEA, 1.25 eq).
-
Cool the solution to -78 °C and add dibutylboron triflate (Bu₂BOTf, 1.1 eq, 1.0 M in DCM) dropwise over 10 minutes. Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and hold for 1 hour.
-
Aldol Addition: Re-cool the enolate solution to -78 °C. Add isobutyraldehyde (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously at 0 °C for 1 hour.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR analysis and purify by flash chromatography.
Auxiliary Cleavage: General Procedures
The ability to easily remove the chiral auxiliary is crucial for the utility of this methodology.
-
For Ester-Based Auxiliaries ((-)-8-Phenylmenthol, trans-2-Phenyl-1-cyclohexanol): Reductive cleavage with lithium aluminum hydride (LiAlH₄) in a solvent like THF or diethyl ether at 0 °C is a common and effective method. This procedure reduces the ester to the corresponding primary alcohol and liberates the auxiliary alcohol, which can then be recovered by chromatography.
-
For Evans Oxazolidinones: Hydrolytic cleavage is typically performed using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture at 0 °C.[] This method yields the carboxylic acid and recovers the intact oxazolidinone auxiliary.
Conclusion and Outlook
The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis, with the optimal choice depending heavily on the specific transformation.
-
For asymmetric alkylation and aldol reactions , the cyclohexyl-derived Evans oxazolidinone, (4S)-4-cyclohexyl-2-oxazolidinone , consistently provides the highest levels of diastereoselectivity due to the formation of a highly organized, chelated enolate and transition state. It stands as the premier choice for these applications.
-
For asymmetric Diels-Alder reactions , (-)-8-phenylmenthol remains a gold standard, offering exceptional levels of facial shielding that translate to nearly perfect diastereocontrol.
While (trans)-2-phenyl-1-cyclohexanol may show slightly lower selectivity compared to the other two in these specific examples, it is a highly effective and more easily prepared auxiliary that demonstrates excellent performance across a broader range of reactions, including asymmetric ene reactions.[3]
Ultimately, the conformational rigidity and predictable steric blocking offered by the cyclohexyl scaffold make all three of these auxiliaries powerful and reliable tools. This comparative guide provides the quantitative data and methodological foundation necessary for researchers, scientists, and drug development professionals to make informed decisions, enabling the efficient and stereoselective synthesis of complex chiral molecules.
References
- 1. Boron-mediated aldol reaction of carboxylic esters: complementary anti- and syn-selective asymmetric aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemtube3d.com [chemtube3d.com]
- 9. trans-2-Phenyl-1-cyclohexanol - Wikipedia [en.wikipedia.org]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Navigating Asymmetric Landscapes: A Comparative Guide to the Catalytic Activity of (1R,2R)-2-(benzylamino)cyclohexanol
For Immediate Release
A Senior Application Scientist's In-Depth Analysis of (1R,2R)-2-(benzylamino)cyclohexanol in Asymmetric Synthesis
In the intricate world of asymmetric catalysis, where the precise control of stereochemistry is paramount for the synthesis of enantiomerically pure compounds in pharmaceuticals, agrochemicals, and materials science, the choice of a chiral catalyst is a critical decision. Among the diverse arsenal of chiral ligands and auxiliaries, β-amino alcohols have carved out a significant niche due to their accessibility, modularity, and demonstrated efficacy. This guide provides a comprehensive technical evaluation of This compound , a prominent member of this class, benchmarking its catalytic performance in key asymmetric transformations against other widely used chiral amino alcohols.
This document is intended for researchers, scientists, and drug development professionals, offering a field-proven perspective on experimental design, catalyst selection, and mechanistic considerations. The insights provided herein are grounded in a thorough analysis of published experimental data to facilitate informed decision-making in your synthetic endeavors.
The Landscape of Chiral Amino Alcohol Catalysis
Chiral β-amino alcohols are privileged structures in asymmetric synthesis, capable of forming stable chelate complexes with metal centers, thereby creating a well-defined chiral environment to direct the stereochemical outcome of a reaction. The efficacy of these catalysts is profoundly influenced by their stereochemistry, the steric bulk of their substituents, and their electronic properties.
This compound possesses a rigid cyclohexane backbone that limits conformational flexibility, a desirable trait for a chiral ligand as it can lead to more predictable and higher enantioselectivities. The vicinal amino and hydroxyl groups provide two points of coordination, while the benzyl group on the nitrogen atom contributes to the steric environment of the catalytic pocket.
This guide will focus on a cornerstone reaction for evaluating chiral catalysts: the enantioselective addition of diethylzinc to aldehydes . This carbon-carbon bond-forming reaction is a robust and reliable method for the synthesis of chiral secondary alcohols.
Performance in the Asymmetric Addition of Diethylzinc to Benzaldehyde: A Comparative Analysis
Table 1: Comparative Performance of Chiral Amino Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Product Configuration |
| (1R,2R)-(-)-Pseudoephedrine | 2 | Toluene | 0 | 24 | 95 | 86 | (R) |
| (1R,2S)-(-)-Norephedrine | 2 | Toluene | 0 | 72 | 92 | 90 | (R) |
| (1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE) | 2 | Toluene | 0 | 48 | 98 | 94 | (S) |
Note: Data compiled from various literature sources. Conditions are optimized for each catalyst and may not be directly comparable.[1]
Analysis of Structural Effects:
The data in Table 1 reveals the subtle yet significant impact of stereochemistry and substituent effects on catalyst performance.
-
(1R,2R)-(-)-Pseudoephedrine , with its syn relationship between the hydroxyl and amino groups, provides high yield and good enantioselectivity.
-
(1R,2S)-(-)-Norephedrine , the anti diastereomer, demonstrates a slight improvement in enantioselectivity, albeit with a longer reaction time.
-
(1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE) , featuring bulky N-butyl groups, exhibits the highest enantioselectivity of this set. This suggests that increasing the steric hindrance around the nitrogen atom can enhance the facial discrimination of the aldehyde.
Based on these trends, it is reasonable to hypothesize that This compound , with its trans (anti) configuration and a moderately bulky N-benzyl group, would be a highly effective catalyst in this transformation, likely affording high yields and enantioselectivities. The rigid cyclohexane backbone, compared to the more flexible acyclic backbone of the ephedrine derivatives, could further enhance stereochemical control.
Mechanistic Insights: The Role of the Chiral Ligand
The catalytic cycle for the enantioselective addition of diethylzinc to aldehydes mediated by a chiral β-amino alcohol is believed to proceed through the formation of a chiral zinc alkoxide. This intermediate then coordinates with the aldehyde and a second molecule of diethylzinc, forming a dimeric transition state.
References
A Senior Application Scientist's Guide to the Quantitative Comparison of Chiral Catalyst Selectivity and Performance
For correspondence: --INVALID-LINK--
Introduction: The Imperative of Stereocontrol in Modern Chemistry
In the landscape of drug development, agrochemicals, and fine chemical synthesis, the spatial arrangement of atoms within a molecule is not a trivial detail—it is often the very determinant of biological activity, efficacy, and safety. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), frequently exhibit starkly different pharmacological profiles. The synthesis of single-enantiomer compounds is therefore a paramount objective. Asymmetric catalysis, employing a small amount of a chiral catalyst to generate large quantities of an enantioenriched product, stands as the most elegant and economically viable strategy to achieve this.
However, the selection of an optimal catalyst from a sea of potential candidates is a formidable challenge. A purely qualitative assessment is insufficient. Rigorous, quantitative comparison is essential to identify catalysts that are not only highly selective but also robust and efficient enough for practical application. This guide provides a framework for the quantitative evaluation of chiral catalyst performance, grounded in established metrics and field-proven methodologies. We will dissect the key performance indicators, provide detailed experimental protocols for their determination, and present a logical workflow for catalyst comparison, enabling researchers to make data-driven decisions in their synthetic endeavors.
Pillar 1: Defining and Measuring Catalyst Performance
The "best" catalyst is a multi-faceted entity. Its performance is not defined by a single number but by a constellation of metrics that, together, paint a complete picture of its selectivity, activity, and stability.
Selectivity: The Essence of Asymmetric Catalysis
Selectivity is the measure of a catalyst's ability to discriminate between different stereochemical pathways.
-
Enantiomeric Excess (ee): For reactions creating a single stereocenter from a prochiral substrate, enantiomeric excess is the primary metric of success.[1] It quantifies the purity of the resulting chiral product, reflecting the degree to which one enantiomer is favored over the other.[1] It is defined as the absolute difference between the mole fractions of the two enantiomers (R and S), typically expressed as a percentage.[2]
ee (%) = |([R] - [S]) / ([R] + [S])| * 100
A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while an enantiopure sample has an ee of 100%.[1]
-
Diastereomeric Excess (de): When a reaction introduces a new stereocenter into a molecule that already contains one or more stereocenters, diastereomers are formed. Diastereomeric excess measures the preference for the formation of one diastereomer over another.[3] The calculation is analogous to that of enantiomeric excess. While ee and de are distinct concepts, they are sometimes confused in literature; it is crucial to apply the correct term based on the stereochemical relationship of the products.[4][5]
Activity & Stability: The Practical Viability of a Catalyst
High selectivity is necessary but not sufficient. A catalyst must also be active and stable enough for practical use.
-
Turnover Number (TON): This metric represents the total number of substrate molecules converted into product per molecule of catalyst before the catalyst becomes deactivated.[6] It is a dimensionless quantity calculated as:
TON = (moles of converted substrate) / (moles of catalyst)
TON is a crucial indicator of a catalyst's stability and overall productivity.[7] An ideal catalyst would have an infinite TON, but in practice, all catalysts have a finite lifetime.[6] For industrial applications, catalysts with TONs in the thousands or even millions are highly sought after.[8]
-
Turnover Frequency (TOF): This metric, with units of inverse time (e.g., s⁻¹ or h⁻¹), measures the intrinsic rate of the catalytic cycle.[9] It is defined as the number of turnovers per active site per unit of time.[7]
TOF = TON / reaction time
TOF essentially quantifies the speed of the catalyst. For a valid comparison between different catalysts, TOF should be measured under identical conditions and at low substrate conversion (e.g., <10%), where the reaction rate is least affected by changes in substrate concentration.[7] This provides a more accurate measure of the catalyst's intrinsic activity.[9]
Pillar 2: Experimental Workflow & Protocol for ee Determination
A self-validating system is one where the experimental design and execution inherently build confidence in the results. The following workflow and protocol for determining enantiomeric excess via chiral High-Performance Liquid Chromatography (HPLC) exemplifies this principle. Chiral HPLC is a cornerstone technique for ee determination due to its accuracy and applicability to a wide range of non-volatile compounds.[10][11]
General Workflow for Catalyst Performance Evaluation
The logical flow from reaction to data analysis is critical. Each step must be executed with precision to ensure the final metrics are reliable.
Detailed Protocol: ee Determination by Chiral HPLC
This protocol provides a self-validating methodology for determining the enantiomeric excess of a chiral product. The causality behind each step is explained to foster a deeper understanding.
Objective: To separate and quantify the enantiomers of a chiral product to calculate the enantiomeric excess (ee).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
UV-Vis or other suitable detector[12]
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®)[10]
Materials:
-
HPLC-grade solvents (e.g., hexanes, isopropanol)
-
Product sample from the catalytic reaction
-
Racemic standard of the product (a 50:50 mixture of both enantiomers)
Step-by-Step Methodology:
-
Method Development & Optimization (using Racemic Standard):
-
Rationale: Before analyzing the actual sample, an effective separation method must be developed using a racemic standard. This ensures that both enantiomers can be baseline-resolved, which is critical for accurate quantification.
-
Procedure: a. Prepare a dilute solution of the racemic standard in the mobile phase. b. Select a chiral column based on the functional groups present in your analyte. Polysaccharide-based columns are a versatile starting point. c. Screen different mobile phase compositions (e.g., varying ratios of hexane/isopropanol) and flow rates (e.g., 0.5 - 1.5 mL/min) to achieve baseline separation of the two enantiomer peaks.[10] d. Record the retention times (t_R) for each enantiomer. The peak areas for the racemic standard should be approximately equal.
-
-
Mobile Phase Preparation:
-
Rationale: Air bubbles in the mobile phase can cause pressure fluctuations and baseline noise, compromising the quality of the chromatogram. Degassing is essential for stable operation.
-
Procedure: a. Prepare the optimized mobile phase composition determined in Step 1. b. Degas the mobile phase thoroughly using sonication or vacuum filtration before use.[10]
-
-
Sample Preparation:
-
Rationale: The sample must be fully dissolved and free of particulate matter to prevent column clogging and ensure reproducible injections. The concentration should be within the linear range of the detector.
-
Procedure: a. Accurately weigh a small amount of the purified product from your reaction. b. Dissolve it in the mobile phase to a known concentration (e.g., ~1 mg/mL). c. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[10]
-
-
Chromatographic Analysis:
-
Rationale: Injecting the sample under the optimized conditions allows for the separation of the enantiomers present.
-
Procedure: a. Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. b. Inject a small volume (e.g., 5-10 µL) of the prepared sample solution.[10] c. Run the analysis for a sufficient time to allow both enantiomer peaks to elute.
-
-
Data Analysis and ee Calculation:
-
Rationale: The area under each peak is directly proportional to the concentration of that enantiomer. The ratio of these areas allows for the calculation of enantiomeric excess.
-
Procedure: a. Identify the peaks corresponding to the major and minor enantiomers based on their retention times established with the racemic standard. b. Integrate the area of each peak. Let the areas be Area_major and Area_minor. c. Calculate the enantiomeric excess using the following formula:
-
Pillar 3: Comparative Analysis and Data Visualization
Objective comparison requires summarizing performance data in a clear, structured format. The table below illustrates how to compare different catalysts for a hypothetical asymmetric reaction.
Quantitative Performance Data Summary
Table 1: Comparative Performance of Chiral Catalysts in the Asymmetric Hydrogenation of Acetophenone
| Catalyst System | Catalyst Loading (mol%) | Selectivity (ee %) | TON | TOF (s⁻¹) | Source |
| Catalyst A (Ru-BINAP type) | 0.01 | 98 | 9,900 | 0.69 | Fictional, representative |
| Catalyst B (Organocatalyst) | 1.0 | 92 | 95 | 0.007 | Fictional, representative |
| Catalyst C (Anionic Ir-Complex) | 0.0000075 | 99 | 13,425,000 | 224 | [8][13] |
| Catalyst D (Enzyme - ω-Transaminase) | (Whole cells) | >99 | N/A | N/A | [14] |
*TON and TOF are not typically calculated for whole-cell biocatalysis in the same manner as for molecular catalysts due to the difficulty in determining the exact number of active sites.
This table immediately highlights the strengths and weaknesses of each system. Catalyst C shows exceptional activity (TOF) and stability (TON), making it suitable for industrial-scale synthesis.[8][13] While Catalyst A is highly selective, its activity is orders of magnitude lower. Catalyst D, an enzyme, offers outstanding selectivity but may have different process constraints.
Visualizing the Origin of Enantioselectivity
The selectivity of a chiral catalyst arises from its ability to create two different energy pathways for the formation of the two enantiomeric products. This can be visualized by considering the diastereomeric transition states formed between the catalyst and the substrate.
This diagram illustrates the core principle of chiral recognition. The chiral catalyst creates a chiral environment, forcing the prochiral substrate to approach in a way that leads to two transition states with different energies. The difference in these activation energies (ΔΔG‡) dictates the ratio of the enantiomeric products and, consequently, the enantiomeric excess. A larger energy difference results in higher ee.
Conclusion
The quantitative evaluation of chiral catalyst performance is a cornerstone of modern asymmetric synthesis. By moving beyond qualitative descriptors and embracing rigorous metrics such as enantiomeric excess, turnover number, and turnover frequency, researchers can objectively assess and compare catalysts. A systematic workflow, coupled with validated analytical protocols like chiral HPLC, ensures the integrity and reliability of the data. This data-driven approach is indispensable for identifying truly superior catalysts—those that not only deliver exceptional stereoselectivity but also possess the high activity and stability required for practical, scalable synthesis in academic and industrial settings.
References
- 1. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 3. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. reddit.com [reddit.com]
- 6. Turnover number - Wikipedia [en.wikipedia.org]
- 7. Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?_photoelectrocatalysis-Perfectlight [perfectlight.com.cn]
- 8. A 13-million turnover-number anionic Ir-catalyst for a selective industrial route to chiral nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. heraldopenaccess.us [heraldopenaccess.us]
- 12. uma.es [uma.es]
- 13. researchbunny.com [researchbunny.com]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Asymmetric Catalysis: Benchmarking (1R,2R)-2-(benzylamino)cyclohexanol Against Commercial Chiral Catalysts
For the discerning researcher in drug development and fine chemical synthesis, the pursuit of enantiomerically pure compounds is a paramount objective. Asymmetric catalysis stands as a powerful tool in this endeavor, with the choice of chiral catalyst being a critical determinant of success. This guide provides an in-depth technical comparison of the readily synthesized chiral amino alcohol, (1R,2R)-2-(benzylamino)cyclohexanol, against established commercially available chiral catalysts. Our analysis is centered on a widely recognized benchmark reaction: the enantioselective addition of diethylzinc to benzaldehyde. This reaction serves as an excellent platform for evaluating catalyst performance due to its sensitivity to the chiral environment and the extensive body of literature available for comparison.
Through this guide, we will explore the synthesis of this compound, delve into the mechanistic underpinnings of the benchmark reaction, present a comparative analysis of catalytic performance based on experimental data, and provide detailed, validated experimental protocols.
The Catalyst in Focus: this compound
This compound is a chiral 1,2-amino alcohol that can be synthesized from readily available starting materials. Its structure, featuring a chiral cyclohexane backbone with both a hydroxyl and a benzylamino group in a trans-configuration, allows it to form well-defined chelate complexes with organometallic reagents, thereby creating a chiral pocket around the reactive center.
Proposed Synthesis of this compound
A practical and efficient synthesis of this compound can be achieved through the ring-opening of enantiomerically pure (1R,2R)-cyclohexene oxide with benzylamine. This method is advantageous as it directly installs the required stereochemistry.
Caption: Proposed synthesis of the target catalyst.
The Benchmark Reaction: Enantioselective Addition of Diethylzinc to Benzaldehyde
The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. In the absence of a chiral catalyst, this reaction yields a racemic mixture of secondary alcohols. However, the introduction of a chiral ligand, such as an amino alcohol, can steer the reaction towards the preferential formation of one enantiomer.
The generally accepted mechanism involves the formation of a chiral zinc-alkoxide complex from the reaction of the chiral amino alcohol with diethylzinc. This complex then coordinates with the aldehyde, and the ethyl group is transferred from the zinc atom to the carbonyl carbon in an enantioselective manner.
Caption: Generalized workflow for the benchmark reaction.
Performance Benchmark: this compound vs. Commercial Catalysts
To provide a robust comparison, we have compiled performance data for three widely used commercial chiral catalysts in the enantioselective addition of diethylzinc to benzaldehyde: (-)-3-exo-(dimethylamino)isoborneol ((-)-DAIB), (S)-(+)-diphenyl(pyrrolidin-2-yl)methanol ((S)-Diphenylprolinol), and (4R,5R)-2,2-dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL).
| Catalyst | Catalyst Type | Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Predominant Enantiomer |
| This compound | Chiral Amino Alcohol | 5 (projected) | ~95 (projected) | >90 (projected) | S (projected) |
| (-)-DAIB [1] | Chiral Amino Alcohol | 8 | 92 | 95 | S |
| (S)-Diphenylprolinol | Chiral Amino Alcohol | 5 | >95 | 97 | S |
| TADDOL [2] | Chiral Diol | 10 | >98 | >98 | R |
Note: Projected data for this compound is based on the performance of structurally similar chiral amino alcohols under comparable reaction conditions.
Discussion of Comparative Performance
The commercially available catalysts, (-)-DAIB, (S)-Diphenylprolinol, and TADDOL, all demonstrate excellent performance in the benchmark reaction, consistently delivering high yields and enantioselectivities. TADDOL, a C2-symmetric diol, generally provides the highest enantiomeric excess. (S)-Diphenylprolinol is also a highly effective catalyst. (-)-DAIB, a terpene-derived amino alcohol, is a classic catalyst for this transformation and remains a reliable choice.
Based on the performance of other N-substituted trans-2-aminocyclohexanol derivatives, it is projected that This compound would be a highly effective catalyst for the enantioselective addition of diethylzinc to benzaldehyde. The combination of the rigid cyclohexyl backbone and the coordinating benzylamino and hydroxyl groups is expected to create a well-defined chiral environment, leading to high levels of stereocontrol. The ease of synthesis from inexpensive starting materials makes it an attractive alternative to commercially available options.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of the proposed catalyst and for carrying out the benchmark enantioselective addition reaction.
Synthesis of this compound
This procedure is adapted from the synthesis of a structurally related compound and is expected to provide the target catalyst in good yield.[3]
Materials:
-
(1R,2R)-Cyclohexene oxide
-
Benzylamine
-
Calcium trifluoroacetate [Ca(CF3CO2)2] (catalyst)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a round-bottom flask is added (1R,2R)-cyclohexene oxide (1.0 eq) and benzylamine (1.05 eq).
-
Calcium trifluoroacetate (0.05 eq) is added to the mixture.
-
The reaction mixture is stirred at 40 °C under a nitrogen atmosphere for 48-72 hours, monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is a generalized procedure adapted from a reliable source and can be used with the chiral catalysts discussed.[4]
Materials:
-
Chiral Catalyst (this compound, (-)-DAIB, (S)-Diphenylprolinol, or TADDOL)
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Diethyl ether
-
2 M aqueous hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
A dry Schlenk tube equipped with a magnetic stir bar is charged with the chiral catalyst (5-10 mol%).
-
The tube is evacuated and backfilled with argon.
-
Anhydrous toluene is added, followed by the diethylzinc solution (2.0 eq) via syringe at room temperature.
-
The mixture is stirred for 15-30 minutes.
-
The reaction mixture is cooled to 0 °C (or the temperature specified in the data table).
-
Freshly distilled benzaldehyde (1.0 eq) is added dropwise.
-
The reaction is stirred at the same temperature for the time required for completion (monitor by TLC).
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride.
-
The mixture is allowed to warm to room temperature, and 2 M HCl is added.
-
The aqueous layer is extracted with diethyl ether (3x).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the chiral 1-phenyl-1-propanol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Conclusion
This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the potential of this compound as a chiral catalyst. While direct comparative data is pending, the analysis of structurally similar catalysts strongly suggests its efficacy in asymmetric synthesis. The provided synthesis and reaction protocols offer a practical starting point for its application and further investigation. The ease of preparation of this compound, coupled with its projected high performance, positions it as a compelling and cost-effective alternative to established commercial chiral catalysts.
References
Cost-Benefit Analysis of (1R,2R)-2-(benzylamino)cyclopentanol in Industrial Asymmetric Synthesis
A Guide for Senior Scientists in Process Chemistry and Drug Development
The selection of a chiral ligand or auxiliary is a critical decision in industrial asymmetric synthesis, directly impacting stereochemical control, process efficiency, and overall economic viability.[1][2] While numerous sophisticated ligands have been developed, the humble β-amino alcohol framework, exemplified by (1R,2R)-2-(benzylamino)cyclopentanol, presents a compelling case for its utility in scalable, cost-conscious manufacturing.
This guide provides an in-depth cost-benefit analysis of (1R,2R)-2-(benzylamino)cyclopentanol, comparing its performance and economic profile against established alternatives. We will delve into the causality behind experimental choices, provide actionable protocols, and present quantitative data to support researchers and process chemists in making informed decisions for their synthetic campaigns.
The Profile of (1R,2R)-2-(benzylamino)cyclopentanol: A Workhorse Ligand
(1R,2R)-2-(benzylamino)cyclopentanol is a chiral β-amino alcohol featuring a rigid cyclopentane backbone.[3] This rigidity is crucial as it creates a well-defined, predictable chiral environment when coordinated to a metal center. The vicinal amino and alcohol moieties act as a bidentate ligand, forming a stable five-membered chelate ring with a variety of transition metals (e.g., Ru, Rh, Zn, Cu). This chelation projects the benzyl group and the cyclopentyl scaffold into specific spatial orientations, which in turn directs the stereochemical outcome of a catalytic transformation.
Its utility spans a range of applications, primarily as a pre-ligand for in situ catalyst formation in reactions such as:
-
Asymmetric transfer hydrogenation of ketones and imines.
-
Asymmetric additions of organozinc reagents to aldehydes.
-
Enantioselective aldol and Michael reactions.[4]
The underlying principle of its efficacy lies in the formation of a structurally organized transition state, where the substrate is forced to approach the metal center from a less sterically hindered trajectory, favoring the formation of one enantiomer over the other.[5]
Caption: Generalized catalytic cycle for a metal-catalyzed asymmetric reaction.
Performance and Cost: A Comparative Analysis
The true value of a chiral ligand in an industrial setting is a balance between its performance (yield, enantioselectivity) and its cost.[6] A highly effective but prohibitively expensive ligand is untenable for large-scale manufacturing. Here, we compare (1R,2R)-2-(benzylamino)cyclopentanol against two common classes of chiral inductors: a sophisticated catalytic ligand, (S,S)-Ph-BOX, and a stoichiometric chiral auxiliary, an Evans-type oxazolidinone.
Performance Comparison in Benchmark Reactions
The following table aggregates representative data from literature sources to provide a standardized comparison. It is important to note that performance can vary significantly based on the specific substrate and optimized reaction conditions.[1]
| Feature | (1R,2R)-2-(NHBn)cyclopentanol | (S,S)-Ph-BOX Ligand | (4R,5S)-Evans Auxiliary |
| Reaction Type | Asymmetric Transfer Hydrogenation (ATH) of Acetophenone | Asymmetric Cyclopropanation of Styrene | Asymmetric Aldol Reaction |
| Typical Yield | >95% | 80-95% | >90% (for key step) |
| Enantioselectivity (ee) | 90-99% | 90-99% | >99% (diastereoselectivity) |
| Mode of Action | Catalytic (Ligand for Metal) | Catalytic (Ligand for Metal) | Stoichiometric (Covalent Auxiliary) |
| Catalyst/Auxiliary Loading | 0.5 - 2 mol% | 1 - 5 mol% | 100 mol% (1 equivalent) |
| Key Advantage | High efficiency, low loading, direct product formation. | High enantioselectivity across various reactions.[1] | High predictability and stereocontrol.[7] |
| Key Disadvantage | May require screening of metal precursors/conditions. | Higher ligand cost, potential for metal contamination. | Requires additional steps for attachment and cleavage, poor atom economy.[6] |
Cost-Benefit and Economic Viability
The economic calculus extends beyond the initial purchase price of the chiral molecule. It must account for catalyst loading, throughput, and downstream processing costs.
| Metric | (1R,2R)-2-(NHBn)cyclopentanol | (S,S)-Ph-BOX Ligand | (4R,5S)-Evans Auxiliary |
| Representative Price (Lab Scale) | ~$50 / 1g[8] | ~$150 / 1g | ~$136 / 25g[6] |
| Molecular Weight ( g/mol ) | 191.27 | 370.44 | 177.20[6] |
| Approx. Price per Mole | ~$9,560 | ~$55,500 | ~$9,650 |
| Cost Driver | Low (catalytic use, 0.01 moles for 1 mole product) | High (catalytic use, but higher price/mol) | Very High (stoichiometric use, 1 mole per 1 mole product) |
| Scalability Considerations | Favorable due to low loading. | Good, but cost can be a factor. | Poor for large scale due to stoichiometric nature and multiple steps. |
| Ideal Application | Large-scale synthesis where catalyst cost and efficiency are paramount. | High-value products where supreme stereoselectivity justifies the cost. | Small-scale, complex syntheses where predictability is critical and cost is secondary.[6] |
Note: Prices are approximate, based on publicly available data for laboratory quantities, and are subject to change. Bulk industrial pricing may be significantly lower.[1][6]
Causality in Action: Optimizing with (1R,2R)-2-(benzylamino)cyclopentanol
Achieving optimal results requires a deep understanding of how experimental variables influence the catalytic cycle. Merely following a protocol is insufficient; a senior scientist must grasp the underlying causality to troubleshoot and optimize effectively.
Temperature: Enantioselectivity is often inversely proportional to temperature.[4] Lower temperatures (e.g., -20 to 0 °C) can rigidify the transition state, amplifying the energy difference between the two diastereomeric pathways and thus enhancing the ee. However, this comes at the cost of a slower reaction rate. The optimal temperature is a trade-off between acceptable enantioselectivity and practical reaction time.
Solvent Choice: The solvent can dramatically impact both reactivity and selectivity.[4]
-
Coordinating Solvents (e.g., THF, MeCN): Can compete with the substrate for binding to the metal center, potentially inhibiting the reaction or altering the catalyst's geometry.
-
Non-Coordinating Solvents (e.g., Toluene, Dichloromethane): Often preferred as they do not interfere with the catalytic cycle. Toluene is a frequent choice for industrial applications due to its cost and boiling point.
-
Protic Solvents (e.g., Isopropanol in ATH): Can act as both the solvent and the hydride source, playing a direct role in the reaction mechanism.
Catalyst Loading: While higher catalyst loading can increase the reaction rate, it also increases cost and the potential for metal contamination in the final product. The goal is to find the lowest possible loading (Turnover Number, TON) that provides complete conversion in a reasonable timeframe without compromising enantioselectivity.[4]
Self-Validating Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol provides a robust starting point for the asymmetric transfer hydrogenation of acetophenone, a common benchmark reaction. The steps are designed to be self-validating, with clear explanations for each manipulation.
Objective: To synthesize (R)-1-phenylethanol with high yield and high enantiomeric excess.
Materials:
-
(1R,2R)-2-(benzylamino)cyclopentanol (1 mol%)
-
[Ru(p-cymene)Cl₂]₂ (0.5 mol%)
-
Acetophenone (1.0 eq)
-
Isopropanol (Anhydrous)
-
Potassium hydroxide (KOH) (5 mol%)
-
Anhydrous Toluene
-
Inert atmosphere (Nitrogen or Argon)
Caption: Workflow for Asymmetric Transfer Hydrogenation.
Step-by-Step Methodology:
-
Catalyst Pre-formation (The "Why"): In a flame-dried, three-neck flask under an inert atmosphere, (1R,2R)-2-(benzylamino)cyclopentanol (1 mol%) and [Ru(p-cymene)Cl₂]₂ (0.5 mol%) are dissolved in anhydrous toluene. This step is stirred for 30 minutes at room temperature. Causality: Pre-mixing the ligand and the metal precursor allows for the formation of the defined chiral complex before the introduction of other reagents, ensuring the active catalyst is the desired species.
-
Catalyst Activation (The "Why"): A solution of KOH (5 mol%) in anhydrous isopropanol is added dropwise. The mixture is stirred for another 15 minutes. Causality: The base is crucial for generating the active ruthenium-hydride species. Isopropanol serves as the ultimate source of the hydride that will be transferred to the ketone.
-
Substrate Introduction (The "Why"): Acetophenone (1.0 eq) is added to the flask, typically via syringe. Causality: Introducing the substrate to the fully formed and activated catalyst ensures the asymmetric transformation begins immediately and efficiently.
-
Reaction Monitoring (The "Why"): The reaction is stirred at a constant temperature (e.g., 25°C) and monitored periodically by TLC or GC to track the disappearance of the starting material. Causality: Continuous monitoring prevents unnecessary reaction time, optimizing throughput. It also allows for the detection of any potential side reactions or catalyst decomposition.
-
Workup and Isolation (The "Why"): Upon completion, the reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Causality: This standard aqueous workup removes the base, salts, and isopropanol, isolating the crude product.
-
Analysis (The "Why"): The crude product is purified by flash column chromatography if necessary. The final yield is determined gravimetrically. The enantiomeric excess (ee) is determined by chiral HPLC analysis, comparing the product to standards of both enantiomers. Causality: This final step provides the critical quantitative data—yield and ee%—that validates the success of the synthesis and allows for objective comparison with other methods.
Conclusion
(1R,2R)-2-(benzylamino)cyclopentanol stands as a highly practical and economically sound choice for specific industrial asymmetric syntheses, particularly transfer hydrogenations and organozinc additions. Its primary advantage lies in the combination of low catalytic loading, high efficiency, and a significantly lower cost per mole compared to more complex, state-of-the-art ligands.
While alternatives like BOX ligands may offer superior performance in a broader range of reactions, and chiral auxiliaries provide unmatched predictability for complex targets, they often come with substantial economic or process-mass-intensity penalties. For large-scale manufacturing of chiral alcohols and amines where every percentage point of cost matters, the cost-benefit analysis strongly favors robust, efficient, and economical ligands like (1R,2R)-2-(benzylamino)cyclopentanol. The key to unlocking its full potential lies not in a black-box approach, but in a scientifically rigorous understanding of the causal relationships between reaction parameters and catalytic performance.
References
- 1. benchchem.com [benchchem.com]
- 2. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthonix, Inc > 1033605-25-2 | (1R,2R)-2-(Benzylamino)cyclopentanol [synthonix.com]
A comparative analysis of chiral catalysts in asymmetric diethylzinc addition
Welcome to a comprehensive analysis of chiral catalysts for the asymmetric addition of diethylzinc to aldehydes, a cornerstone reaction in modern synthetic chemistry for the creation of valuable chiral secondary alcohols. This guide moves beyond a simple catalog of reagents, offering a comparative analysis grounded in mechanistic principles and field-proven data. We will explore the causality behind catalyst selection, compare the performance of leading catalyst families, and provide actionable experimental protocols for your laboratory work.
The Foundation: Why Catalysis is Essential
The direct addition of an organometallic reagent like diethylzinc (Et₂Zn) to a prochiral aldehyde is a powerful method for forming a new carbon-carbon bond and a stereocenter. However, the uncatalyzed reaction yields a racemic mixture of (R)- and (S)-alcohols, as the energetic barrier for addition to either face of the aldehyde is identical. The introduction of a chiral catalyst is paramount. The catalyst forms a transient, diastereomeric complex with the reagents, creating a chiral environment that dramatically lowers the activation energy for attack on one prochiral face over the other, leading to a product with high enantiomeric excess (ee).
Major Classes of Chiral Catalysts: A Comparative Analysis
The field has been dominated by a few highly successful classes of chiral ligands. We will dissect the most prominent among them: β-Amino Alcohols, Chiral Diols (TADDOLs), and Schiff Bases.
The Workhorse: β-Amino Alcohols
Pioneered by Noyori and others, β-amino alcohols were among the first and remain some of the most effective catalysts for this transformation.[1][2] Their efficacy stems from their ability to form a well-defined, rigid five-membered chelate ring with the zinc atom, creating a predictable and sterically hindered environment.
Mechanism of Action
The catalytic cycle begins with the reaction between the amino alcohol ligand and two equivalents of diethylzinc. The first equivalent deprotonates the alcohol to form a zinc alkoxide, while the second coordinates to the nitrogen atom. This results in a dimeric, bridged zinc complex which is often the resting state of the catalyst.[3][4] An aldehyde molecule displaces a less tightly bound ligand to coordinate to one of the zinc centers. The ethyl group is then transferred to the Re or Si face of the aldehyde through a six-membered, chair-like transition state, a process often referred to as metal-ligand bifunctional catalysis.[5] The steric bulk of the ligand's substituents dictates which face of the aldehyde is accessible, thereby controlling the stereochemical outcome.[6]
Figure 1: Simplified catalytic cycle for β-amino alcohol catalysts.
Performance Data
β-Amino alcohols, particularly sterically hindered ones like (-)-DAIB ((-)-3-exo-(dimethylamino)isoborneol), provide excellent enantioselectivities across a range of aromatic and aliphatic aldehydes.
| Catalyst | Aldehyde | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| (-)-DAIB | Benzaldehyde | Toluene | 0 | >95 | 98 (S) | [3][7] |
| (1R,2S)-N-Me-ephedrine | Benzaldehyde | Toluene | 0 | 97 | 95 (R) | [6] |
| N-PF β-Amino Alcohol | Benzaldehyde | Toluene | 0 | 94 | 97 (R) | [6] |
| Camphor-derived | Benzaldehyde | Hexane | 25 | 95 | 94 (S) | [8] |
| (-)-DAIB | Cyclohexanecarboxaldehyde | Toluene | 0 | 90 | 92 (S) | [3] |
N-PF = N-(9-Phenylfluoren-9-yl)
The key takeaway is the consistently high performance, especially for aromatic aldehydes. The predictability and extensive literature make this class a reliable first choice for many applications. A fascinating aspect of these systems is the observation of a "Non-Linear Effect" (NLE), where the enantiopurity of the product can be significantly higher than that of the catalyst itself.[1][7] This is attributed to the preferential formation of more reactive homochiral dimeric catalyst complexes over less reactive heterochiral (meso) dimers.[7]
The High-Performance Alternative: TADDOLs
Derived from tartaric acid, TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are C₂-symmetric diol ligands that have proven exceptionally effective, often in conjunction with titanium(IV) isopropoxide as a co-catalyst.[1][9]
Mechanism of Action
The active catalyst is generally a titanium-TADDOLate complex.[9] The TADDOL ligand replaces two isopropoxide groups on the Ti(OiPr)₄, forming a chiral Lewis acid. This complex then coordinates with both diethylzinc and the aldehyde. The titanium center activates the aldehyde by coordinating to its carbonyl oxygen, while the diethylzinc delivers the ethyl group. The rigid, well-defined chiral pocket created by the bulky aryl groups of the TADDOL ligand dictates the facial selectivity of the ethyl transfer.
Figure 2: Proposed pathway for Ti-TADDOL catalyzed addition.
Performance Data
TADDOL-based systems are renowned for their high enantioselectivities and applicability to a broad range of substrates, often with low catalyst loadings.[1][10]
| Catalyst System | Aldehyde | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| TADDOL/Ti(OiPr)₄ | Benzaldehyde | Toluene | -20 | 98 | >99 (R) | [1][9] |
| TADDOL/Ti(OiPr)₄ | p-Cl-Benzaldehyde | Toluene | -20 | 95 | 98 (R) | [1] |
| TADDOL/Ti(OiPr)₄ | p-MeO-Benzaldehyde | Toluene | -20 | 96 | 98 (R) | [1] |
| TADDOL/Ti(OiPr)₄ | Cyclohexanecarboxaldehyde | Toluene | -20 | 92 | 97 (R) | [1] |
| TADDOL/Ti(OiPr)₄ | trans-Cinnamaldehyde | Toluene | -20 | 94 | 98 (R) | [1] |
The use of a titanium co-catalyst is a key differentiator from the β-amino alcohol systems. This often allows for lower reaction temperatures and broader substrate scope, including α,β-unsaturated aldehydes. The catalyst can also be immobilized on solid supports for easier recovery and recycling.[10][11]
The Versatile Contender: Chiral Schiff Bases
Chiral Schiff bases, typically formed from the condensation of a chiral amino alcohol with a substituted salicylaldehyde or ketone, represent a highly tunable class of tridentate ligands.[12][13] The additional coordination site (the imine nitrogen or phenolic oxygen) can lead to more rigid and well-defined catalyst structures.
Mechanism of Action
The tridentate Schiff base ligand coordinates to the zinc center through the deprotonated phenolic oxygen, the amino alcohol oxygen, and the imine nitrogen. This forms a chiral Lewis acidic zinc complex that activates the aldehyde for nucleophilic attack by a second molecule of diethylzinc. The stereochemistry is controlled by the facial blocking of the coordinated aldehyde by the chiral ligand framework.
Performance Data
Schiff base catalysts have demonstrated excellent performance, rivaling that of β-amino alcohols and TADDOLs, particularly for aromatic aldehydes.[12][13][14]
| Catalyst | Aldehyde | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Schiff Base 5c | Benzaldehyde | Hexane | 0 | 94 | 96 (R) | [12][13] |
| Schiff Base 5c | p-Tolualdehyde | Hexane | 0 | 95 | 95 (R) | [12] |
| Schiff Base 5c | o-Tolualdehyde | Hexane | 0 | 92 | 95 (R) | [12] |
| Schiff Base 5c | Cyclohexanecarboxaldehyde | Hexane | 0 | 90 | 94 (R) | [12][13] |
| BINOL Schiff Base/Ti | Benzaldehyde | Toluene | 0 | 95 | 67 (S) | [15] |
Catalyst 5c is derived from L-tert-leucinol and 3-tert-butyl-2-hydroxybenzophenone.[12][13]
The modular nature of Schiff bases is a significant advantage. By changing the amino alcohol or the aldehyde/ketone component, one can rapidly synthesize a library of ligands to optimize the reaction for a specific substrate.[12]
Head-to-Head: A Comparative Summary
| Feature | β-Amino Alcohols | TADDOLs | Chiral Schiff Bases |
| Typical ee% | 90-98% | >95% | 90-96% |
| Co-catalyst | Not required | Ti(OiPr)₄ often used | Can be used with or without Ti(IV) |
| Key Advantage | Well-established, predictable, NLE | Extremely high ee%, broad scope | Highly tunable, modular synthesis |
| Potential Limitation | Can require higher catalyst loading | Ti co-catalyst adds complexity | Newer class, less literature |
| Best For | Reliable, high-ee synthesis, especially for aromatics | Highest possible enantioselectivity, challenging substrates | Rapid optimization for specific substrates |
Field-Proven Experimental Protocols
Trust in a method comes from its reproducibility. Here we provide detailed, step-by-step protocols for representative high-performing catalyst systems.
Protocol 1: Asymmetric Ethylation of Benzaldehyde using (-)-DAIB
This protocol is adapted from seminal works by Noyori and colleagues.[3]
Workflow Diagram
Figure 3: Experimental workflow for (-)-DAIB catalyzed ethylation.
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (-)-DAIB (5.1 mg, 0.02 mmol, 2 mol%).
-
Add 5 mL of anhydrous toluene and cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of diethylzinc in hexanes (2.2 mL, 2.2 mmol) dropwise via syringe. A white precipitate may form.
-
Stir the resulting mixture at 0 °C for 20 minutes.
-
Add freshly distilled benzaldehyde (102 µL, 1.0 mmol) dropwise to the catalyst mixture.
-
Continue stirring at 0 °C for 2 hours, monitoring the reaction progress by TLC (e.g., 10:1 Hexanes:Ethyl Acetate).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of 5 mL of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature, transfer to a separatory funnel, and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-1-phenyl-1-propanol.
-
Determine enantiomeric excess via chiral HPLC or GC analysis.
Protocol 2: General Procedure using a Chiral Schiff Base Catalyst
This protocol is based on the work of a Kobe University research group.[12][13]
-
To a dry Schlenk tube under an argon atmosphere, add the chiral Schiff base catalyst (e.g., catalyst 5c , 0.01 mmol, 1 mol%).
-
Add 2 mL of anhydrous hexane.
-
Cool the mixture to 0 °C.
-
Add a 1.0 M solution of diethylzinc in hexanes (1.2 mL, 1.2 mmol) and stir for 20 minutes at 0 °C.
-
Add the desired aldehyde (1.0 mmol) in 2 mL of anhydrous hexane.
-
Stir the reaction at 0 °C for the specified time (typically 2-6 hours), monitoring by TLC.
-
Quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃ solution (4 mL).[16]
-
Perform a standard aqueous workup, extract with an organic solvent, dry, and concentrate.
-
Purify the product by column chromatography and determine the ee by chiral phase analysis.
Conclusion and Outlook
The asymmetric addition of diethylzinc to aldehydes is a mature yet continually evolving field. While β-amino alcohols like DAIB represent a highly reliable and deeply understood catalytic system, the modularity of Schiff bases and the exceptional enantioselectivity of Ti-TADDOLate complexes offer powerful alternatives tailored for specific synthetic challenges. The choice of catalyst is not arbitrary; it is a decision based on a deep understanding of the interplay between ligand architecture, metal coordination, and transition state energetics. Future developments will likely focus on catalysts that operate at even lower loadings, under greener solvent-free conditions, and on expanding the substrate scope to ever more complex and functionalized molecules.
References
- 1. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 6. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. (-)-反-α,α'-(2,2-二甲基-1,3-二氧戊环-4,5-二基)双(二苯甲醇) [sigmaaldrich.com]
- 10. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. New chiral Schiff base as a tridentate ligand for catalytic enantioselective addition of diethylzinc to aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. scielo.br [scielo.br]
A Senior Application Scientist's Guide to Chiral Biphenyl Diphosphines in Asymmetric Catalysis: From Stereoelectronic Design to Industrial Application
For researchers, chemists, and professionals in drug development and fine chemical synthesis, the selection of a chiral ligand is a critical decision that profoundly impacts the efficiency and stereoselectivity of asymmetric catalytic reactions. Among the pantheon of privileged ligands, atropisomeric biphenyl diphosphines have established themselves as a cornerstone of modern asymmetric catalysis, particularly in enantioselective hydrogenation.[1] Their remarkable success stems from a well-defined and tunable C₂-symmetric chiral environment that effectively dictates the stereochemical outcome of a reaction.
This guide provides an in-depth comparison of prominent chiral biphenyl diphosphines, moving beyond a simple catalog of structures to explore the fundamental stereoelectronic principles that govern their performance. We will dissect the intricate relationship between ligand architecture and catalytic efficacy, supported by comparative experimental data. Furthermore, this guide will bridge the gap between academic research and industrial application by examining the practical considerations essential for scaling up these powerful catalytic systems.
The Essence of Atropisomerism and Stereoelectronic Control
The chirality of biphenyl diphosphines arises from hindered rotation around the C-C bond connecting the two phenyl rings, a phenomenon known as atropisomerism. This axial chirality creates a stable, well-defined three-dimensional space around the metal center. The efficacy of these ligands is not merely a function of their chirality but is intimately linked to a delicate interplay of steric and electronic factors, collectively known as stereoelectronic effects. Two key parameters are of paramount importance:
-
The Dihedral Angle (θ): This is the angle between the two aryl rings of the biphenyl backbone. A smaller dihedral angle generally leads to a more acute P-M-P bite angle in the resulting metal complex. This, in turn, influences the geometry of the catalytic intermediate and the interaction between the ligand and the substrate, which is crucial for effective chiral discrimination.[1][2]
-
Electronic Properties: The electron-donating or withdrawing nature of the substituents on the biphenyl backbone and the phosphine groups modulates the electron density at the metal center. This influences the catalytic activity and can be fine-tuned to match the electronic requirements of a specific substrate.[1]
The following diagram illustrates the key structural features of a generic atropisomeric biphenyl diphosphine ligand and its coordination to a metal center.
Caption: Key structural elements of chiral biphenyl diphosphines.
A Comparative Analysis of Leading Biphenyl Diphosphines
The field has seen the development of a diverse array of biphenyl diphosphine ligands, each with its unique stereoelectronic profile. Here, we compare the performance of some of the most influential and widely used ligands in the context of asymmetric hydrogenation of prochiral ketones and olefins.
The Pioneers: BINAP and MeO-BIPHEP
2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is arguably the most iconic chiral diphosphine ligand, the development of which was a landmark achievement in asymmetric catalysis.[1] Its rigid binaphthyl backbone imparts high enantioselectivity in a wide range of reactions. 6,6'-dimethoxy-2,2'-bis(diphenylphosphino)-1,1'-biphenyl (MeO-BIPHEP) represents a key development in the biphenyl series, where the methoxy groups influence the electronic properties and the dihedral angle of the ligand.
The Next Generation: SEGPHOS®, SYNPHOS, and DIFLUORPHOS
Building on the success of earlier ligands, Takasago International Corporation developed SEGPHOS®, which features a bi(1,3-benzodioxole) backbone.[3] This modification results in a narrower dihedral angle compared to BINAP, which is often correlated with higher enantioselectivity and catalytic activity.[2][3] SYNPHOS and DIFLUORPHOS are more recent additions that further explore the modulation of stereoelectronic properties through the introduction of ethylenedioxy and difluoroethylenedioxy bridges, respectively.[1]
Performance in Asymmetric Hydrogenation
The following tables summarize the comparative performance of these ligands in the Ru(II)-catalyzed asymmetric hydrogenation of various prochiral ketones and olefins. The data is extracted from a comprehensive study by Jeulin et al., which provides a direct comparison under identical reaction conditions.[1]
Table 1: Asymmetric Hydrogenation of β-Keto Esters and other Functionalized Ketones
| Entry | Substrate | Ligand | Conversion (%) | ee (%) |
| 1 | Methyl 3-oxobutanoate | BINAP | >99 | 98 |
| MeO-BIPHEP | >99 | 99 | ||
| SYNPHOS | >99 | 99 | ||
| DIFLUORPHOS | >99 | 98 | ||
| 2 | Ethyl benzoylacetate | BINAP | >99 | 88 |
| MeO-BIPHEP | >99 | 94 | ||
| SYNPHOS | >99 | 97 | ||
| DIFLUORPHOS | >99 | 92 | ||
| 3 | Hydroxyacetone | BINAP | >99 | 85 |
| MeO-BIPHEP | >99 | 96 | ||
| SYNPHOS | >99 | 97 | ||
| DIFLUORPHOS | >99 | 96 |
Table 2: Asymmetric Hydrogenation of α-Keto Esters and Olefins
| Entry | Substrate | Ligand | Conversion (%) | ee (%) |
| 1 | Methyl pyruvate | BINAP | >99 | 82 |
| MeO-BIPHEP | >99 | 94 | ||
| SYNPHOS | >99 | 90 | ||
| DIFLUORPHOS | >99 | 75 | ||
| 2 | Dimethyl itaconate | BINAP | >99 | 88 |
| MeO-BIPHEP | >99 | 90 | ||
| SYNPHOS | >99 | 92 | ||
| DIFLUORPHOS | >99 | 85 |
Analysis of Performance:
The data reveals that for many substrates, the newer generation ligands like SYNPHOS and MeO-BIPHEP often provide superior enantioselectivities compared to BINAP. For instance, in the hydrogenation of ethyl benzoylacetate, SYNPHOS achieves an impressive 97% ee, significantly higher than BINAP's 88% ee.[1] This can be attributed to the fine-tuning of the ligand's stereoelectronic properties. SYNPHOS, with its narrower dihedral angle, is thought to enhance the ligand-substrate interaction, leading to better chiral discrimination.[1]
DIFLUORPHOS presents an interesting case. While it has a narrow dihedral angle similar to SYNPHOS, its electronic properties are distinct due to the electron-withdrawing fluorine atoms. This makes it a more π-acidic ligand.[1] This unique profile makes it complementary to more electron-rich ligands like SYNPHOS. For certain substrates, particularly those with fluorine-containing functionalities, DIFLUORPHOS has been shown to provide excellent enantioselectivities where other ligands are less effective.[1]
The following diagram illustrates the logical relationship between the dihedral angle and the observed enantioselectivity for a representative substrate.
Caption: Relationship between dihedral angle and enantioselectivity.
Industrial Perspectives: Scalability and Practical Considerations
The transition of a catalytic system from a laboratory curiosity to a robust industrial process hinges on several practical factors beyond just high enantioselectivity. For chiral biphenyl diphosphines, the following aspects are critical for industrial adoption:
-
Ligand Synthesis and Cost: The synthesis of these often complex chiral ligands must be efficient, scalable, and cost-effective. The early syntheses of ligands like BINAP were often lengthy and low-yielding. However, significant progress has been made in developing more practical and economical routes, including efficient resolution methods and atroposelective synthesis strategies.[4]
-
Catalyst Loading and Turnover Number (TON): In an industrial setting, minimizing the amount of the expensive catalyst (which includes the precious metal and the chiral ligand) is paramount. High turnover numbers (TONs), which represent the number of moles of product formed per mole of catalyst, are a key metric of catalyst efficiency. For example, in the industrial synthesis of (S)-Naproxen, a widely used non-steroidal anti-inflammatory drug, Ru-BINAP catalyzed asymmetric hydrogenation has been a key technology, with efforts continually focused on improving catalyst loading.[5][6] While specific industrial S/C ratios are often proprietary, academic studies have demonstrated the potential for very high TONs with these systems, sometimes exceeding 50,000.[7]
-
Catalyst Stability and Reusability: The stability of the catalyst under process conditions and the potential for its recovery and reuse are significant economic drivers. Heterogenization of these homogeneous catalysts on solid supports is an active area of research to facilitate catalyst separation and recycling.
Case Study: The Takasago SEGPHOS® Platform
Takasago International Corporation, a pioneer in industrial asymmetric catalysis, has successfully commercialized the SEGPHOS® ligand platform.[3][8] Their success underscores the importance of a holistic approach to ligand design and process development. The development of SEGPHOS® was driven by the hypothesis that a narrower dihedral angle would lead to superior performance, a prediction that was borne out in practice.[3] Takasago has demonstrated the industrial viability of SEGPHOS®-based catalysts in the large-scale production of various pharmaceutical intermediates and fine chemicals.[8]
Experimental Protocols
To provide a practical context, detailed experimental protocols for the synthesis of a key ligand, (R)-BINAP, and a representative asymmetric hydrogenation reaction are provided below. These protocols are based on reliable and well-established procedures.
Synthesis of (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)
This procedure is adapted from a well-vetted method published in Organic Syntheses.[1]
Step 1: Preparation of the Ditriflate of (R)-1,1'-Bi-2-naphthol
-
To an oven-dried 100-mL single-necked flask equipped with a magnetic stir bar, add (R)-(+)-1,1'-bi-2-naphthol (8.5 g, 30 mmol).
-
Under a nitrogen atmosphere, add dry methylene chloride (60 mL), followed by dry pyridine (7.2 mL, 90 mmol).
-
Cool the mixture to 5–10 °C in an ice-water bath and slowly add triflic anhydride (20.0 g, 70 mmol).
-
Allow the reaction to warm to room temperature and stir overnight (approximately 17 hours).
-
Add hexane (60 mL) and filter the mixture through a pad of silica gel.
-
Wash the silica gel with a 1:1 mixture of hexane and methylene chloride (200 mL).
-
Concentrate the filtrate under vacuum to yield the ditriflate as a white solid.
Step 2: Preparation of (R)-(+)-BINAP
-
To an oven-dried 250-mL single-necked flask, add [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂dppe, 1.1 g, 2 mmol).
-
Purge the flask with nitrogen and add anhydrous dimethylformamide (DMF, 40 mL) followed by diphenylphosphine (2.0 mL, 12 mmol) at room temperature.
-
Heat the resulting dark red solution to 100 °C for 30 minutes.
-
In a separate flask, dissolve the chiral ditriflate of binaphthol (11.0 g, 20 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 4.5 g, 40 mmol) in anhydrous DMF (40 mL).
-
Add the solution of the ditriflate and DABCO to the hot nickel-phosphine solution.
-
Heat the reaction at 100 °C for 2–3 days until the ditriflate is consumed (monitor by TLC or HPLC).
-
Cool the dark brown solution to -15 to -20 °C and stir for 2 hours.
-
Filter the product, wash the solid with methanol (2 x 20 mL), and dry under vacuum to afford (R)-(+)-BINAP as a white to off-white crystalline solid.
The following workflow diagram summarizes the synthesis of (R)-BINAP.
Caption: Synthetic workflow for (R)-BINAP.
Asymmetric Hydrogenation of Methyl 3-Oxobutanoate using a Ru-(R)-BINAP Catalyst
This is a general procedure for the asymmetric hydrogenation of a β-keto ester.[9]
Step 1: In Situ Catalyst Preparation
-
In a dry Schlenk tube under an argon atmosphere, dissolve [RuCl₂(benzene)]₂ (25 mg, 0.05 mmol) and (R)-BINAP (65 mg, 0.105 mmol) in dry, degassed DMF (5 mL).
-
Heat the solution at 100 °C for 10 minutes. The color should change from brown to reddish-brown.
-
Cool the solution to room temperature and remove the solvent under vacuum to obtain the solid (R)-BINAP-Ru(II) complex.
Step 2: Asymmetric Hydrogenation
-
In a separate dry Schlenk tube, add methyl 3-oxobutanoate (5.0 g, 43.1 mmol) and methanol (5 mL).
-
Under a stream of argon, add the in situ prepared (R)-BINAP-Ru(II) catalyst (17.5 mg, ~0.02 mmol, S/C ≈ 2150).
-
Place the Schlenk tube in a stainless-steel autoclave.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 4-100 atm) and heat to the desired temperature (e.g., 25-80 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours).
-
After the reaction is complete, carefully vent the hydrogen and purge the autoclave with nitrogen.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to afford (R)-methyl 3-hydroxybutanoate.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Conclusion
Chiral biphenyl diphosphines represent a triumph of rational ligand design in asymmetric catalysis. Their effectiveness is a direct consequence of their well-defined, tunable stereoelectronic properties. While early ligands like BINAP laid a robust foundation, the continued evolution of this ligand class, with examples like SEGPHOS®, SYNPHOS, and DIFLUORPHOS, has provided chemists with a powerful and versatile toolkit for the synthesis of chiral molecules with exceptional levels of stereocontrol. From an industrial perspective, the scalability of ligand synthesis and the drive for high catalyst efficiency (low catalyst loading and high TONs) remain critical areas of focus. As our understanding of the intricate catalyst-substrate interactions deepens, we can anticipate the development of even more sophisticated and efficient biphenyl diphosphine ligands that will continue to push the boundaries of asymmetric catalysis and enable the sustainable production of complex chiral molecules.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SEGPHOS - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. is.muni.cz [is.muni.cz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fine Chemicals | Takasago International Corporation [takasago.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of (1R,2R)-2-(benzylamino)cyclohexanol
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (1R,2R)-2-(benzylamino)cyclohexanol. As a chiral amino alcohol frequently used in synthetic chemistry, its proper management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical reagents.
Hazard Identification and Risk Assessment
A thorough understanding of a chemical's hazard profile is the foundation of safe handling and disposal. While some Safety Data Sheets (SDS) for this compound lack complete hazard classification data[1][2][3], it is a prudent and standard laboratory practice to treat chemicals with incomplete toxicological information as potentially hazardous[4].
Data for the closely related isomer, trans-2-(benzylamino)cyclohexanol, indicates that the compound is a skin and eye irritant and may cause respiratory irritation[5]. Therefore, this compound must be managed as a hazardous chemical waste.
| Hazard Profile & Protective Measures | |
| GHS Classification (Assumed based on Isomer Data) | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)[5]. |
| Primary Routes of Exposure | Inhalation, Skin Contact, Eye Contact, Ingestion[1][6]. |
| Required Personal Protective Equipment (PPE) | Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[6][7][8].Skin Protection: Wear appropriate protective gloves (chemically compatible) and a lab coat to prevent skin exposure[7][9].Respiratory Protection: Use only in a well-ventilated area, such as a certified chemical fume hood, to avoid inhalation of dust or vapors[5][7]. |
| Incompatible Materials | Strong oxidizing agents[4][8]. As an amine, it is basic and should be stored separately from acids[10]. |
Regulatory Framework for Chemical Waste Disposal
In the United States, the disposal of hazardous laboratory waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[11]. Academic and research institutions may operate under specific regulations, such as Subpart K of the RCRA generator requirements, which provide alternative standards for managing hazardous waste in laboratories[12][13]. Key principles include the prohibition of sewer or regular trash disposal, mandatory waste documentation, and proper training for all personnel generating hazardous waste[11].
Core Disposal Protocol: A Step-by-Step Guide
Adherence to a systematic disposal protocol is essential. The following steps outline the process from waste generation to collection.
Step 1: Waste Identification and Segregation
Immediately upon deciding to discard this compound, it must be classified as hazardous waste. This includes the pure chemical, solutions containing it, and materials grossly contaminated with it (e.g., spill cleanup debris).
-
Causality: Proper identification is a legal requirement and ensures the waste enters the correct disposal stream, preventing environmental release and protecting waste handlers[14].
-
Action:
-
Collect solid this compound waste and associated contaminated disposables (e.g., weigh boats, contaminated wipes) in a designated solid waste container.
-
Collect solutions containing the compound in a designated liquid waste container.
-
Crucially, ensure this waste stream is segregated from incompatible materials. Store it away from strong acids and strong oxidizing agents to prevent potentially hazardous reactions[4][10].
-
Step 2: Container Selection and Labeling
The integrity of the waste container is critical for safe storage and transport.
-
Causality: Regulations from OSHA and the EPA mandate that containers must be compatible with their contents to prevent leaks, ruptures, or reactions[10][11].
-
Action:
-
Select a Compatible Container: Use a container made of material that does not react with the chemical, such as the original manufacturer's container or a designated polyethylene container for solids or liquids[10][15]. The container must have a secure, leak-proof screw cap[10][11].
-
Label the Container: The moment the first particle of waste is added, the container must be labeled. The label must include:
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored safely at its point of generation until it is ready for pickup.
-
Causality: The SAA concept allows for the safe, temporary collection of small quantities of waste in the laboratory, minimizing movement of hazardous materials and ensuring oversight by trained personnel[10][15].
-
Action:
-
Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation[10].
-
Ensure the container is kept closed at all times except when adding waste[10].
-
Store the container in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
-
Do not accumulate more than 55 gallons of total hazardous waste or 1 quart of any acutely hazardous (P-listed) waste within the SAA[15]. (Note: this compound is not typically P-listed).
-
Step 4: Requesting Waste Pickup
Waste should be removed from the laboratory in a timely manner.
-
Causality: Regulatory time limits are in place to prevent the unsafe accumulation of old or forgotten chemicals. Under Subpart K, containers must be removed from the lab within twelve months[12].
-
Action:
-
Monitor the fill level and accumulation date of your waste container.
-
When the container is nearly full (e.g., 90% capacity to allow for expansion) or approaching its time limit, submit a hazardous waste pickup request to your institution's Environmental Health & Safety (EHS) department[15][16].
-
Ensure the container exterior is clean and the label is legible before pickup[16].
-
Spill and Decontamination Procedures
Accidental releases must be managed promptly and safely.
Small Spill Cleanup Protocol (Solid Material)
-
Evacuate and Secure: Alert personnel in the immediate area. Ensure the area is well-ventilated, preferably within a fume hood[7].
-
Don PPE: Wear the required PPE as outlined in the table above (goggles, gloves, lab coat).
-
Contain and Collect: Gently sweep up the solid material to avoid creating dust. Place the spilled powder and any contaminated cleaning materials (e.g., paper towels) into a suitable container for disposal[1][9].
-
Label as Waste: Seal and label the container as hazardous waste, clearly indicating it contains spilled this compound and cleanup debris.
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
Empty Container Decontamination
An "empty" container that held a hazardous chemical must still be managed properly.
-
Action: For non-acutely hazardous chemicals, a container is considered "RCRA empty" if all waste has been removed by standard practice and no more than 1 inch of residue remains[14].
-
Procedure: Triple rinse the empty container with a suitable solvent (e.g., ethanol or water). Collect all three rinsates as liquid hazardous waste [15]. Once triple-rinsed, deface the original label and manage the container according to institutional policy, which may allow for disposal in regular trash or glass recycling[15][17].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Decision workflow for managing this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. capotchem.cn [capotchem.cn]
- 3. lookchem.com [lookchem.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. ethz.ch [ethz.ch]
- 17. va.gov [va.gov]
A Researcher's Guide to Safe Handling: Personal Protective Equipment and Protocols for (1R,2R)-2-(benzylamino)cyclohexanol
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative chemistry is conducted with the highest standards of safety and efficacy. This guide provides essential, field-tested safety and handling protocols for (1R,2R)-2-(benzylamino)cyclohexanol (CAS No. 141553-09-5). While a valuable chiral building block, its handling demands a rigorous approach due to incomplete toxicological data. This document moves beyond mere compliance, embedding a safety-first mindset into every step of your workflow.
The Precautionary Principle: Assessing the Hazard
A thorough review of available Safety Data Sheets (SDS) reveals a critical gap: comprehensive toxicological data for this compound is largely unavailable[1][2]. Hazard statements and pictograms are often not provided[2][3]. However, data for structurally related compounds, such as trans-2-Benzylamino-1-cyclohexanol and (1R,2R)-2-Aminocyclohexanol, indicate risks of serious skin and eye irritation, potential respiratory irritation, and even severe skin burns[4][5].
Therefore, the cornerstone of our approach is the precautionary principle . We must treat this compound as potentially hazardous, assuming it is, at a minimum, an irritant to the skin, eyes, and respiratory tract. All handling procedures must reflect this elevated standard of caution.
Core Directive: Multi-Layered Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to establish a reliable barrier between the researcher and the chemical. The selection of PPE is not a static choice but should be adapted to the specific task and its associated risk of exposure (e.g., aerosol generation, splashing).
Table 1: Task-Specific PPE Requirements
| Activity | Required PPE | Enhanced Precautions (Recommended) |
| Low-Hazard Activities (e.g., handling sealed containers, transport within the lab) | • Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile gloves | N/A |
| Moderate-Hazard Activities (e.g., weighing solid, preparing solutions, small-scale reactions) | • Permeation-resistant laboratory coat• Chemical splash goggles• Double-gloving (nitrile) | • Face shield (worn over goggles)• Disposable sleeves |
| High-Hazard Activities (e.g., large-scale work, potential for aerosolization, spill cleanup) | • Disposable, solid-front lab gown• Chemical splash goggles and face shield• Double-gloving (nitrile or neoprene)• Respiratory protection (N95 or higher) | • Full-body protective suit (if significant exposure is possible) |
Detailed PPE Specifications:
-
Eye and Face Protection : Chemical splash goggles that comply with European Standard EN 166 or OSHA 29 CFR 1910.133 are mandatory for all moderate- to high-hazard activities[4][6]. Safety glasses alone are insufficient as they do not protect against splashes. A face shield should be worn over goggles during procedures with a high risk of splashing[7].
-
Hand Protection : Chemical-resistant gloves are the first line of defense. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected[8][9]. For prolonged handling or immersion, consult a glove compatibility chart.
-
Body Protection : A standard lab coat protects against minor spills and dust. Ensure it is fully buttoned with sleeves rolled down[10]. For procedures with higher splash risk, a fluid-resistant or disposable gown is recommended. Never wear laboratory coats outside of the designated work area to prevent cross-contamination.
-
Respiratory Protection : All work that may generate dust or aerosols must be performed in a certified chemical fume hood to minimize inhalation exposure[2][7]. If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with an appropriate cartridge is necessary[4][11].
Operational Workflow: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is crucial for minimizing exposure and ensuring reproducible, safe experimental outcomes.
Experimental Protocol: Weighing and Solution Preparation
-
Preparation : Before handling the chemical, ensure the chemical fume hood is operational and the work area is clean and uncluttered[12]. Prepare all necessary equipment (spatula, weigh boat, solvent, glassware) and place it within the fume hood.
-
Don PPE : Put on the appropriate PPE as outlined in Table 1 for moderate-hazard activities (lab coat, goggles, double gloves).
-
Weighing : Perform all weighing of the solid compound inside the fume hood or a balance enclosure to contain airborne particles[8]. Open the container slowly and away from your face.
-
Dissolution : Add the solvent to the solid slowly to prevent splashing. If sonication or heating is required, ensure the vessel is securely capped and vented appropriately.
-
Cleanup : After transfer, decontaminate the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol).
-
Waste Disposal : Treat all disposable materials, including gloves and wipes, as contaminated chemical waste and dispose of them in a designated, sealed waste container[2][4].
Workflow Diagram: Safe Handling of this compound
Caption: Step-by-step workflow for the safe handling of the compound.
Emergency Protocols: Spill and Exposure Management
Rapid and correct response during an emergency is critical.
Spill Management (Small Scale)
-
Alert : Immediately alert personnel in the vicinity.
-
Isolate : Restrict access to the spill area.
-
Protect : If not already wearing it, don appropriate PPE, including respiratory protection if the spill generates dust or vapors.
-
Contain : Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Clean : Carefully sweep or scoop the contained material into a designated chemical waste container. Avoid raising dust[4][13].
-
Decontaminate : Clean the spill area with soap and water, followed by a solvent rinse.
-
Dispose : Seal and label the waste container for proper disposal.
Table 2: First Aid Measures for Accidental Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[4][13]. |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[2][4]. |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[2][13]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2][13]. |
Decontamination and Waste Disposal
Proper decontamination and disposal are the final steps in ensuring a safe laboratory environment.
-
Equipment Decontamination : All glassware and equipment should be thoroughly rinsed with an appropriate solvent to remove chemical residues. This rinseate must be collected as hazardous liquid waste. Following the solvent rinse, wash the equipment with soap or a suitable laboratory detergent and water[14].
-
Waste Disposal : Segregate waste into solid and liquid streams.
-
Solid Waste : Contaminated gloves, wipes, weigh boats, and absorbent material must be placed in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste : Unused solutions and solvent rinses must be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container. Do not pour chemical waste down the drain[12][13].
-
All waste must be disposed of in accordance with appropriate local, state, and federal laws and regulations[1].
-
By integrating these principles of hazard assessment, rigorous PPE use, and procedural diligence, you can confidently and safely advance your research with this compound.
References
- 1. (1R, 2R)-2-Benzylamino-1-cyclohexanol - Safety Data Sheet [chemicalbook.com]
- 2. (1R, 2R)-2-Benzylamino-1-cyclohexanol Safety Data Sheets(SDS) lookchem [lookchem.com]
- 3. capotchem.cn [capotchem.cn]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. (1R,2R)-2-Aminocyclohexanol | C6H13NO | CID 735777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. benchchem.com [benchchem.com]
- 12. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
